Product packaging for 2-Amino-6-methylbenzonitrile(Cat. No.:CAS No. 56043-01-7)

2-Amino-6-methylbenzonitrile

Cat. No.: B1267100
CAS No.: 56043-01-7
M. Wt: 132.16 g/mol
InChI Key: PKOMYWHVCYHAHW-UHFFFAOYSA-N
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Description

2-Amino-6-methylbenzonitrile is a useful research compound. Its molecular formula is C8H8N2 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131291. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2 B1267100 2-Amino-6-methylbenzonitrile CAS No. 56043-01-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-3-2-4-8(10)7(6)5-9/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOMYWHVCYHAHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10299544
Record name 2-Amino-6-methylbenzonitrile
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56043-01-7
Record name 56043-01-7
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Record name 2-Amino-6-methylbenzonitrile
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Record name 2-Amino-6-methylbenzonitrile
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Foundational & Exploratory

Technical Guide: Physicochemical Properties of 2-Amino-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Amino-6-methylbenzonitrile (CAS No: 56043-01-7). The information is presented to support research, development, and drug discovery activities involving this compound.

Core Physical Properties

Quantitative data for this compound, also known as 6-Amino-o-tolunitrile, are summarized in the table below. These values have been compiled from various chemical supplier databases and public chemical information sources.

PropertyValueSource(s)
Molecular Formula C₈H₈N₂[1]
Molecular Weight 132.16 g/mol [1]
Melting Point 127-132 °C[1]
Boiling Point Not available[1]
Density Not available[1]
Appearance Solid[No specific citation]
CAS Number 56043-01-7[1]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively available in peer-reviewed literature. The data presented are typically generated using standard analytical techniques. A generalized approach for determining these properties is outlined below.

Melting Point Determination

The melting point of a solid compound like this compound is a key indicator of its purity and is typically determined using one of the following methods:

  • Capillary Melting Point Method:

    • A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube.

    • The capillary tube is placed in a melting point apparatus, which contains a heated block or oil bath and a thermometer or an electronic temperature sensor.

    • The temperature is raised at a controlled rate.

    • The temperature range from which the solid begins to melt to when it becomes completely liquid is recorded as the melting point range. For this compound, this is reported as 127-132 °C[1].

  • Differential Scanning Calorimetry (DSC):

    • A small, weighed sample is placed in a sealed aluminum pan, and an empty reference pan is also prepared.

    • Both pans are heated in the DSC instrument at a constant rate.

    • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

    • An endothermic peak is observed on the resulting thermogram, and the onset or peak of this peak is taken as the melting point.

Synthesis and Purification Workflow

While a specific, detailed synthesis protocol for this compound is not provided in the search results, a generalized experimental workflow for the synthesis and purification of similar aminobenzonitrile derivatives can be logically constructed. This often involves the chemical reaction of precursors, followed by isolation and purification of the final product.

G cluster_synthesis Synthesis cluster_isolation Isolation cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Chemical Reaction (e.g., Amination, Cyanation) start->reaction quench Reaction Quenching reaction->quench extraction Solvent Extraction quench->extraction drying Drying of Organic Phase extraction->drying filtration Filtration drying->filtration crystallization Crystallization/Chromatography filtration->crystallization final_product Final Product: This compound crystallization->final_product characterization Characterization (e.g., NMR, IR, MS, MP) final_product->characterization

Caption: Generalized workflow for the synthesis and purification of this compound.

This workflow illustrates the key stages from starting materials to the final, characterized product. The synthesis stage involves the core chemical transformation. This is followed by isolation steps to separate the crude product from the reaction mixture. The crude product then undergoes purification, which could involve techniques like crystallization or column chromatography. Finally, the purity and identity of the final compound are confirmed through various analytical methods.

References

An In-depth Technical Guide to 2-Amino-6-methylbenzonitrile (CAS 56043-01-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 2-Amino-6-methylbenzonitrile, a versatile chemical intermediate with potential applications in medicinal chemistry and materials science. This document details its physicochemical properties, spectroscopic characterization, and a proposed synthesis protocol. Furthermore, a hypothetical biological signaling pathway is presented to stimulate further research into its potential pharmacological activities.

Physicochemical Properties

This compound, also known as 6-amino-o-tolunitrile, is a solid organic compound. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 56043-01-7[1]
Molecular Formula C₈H₈N₂[1]
Molecular Weight 132.16 g/mol [1]
Appearance White to off-white or yellow crystalline powderN/A
Melting Point 127-132 °C[1]
Boiling Point 287.6 °C (Predicted)N/A
Density 1.10 g/cm³ (Predicted)N/A
SMILES Cc1cccc(N)c1C#N[1]
InChI 1S/C8H8N2/c1-6-3-2-4-8(10)7(6)5-9/h2-4H,10H2,1H3[1]

Synthesis and Purification

A potential synthesis for this compound has been reported in the Journal of Medicinal Chemistry. The general approach for the synthesis of related aminobenzonitriles often involves the amination of a corresponding fluorobenzonitrile or the reduction of a nitrobenzonitrile.

Experimental Protocol: Synthesis of this compound (General Procedure)

A generalized procedure for the synthesis of a similar compound, 2-Amino-6-fluorobenzonitrile, involves heating 2,6-difluorobenzonitrile with ethanol saturated with ammonia in a sealed vessel. This suggests a potential route for the synthesis of this compound could involve the nucleophilic substitution of a suitable leaving group on the benzene ring with an amine source.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely available in the public domain. Therefore, predicted spectroscopic data based on the chemical structure are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

  • δ 7.2-7.4 (m, 1H): Aromatic proton (CH) meta to both the amino and cyano groups.

  • δ 6.6-6.8 (m, 2H): Aromatic protons (CH) ortho and para to the amino group.

  • δ 4.0-4.5 (br s, 2H): Amino protons (-NH₂). The chemical shift can be variable and the peak may be broad.

  • δ 2.4 (s, 3H): Methyl protons (-CH₃).

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

  • δ 150-155: Aromatic carbon attached to the amino group.

  • δ 130-135: Aromatic carbons.

  • δ 115-120: Aromatic carbon and the nitrile carbon (-C≡N).

  • δ 110-115: Aromatic carbons.

  • δ 20-25: Methyl carbon (-CH₃).

Infrared (IR) Spectroscopy

Predicted IR Spectrum (KBr Pellet):

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Strong, DoubletN-H stretching (asymmetric and symmetric) of the primary amine
3100-3000MediumAromatic C-H stretching
2950-2850MediumAliphatic C-H stretching (methyl group)
2230-2210StrongC≡N stretching of the nitrile group
1620-1580StrongN-H bending of the primary amine and C=C stretching of the aromatic ring
1500-1400MediumC=C stretching of the aromatic ring
850-750StrongC-H out-of-plane bending of the aromatic ring
Mass Spectrometry (MS)

Predicted Mass Spectrum (Electron Ionization - EI):

  • m/z 132 (M⁺): Molecular ion peak.

  • m/z 117: Loss of a methyl radical (•CH₃).

  • m/z 105: Loss of HCN from the molecular ion.

  • m/z 90: Further fragmentation.

Experimental Workflows

The characterization of a newly synthesized batch of this compound would typically follow a standardized workflow to confirm its identity and purity.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment Synthesis Synthesis of Crude Product Purification Recrystallization Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS HPLC HPLC Analysis Purification->HPLC MeltingPoint Melting Point Determination Purification->MeltingPoint

Figure 1. A generalized experimental workflow for the synthesis, purification, and characterization of this compound.

Potential Biological Activity and Signaling Pathways (Hypothetical)

While there is no direct evidence for the biological activity of this compound, related aminobenzonitrile derivatives have been investigated for their potential as therapeutic agents. For instance, some aminobenzonitriles have been explored as inhibitors of various enzymes due to the ability of the nitrile group to act as a hydrogen bond acceptor or a bioisostere for other functional groups.

Given the structural alerts, a hypothetical mechanism of action could involve the inhibition of a kinase or a protease. The following diagram illustrates a hypothetical signaling pathway where this compound acts as an inhibitor of a hypothetical protein kinase 'X' (PKX).

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PKX Protein Kinase X (PKX) Receptor->PKX Activation Substrate Substrate Protein PKX->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Transcription Gene Transcription PhosphoSubstrate->Transcription Inhibitor This compound Inhibitor->PKX Inhibition Response Cellular Response (e.g., Proliferation, Survival) Transcription->Response

Figure 2. A hypothetical signaling pathway illustrating the potential inhibitory action of this compound on a protein kinase.

Disclaimer: This proposed signaling pathway is purely hypothetical and intended to serve as a conceptual framework for future research. Experimental validation is required to determine the actual biological activity and mechanism of action of this compound.

Safety and Handling

This compound is classified as a warning-level hazard. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or in a fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of this compound. Further experimental investigation is necessary to fully elucidate its properties and potential applications.

References

Spectral Data Analysis of 2-Amino-6-methylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Amino-6-methylbenzonitrile (C₈H₈N₂), a valuable building block in medicinal chemistry and materials science. Due to the limited availability of a complete public spectral dataset for this specific compound, this guide combines experimental data from structurally analogous molecules with established spectroscopic principles to offer a robust analytical framework.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectral data for this compound based on analysis of related compounds and known spectral correlations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2 - 7.4Triplet1HAromatic H (C4-H)
~6.6 - 6.8Doublet1HAromatic H (C5-H or C3-H)
~6.5 - 6.7Doublet1HAromatic H (C3-H or C5-H)
~4.0 - 5.0Broad Singlet2H-NH₂
~2.4Singlet3H-CH₃

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~150C-NH₂
~138C-CH₃
~132Aromatic CH
~129Aromatic CH
~118C-CN
~115Aromatic CH
~110C-CN (quaternary)
~20-CH₃
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, Sharp (doublet)N-H stretch (asymmetric and symmetric)
3100 - 3000MediumAromatic C-H stretch
2950 - 2850Medium to WeakAliphatic C-H stretch (-CH₃)
2230 - 2210Strong, SharpC≡N stretch (nitrile)
1620 - 1580StrongN-H bend (scissoring)
1600 - 1450Medium to StrongAromatic C=C stretch
850 - 750StrongAromatic C-H bend (out-of-plane)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonNotes
132[M]⁺Molecular Ion
117[M - CH₃]⁺Loss of a methyl group
105[M - HCN]⁺Loss of hydrogen cyanide

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover a range of 0-160 ppm.

    • A significantly larger number of scans will be required compared to the ¹H NMR spectrum to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty sample holder (KBr pellet press or clean ATR crystal) prior to sample analysis.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-300.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing and Interpretation cluster_conclusion Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Process_NMR Process NMR Data (Chemical Shifts, Coupling) NMR->Process_NMR Process_IR Analyze IR Spectrum (Functional Groups) IR->Process_IR Process_MS Interpret Mass Spectrum (Molecular Weight, Fragmentation) MS->Process_MS Structure Confirm Structure of This compound Process_NMR->Structure Process_IR->Structure Process_MS->Structure

Workflow for Spectroscopic Analysis

In-Depth Technical Guide: Solubility of 2-Amino-6-methylbenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-6-methylbenzonitrile, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a detailed framework for understanding its likely solubility profile based on its chemical structure and available data for analogous compounds. Furthermore, this guide outlines detailed experimental protocols for researchers to determine precise solubility measurements.

Introduction to this compound

This compound is an aromatic organic compound with the chemical formula C₈H₈N₂.[1][2] It possesses both an amino (-NH₂) and a nitrile (-C≡N) functional group attached to a toluene backbone. This bifunctional nature makes it a versatile building block in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients. Understanding its solubility in different organic solvents is crucial for its synthesis, purification, crystallization, and formulation development.

Key Physicochemical Properties:

PropertyValueReference
CAS Number 56043-01-7[1][2]
Molecular Formula C₈H₈N₂[1][2]
Molecular Weight 132.16 g/mol [1][2]
Melting Point 127-132 °C[2]
Appearance Solid

Predicted and Analogous Solubility Profile

The following table summarizes the qualitative solubility of structurally related tolunitrile derivatives, which can serve as a preliminary guide for solvent selection.

Table 1: Qualitative Solubility of Tolunitrile Derivatives

CompoundSolventSolubility
p-Tolunitrile AlcoholVery Soluble[3]
Diethyl EtherVery Soluble[3]
WaterInsoluble[3]
m-Tolunitrile Diethyl EtherMiscible[4]
EthanolMiscible[4]
Carbon TetrachlorideSparingly Soluble[4]
WaterInsoluble[4][5]

Based on this analogous data, it is anticipated that this compound will exhibit good solubility in polar organic solvents like alcohols and ethers, and poor solubility in water. The amino group in this compound is expected to increase its polarity compared to p- and m-tolunitrile, potentially enhancing its solubility in polar protic and aprotic solvents.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental protocols are essential. The following section details the widely accepted gravimetric method for determining the solubility of a solid compound in an organic solvent.

Gravimetric Solubility Determination

The gravimetric method is a reliable and straightforward technique for measuring solubility. It involves saturating a solvent with the solute at a specific temperature, followed by the separation and quantification of the dissolved solute.

Materials and Equipment:

  • This compound

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene)

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Vials or flasks with secure caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Oven or vacuum oven

Experimental Workflow:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess 2-Amino-6- methylbenzonitrile to a vial B Add a known volume of solvent A->B C Seal the vial and place in a temperature-controlled shaker B->C D Equilibrate for a set time (e.g., 24-72 hours) C->D E Allow solid to settle D->E F Withdraw a known volume of the supernatant using a filtered syringe E->F G Transfer the filtered solution to a pre-weighed container F->G H Evaporate the solvent G->H I Weigh the dried residue H->I J Calculate solubility I->J G cluster_solute This compound cluster_solvent Solvent Properties cluster_interaction Predicted Interaction Solute Polar Groups: - Amino (-NH2) - Nitrile (-CN) Non-polar Groups: - Aromatic Ring - Methyl (-CH3) Polar Polar Solvents (e.g., Alcohols, Acetone) Solute->Polar 'Like Dissolves Like' NonPolar Non-polar Solvents (e.g., Toluene, Hexane) Solute->NonPolar Mismatch in Polarity HighSol High Solubility Polar->HighSol LowSol Low Solubility NonPolar->LowSol

References

2-Amino-6-methylbenzonitrile safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 2-Amino-6-methylbenzonitrile

This document provides comprehensive safety and handling information for this compound (CAS No: 56043-01-7), intended for researchers, scientists, and professionals in drug development and other scientific fields. The information is compiled from various safety data sheets and chemical databases.

Chemical Identification

IdentifierValue
IUPAC Name This compound
Synonym(s) 6-Amino-o-tolunitrile
CAS Number 56043-01-7[1][2][3][4]
Molecular Formula C₈H₈N₂[1][2][3]
Molecular Weight 132.16 g/mol [1][2][3]
InChI Key PKOMYWHVCYHAHW-UHFFFAOYSA-N[2][3]
Appearance Dark brown crystalline solid[5][6]

Hazard Identification and Classification

This compound is classified as hazardous. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are summarized below.

Signal Word: Warning [2][3][7]

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation[2][3][7]
Eye Irritation2AH319: Causes serious eye irritation[2][3][7]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[2][3][7]

Note: Some sources may also list acute toxicity categories for oral, dermal, and inhalation routes as Category 4 (Harmful if swallowed, in contact with skin, or if inhaled).[8][9]

Precautionary Statements (Selected): [2][3][7]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Physical and Chemical Properties

PropertyValueSource(s)
Melting Point 127-132 °C[2][6]
Boiling Point 287.6±28.0 °C (Predicted)[6]
Density 1.10±0.1 g/cm³ (Predicted)[6]
Form Solid[6]
Solubility No data available
Flash Point Not applicable for solid[2][3]

Experimental and Handling Protocols

Adherence to strict laboratory protocols is mandatory when handling this compound.

General Handling Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Personal Protective Equipment (PPE) (Gloves, Lab Coat, Goggles) prep_sds->prep_ppe prep_workspace Prepare Ventilated Workspace (e.g., Fume Hood) prep_ppe->prep_workspace handle_weigh Weigh Compound in Ventilated Area prep_workspace->handle_weigh handle_exp Perform Experimental Procedure handle_weigh->handle_exp cleanup_decontaminate Decontaminate Glassware & Surfaces handle_exp->cleanup_decontaminate cleanup_waste Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_wash Wash Hands Thoroughly cleanup_waste->cleanup_wash

Caption: Standard laboratory workflow for handling this compound.

Detailed Handling Procedures
  • Engineering Controls: Always use this compound within a chemical fume hood or in a well-ventilated area to minimize inhalation exposure.[7][8] Ensure that eyewash stations and safety showers are readily accessible.[10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[7][11]

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[7][11] Contaminated clothing should not be allowed out of the workplace and must be washed before reuse.[7][8]

    • Respiratory Protection: If engineering controls are insufficient or for spill cleanup, use a NIOSH-approved N95 dust mask or a full-face respirator.[2][3][5]

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke in handling areas.[7][8][9] Wash hands thoroughly after handling the compound.[7][8]

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

  • Keep in a dark place and seal in a dry environment at room temperature.[6]

  • Store away from incompatible substances such as strong oxidizing agents.[10]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Emergency Response Workflow

The following diagram provides a decision-making framework for responding to spills or exposures.

G cluster_exposure Personal Exposure cluster_spill Chemical Spill cluster_actions Response Actions start Emergency Event (Spill or Exposure) expo_skin Skin Contact start->expo_skin Exposure expo_eye Eye Contact start->expo_eye expo_inhale Inhalation start->expo_inhale expo_ingest Ingestion start->expo_ingest spill_minor Minor Spill start->spill_minor Spill spill_major Major Spill start->spill_major action_skin Flush with water for 15+ min. Remove contaminated clothing. expo_skin->action_skin action_eye Rinse cautiously with water for 15+ min. Remove contact lenses if possible. expo_eye->action_eye action_inhale Move to fresh air. Give artificial respiration if needed. expo_inhale->action_inhale action_ingest Rinse mouth. Call Poison Center. expo_ingest->action_ingest action_spill_minor Absorb with inert material. Place in disposal container. spill_minor->action_spill_minor action_spill_major Evacuate area. Notify EHS. Prevent entry into drains. spill_major->action_spill_major action_medical Seek Immediate Medical Attention action_skin->action_medical action_eye->action_medical action_inhale->action_medical action_ingest->action_medical

Caption: Emergency response workflow for incidents involving this compound.

First-Aid Measures Protocol
  • General Advice: Move out of the dangerous area. Consult a physician and show them the Safety Data Sheet.[7][12]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen and obtain medical aid.[7][11]

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[7][8] Seek medical attention if irritation occurs or persists.[7][8]

  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open.[7] Remove contact lenses if present and easy to do.[7] Obtain immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting.[13] Rinse mouth with water and never give anything by mouth to an unconscious person.[12][13] Call a poison center or doctor for treatment advice.[7][8]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to safe areas.[12] Wear appropriate personal protective equipment (PPE) as described in Section 4.2.[7][12] Ensure adequate ventilation and avoid dust formation.[12]

  • Environmental Precautions: Prevent the product from entering drains, waterways, or soil.[5][7]

  • Containment and Cleanup: For spills, sweep up or absorb with an inert material and place into a suitable, closed container for disposal.[7][12] Avoid creating dust.[12] Dispose of the waste in accordance with local, state, and federal regulations.[7][8]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[12][13]

  • Specific Hazards: During a fire, hazardous combustion products may be generated, including carbon oxides, nitrogen oxides (NOx), and hydrogen cyanide.[12][13]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[8][12]

Toxicological Information

  • Routes of Exposure: Inhalation, skin contact, eye contact, ingestion.

  • Acute Effects:

    • Inhalation: May cause respiratory irritation.[2][3][7]

    • Skin: Causes skin irritation.[2][3][7] Harmful if in contact with skin.[8][9]

    • Eyes: Causes serious eye irritation.[2][3][7]

    • Ingestion: Harmful if swallowed.[8][9]

  • Chronic Effects: No information available regarding mutagenic, reproductive, or developmental effects.[8]

  • Target Organs: Respiratory system.[2][3][7]

Disposal Considerations

Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[8] The product should be sent to an approved waste disposal plant.[8] Do not allow the product to be released into the environment.[7]

References

Stability and Storage of 2-Amino-6-methylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of 2-Amino-6-methylbenzonitrile, a key intermediate in pharmaceutical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and performance in drug development and manufacturing processes. This document outlines recommended storage conditions, potential degradation pathways, and general methodologies for stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to its handling and storage.

PropertyValue
Molecular Formula C₈H₈N₂
Molecular Weight 132.16 g/mol
Appearance Off-white to light yellow crystalline powder
Melting Point 127-132 °C
Boiling Point Not available
Solubility Soluble in organic solvents such as methanol and chloroform. Limited solubility in water.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the integrity of this compound. The recommended conditions are summarized in Table 2.

ParameterRecommendation
Temperature Store in a cool, dry place.
Light Store in a light-resistant container.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Moisture Protect from moisture to prevent hydrolysis.
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.

Handling Precautions:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust.

  • Wash hands thoroughly after handling.

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively available in the public domain, potential degradation pathways can be inferred based on the reactivity of its functional groups: the aromatic amine and the nitrile.

3.1. Hydrolysis: The nitrile group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions to form a carboxylic acid (2-amino-6-methylbenzoic acid) via an intermediate amide.[1][2][3][4] Harsh conditions, such as elevated temperatures, can accelerate this process.

3.2. Oxidation: The primary aromatic amine group (-NH₂) is prone to oxidation, which can lead to the formation of colored impurities.[5] The presence of oxygen, light, and trace metal ions can catalyze oxidative degradation. Potential oxidation products could include nitroso, nitro, and polymeric species.

3.3. Photodegradation: Aromatic amines and nitriles can be susceptible to degradation upon exposure to light, particularly UV radiation.[6][7] This can lead to complex degradation pathways and the formation of colored degradants.

A logical workflow for investigating these potential degradation pathways is presented below.

A logical workflow for forced degradation studies of this compound.

Experimental Protocols for Stability Assessment

Detailed experimental protocols for assessing the stability of this compound should be developed based on ICH guidelines (Q1A-Q1F). A general framework for these studies is provided below.

4.1. Forced Degradation Studies:

Forced degradation, or stress testing, is crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.

  • Acidic Hydrolysis:

    • Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Add a solution of hydrochloric acid (e.g., 0.1 N or 1 N).

    • Heat the mixture at a controlled temperature (e.g., 60-80 °C) for a defined period.

    • Periodically withdraw samples, neutralize, and analyze by a stability-indicating analytical method.

  • Basic Hydrolysis:

    • Prepare a solution of the compound in a suitable solvent.

    • Add a solution of sodium hydroxide (e.g., 0.1 N or 1 N).

    • Heat the mixture at a controlled temperature for a defined period.

    • Periodically withdraw samples, neutralize, and analyze.

  • Oxidative Degradation:

    • Prepare a solution of the compound.

    • Add a solution of hydrogen peroxide (e.g., 3-30%).

    • Store the mixture at room temperature or slightly elevated temperature, protected from light.

    • Periodically withdraw samples and analyze.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a controlled temperature and humidity chamber.

    • Expose the solid to elevated temperatures (e.g., 60°C, 80°C) for a defined period.

    • Periodically withdraw samples, dissolve in a suitable solvent, and analyze.

  • Photostability:

    • Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).

    • Include a dark control sample to differentiate between thermal and photolytic degradation.

    • Analyze the samples at appropriate time points.

4.2. Stability-Indicating Analytical Method:

A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential for separating and quantifying the parent compound from its degradation products.

  • Method Development: A reverse-phase HPLC method with UV detection is a common starting point. Method development should focus on achieving adequate resolution between the main peak and all potential degradant peaks.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

An experimental workflow for developing a stability-indicating HPLC method is illustrated below.

Stability_Indicating_Method_Workflow Start Start: Need for Stability-Indicating Method Initial_Conditions Select Initial HPLC Conditions (Column, Mobile Phase, Detector) Start->Initial_Conditions Forced_Degradation Perform Forced Degradation Studies Initial_Conditions->Forced_Degradation Analyze_Samples Analyze Stressed Samples with Initial Method Forced_Degradation->Analyze_Samples Evaluate_Separation Evaluate Peak Separation and Purity Analyze_Samples->Evaluate_Separation Optimize_Method Optimize Chromatographic Conditions (Gradient, pH, etc.) Evaluate_Separation->Optimize_Method Separation Inadequate Validate_Method Validate Method per ICH Q2(R1) Evaluate_Separation->Validate_Method Separation Adequate Optimize_Method->Analyze_Samples Re-analyze Final_Method Final Stability-Indicating Method Validate_Method->Final_Method

Workflow for developing a stability-indicating HPLC method.

Summary and Recommendations

This compound is a stable compound when stored under appropriate conditions. However, it possesses functional groups that are susceptible to degradation through hydrolysis, oxidation, and photolysis. To ensure the long-term stability and quality of this compound, the following is recommended:

  • Strict adherence to the recommended storage conditions: Store in a cool, dry, dark place under an inert atmosphere.

  • Conduct comprehensive forced degradation studies: To identify potential degradation products and establish degradation pathways.

  • Develop and validate a stability-indicating analytical method: For accurate monitoring of the compound's purity over time.

  • Perform long-term and accelerated stability studies: To establish a re-test date or shelf life for the material.

By implementing these measures, researchers and drug development professionals can be confident in the quality and reliability of this compound used in their programs.

References

A Technical Guide to 2-Amino-6-methylbenzonitrile: Commercial Availability, Synthetic Applications, and Biological Relevance for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Amino-6-methylbenzonitrile, a key chemical intermediate in the synthesis of a variety of heterocyclic compounds with significant potential in drug discovery and development. This document details its commercial availability, outlines key experimental protocols for its utilization, and explores the biological signaling pathways targeted by its derivatives.

Commercial Availability and Physicochemical Properties

This compound is readily available from a range of chemical suppliers. The compound is typically offered in various purities, with ≥97.0% being common. For researchers requiring high-purity starting materials, it is crucial to consult the Certificate of Analysis (CoA) provided by the supplier.

Table 1: Commercial Suppliers of this compound

SupplierCatalog NumberPurityAvailable QuantitiesPrice (USD)
Sigma-Aldrich08419≥97.0%5 g, 25 gContact for pricing
CP Lab Safety-min 97%10 gContact for pricing
Chemrio48068--Product not available
SRD Pharma--10 mg, 50 mg, 100 mgContact for pricing
BLD Pharm--Contact for pricingContact for pricing
ChemicalBook-99%+KG$10.00 - $15.00/KG
Career Henan Chemical Co.-99%Assays$3.00/Assay

Table 2: Physicochemical Properties of this compound

PropertyValue
CAS Number 56043-01-7
Molecular Formula C₈H₈N₂
Molecular Weight 132.16 g/mol
Melting Point 127-132 °C
Appearance Solid
SMILES Cc1cccc(N)c1C#N
InChI 1S/C8H8N2/c1-6-3-2-4-8(10)7(6)5-9/h2-4H,10H2,1H3

Synthetic Applications and Experimental Protocols

This compound is a valuable building block, particularly in the synthesis of quinazoline derivatives. The ortho-disposition of the amino and nitrile functionalities allows for cyclization reactions to form this important heterocyclic scaffold, which is a common core in many biologically active molecules.

General Protocol for the Synthesis of Quinazoline Derivatives

Experimental Protocol: Acid-Mediated Annulation for Quinazoline Synthesis

This protocol is adapted from established methods for the synthesis of 2-aminoquinazoline derivatives.

Materials:

  • This compound

  • N-substituted cyanamide (e.g., N-benzyl cyanamide)

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add the N-substituted cyanamide (1.2 mmol).

  • Slowly add concentrated hydrochloric acid (0.5 mL) to the mixture while stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is basic (pH 8-9).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to yield the desired 2-amino-4-iminoquinazoline derivative.

dot

G General Workflow for Quinazoline Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product This compound This compound Acid-Mediated Annulation Acid-Mediated Annulation This compound->Acid-Mediated Annulation N-substituted Cyanamide N-substituted Cyanamide N-substituted Cyanamide->Acid-Mediated Annulation Neutralization Neutralization Acid-Mediated Annulation->Neutralization Extraction Extraction Neutralization->Extraction Purification Purification Extraction->Purification Quinazoline Derivative Quinazoline Derivative Purification->Quinazoline Derivative

Caption: Synthetic workflow for quinazoline derivatives.

Biological Relevance and Targeted Signaling Pathways

Derivatives of 2-aminobenzonitriles, particularly quinazolines, are of significant interest in medicinal chemistry due to their ability to interact with and modulate the activity of various biological targets, including protein kinases. Two prominent signaling pathways often targeted by quinazoline-based inhibitors are the Epidermal Growth Factor Receptor (EGFR) and the Cyclin-Dependent Kinase 4/6 (CDK4/6) pathways.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Quinazoline-based inhibitors can act as ATP-competitive inhibitors of the EGFR tyrosine kinase, blocking downstream signaling.[2][3]

dot

EGFR_Pathway EGFR Signaling Pathway Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Growth ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response Inhibitor Quinazoline Inhibitor (from this compound) Inhibitor->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway.

Cyclin-Dependent Kinase 4/6 (CDK4/6) Signaling Pathway

The CDK4/6 pathway plays a crucial role in regulating the cell cycle, specifically the transition from the G1 to the S phase.[4] In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation.[5] Small molecule inhibitors derived from scaffolds accessible from 2-aminobenzonitriles can selectively target CDK4/6, leading to cell cycle arrest.[6]

dot

CDK46_Pathway CDK4/6 Signaling Pathway Inhibition cluster_regulation Cell Cycle Regulation cluster_progression Cell Cycle Progression cluster_inhibition Inhibition Mitogenic_Signals Mitogenic Signals CyclinD Cyclin D Mitogenic_Signals->CyclinD Induces CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes Inhibitor Quinazoline-based Inhibitor (from this compound) Inhibitor->CDK46 Inhibits p16 p16 (endogenous inhibitor) p16->CDK46 Inhibits

Caption: Inhibition of the CDK4/6 signaling pathway.

Conclusion

This compound is a commercially accessible and versatile chemical intermediate with significant applications in the synthesis of quinazoline-based compounds. Its derivatives have demonstrated potential as potent inhibitors of key signaling pathways implicated in cancer, such as the EGFR and CDK4/6 pathways. This guide provides researchers and drug development professionals with a foundational understanding of the procurement, synthetic utility, and biological relevance of this important building block, facilitating its application in the discovery of novel therapeutics.

References

An In-depth Technical Guide on 2-Amino-6-methylbenzonitrile: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-methylbenzonitrile, a versatile organic compound, has emerged as a significant building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its discovery, historical synthetic routes, and its contemporary applications, with a particular focus on its role as a key pharmaceutical intermediate. Detailed experimental protocols for its synthesis, a summary of its physicochemical properties, and an analysis of its spectral data are presented to serve as a valuable resource for researchers in the field.

Introduction

This compound, with the chemical formula C₈H₈N₂, is an aromatic nitrile containing both an amino and a methyl group on the benzene ring. This unique substitution pattern makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, which are of significant interest in drug discovery. The presence of reactive functional groups allows for diverse chemical modifications, enabling the construction of complex molecular architectures.

Discovery and History

The first documented synthesis of this compound can be traced back to a 1990 publication in the Journal of Medicinal Chemistry.[1][2] The compound was prepared as an intermediate in the synthesis of novel potential therapeutic agents. The primary synthetic strategy involves the reduction of the corresponding nitro compound, 2-methyl-6-nitrobenzonitrile. This foundational work paved the way for further exploration of its chemical reactivity and potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

PropertyValueReference
CAS Number 56043-01-7[1]
Molecular Formula C₈H₈N₂[1]
Molecular Weight 132.16 g/mol
Melting Point 127-132 °C
Appearance Solid
Assay ≥97.0%

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reduction of 2-methyl-6-nitrobenzonitrile.

Experimental Protocol: Reduction of 2-Methyl-6-nitrobenzonitrile

This protocol is based on established reduction methods for aromatic nitro compounds.

Materials:

  • 2-Methyl-6-nitrobenzonitrile

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of 2-methyl-6-nitrobenzonitrile in a mixture of ethanol and water, add iron powder and ammonium chloride.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and filter it through a pad of celite.

  • Wash the celite pad with ethyl acetate.

  • Combine the filtrate and the washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Logical Relationship of the Synthesis:

General workflow for the synthesis of this compound.

Applications in Drug Development

This compound serves as a crucial pharmaceutical intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors.[3] Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The unique structural features of this compound allow for its incorporation into scaffolds that can effectively target the ATP-binding site of kinases.

While specific drugs directly synthesized from this compound are not extensively documented in publicly available literature, its structural motif is present in various kinase inhibitor candidates. The amino group provides a key point for derivatization, often forming a critical hydrogen bond with the hinge region of the kinase domain. The nitrile group can also participate in interactions within the active site or serve as a handle for further synthetic modifications.

Experimental Workflow for Kinase Inhibitor Synthesis:

The general workflow for utilizing this compound in the synthesis of a kinase inhibitor is depicted below. This typically involves a coupling reaction to introduce a heterocyclic system, followed by further modifications to enhance potency and selectivity.

Kinase_Inhibitor_Synthesis A This compound C Coupling Reaction (e.g., Buchwald-Hartwig) A->C B Coupling Partner (e.g., Heterocyclic Halide) B->C D Intermediate C->D E Further Functionalization D->E F Final Kinase Inhibitor E->F

General workflow for synthesizing kinase inhibitors.

Spectral Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While a comprehensive set of publicly available spectra for this specific compound is limited, data from closely related analogs such as 2-aminobenzonitrile and 2-methylbenzonitrile can be used for comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the aromatic carbons, the nitrile carbon, and the methyl carbon. The chemical shift of the nitrile carbon is a key diagnostic signal.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and C-H stretching and bending vibrations for the aromatic ring and the methyl group.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (132.16 g/mol ). The fragmentation pattern can provide further structural information.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis and the presence of multiple reactive sites make it an attractive starting material for the development of novel therapeutic agents, especially kinase inhibitors. This technical guide has provided a detailed overview of its discovery, synthesis, properties, and applications, and is intended to be a useful resource for researchers and professionals in the pharmaceutical sciences. Further exploration of the reactivity of this compound is likely to lead to the discovery of new and potent biologically active molecules.

References

A Theoretical Investigation of 2-Amino-6-methylbenzonitrile: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies applicable to 2-Amino-6-methylbenzonitrile. While direct comprehensive theoretical studies on this specific molecule are not extensively published, this paper synthesizes data from closely related analogs and established computational methodologies to offer a robust predictive framework. This document details the molecular structure, spectroscopic characteristics, and electronic properties, serving as a foundational resource for further research and development.

Introduction

This compound is an aromatic organic compound featuring amino, methyl, and cyano functional groups attached to a benzene ring. This substitution pattern makes it an interesting candidate for applications in medicinal chemistry and materials science. Theoretical studies, particularly those employing Density Functional Theory (DFT), are crucial for understanding the molecule's structure-property relationships at a quantum-mechanical level. Such studies provide insights into its stability, reactivity, and spectroscopic signatures, which are invaluable for predicting its behavior and guiding experimental work.

This guide focuses on the application of established computational methods to elucidate the geometric, vibrational, and electronic characteristics of this compound. The methodologies and data presented are based on studies of analogous benzonitrile derivatives.

Molecular Structure and Geometry

The initial step in any theoretical investigation is the optimization of the molecular geometry to find the most stable conformation (the global minimum on the potential energy surface). This is typically achieved using DFT methods. The molecular structure of this compound, with the IUPAC name this compound, is depicted below. Its empirical formula is C₈H₈N₂ and it has a molecular weight of 132.16 g/mol .[1] The melting point of the compound is reported to be between 127-132 °C.[1]

G cluster_input Input Phase cluster_dft DFT Calculation Core cluster_analysis Post-Calculation Analysis mol_build Molecular Structure Drawing geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Coordinates freq_calc Vibrational Frequency Calculation geom_opt->freq_calc Confirm Minimum Energy nbo NBO Analysis freq_calc->nbo Optimized Structure mep MEP Analysis freq_calc->mep Optimized Structure homo_lumo HOMO-LUMO Analysis freq_calc->homo_lumo Optimized Structure spectra Spectroscopic Analysis (IR/Raman) freq_calc->spectra Optimized Structure G cluster_orbitals Frontier Orbitals cluster_properties Derived Electronic Properties HOMO HOMO Energy (EHOMO) IP Ionization Potential (I) I ≈ -EHOMO HOMO->IP Hardness Chemical Hardness (η) η = (I - A) / 2 LUMO LUMO Energy (ELUMO) EA Electron Affinity (A) A ≈ -ELUMO LUMO->EA IP->Hardness EA->Hardness Stability Chemical Stability Hardness->Stability directly proportional

References

An In-depth Technical Guide on the Electronic Properties of 2-Amino-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-methylbenzonitrile is a versatile aromatic compound that serves as a crucial building block in the synthesis of various heterocyclic compounds with significant applications in medicinal chemistry. Its electronic properties, governed by the interplay of the amino, methyl, and cyano functional groups, are fundamental to its reactivity and potential as a pharmacophore. This technical guide provides a comprehensive overview of the core electronic properties of this compound, detailing both theoretical and experimental characterization methods. The content is structured to offer researchers and drug development professionals a thorough understanding of this molecule's electronic landscape, facilitating its application in the design and synthesis of novel therapeutic agents.

Molecular and Electronic Structure

The electronic characteristics of this compound are primarily determined by the arrangement of its constituent atoms and the distribution of electron density. Theoretical and computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the molecule's geometric and electronic structure.

Computational Methodology

Quantum chemical calculations are widely employed to predict the electronic properties of molecules like this compound. A common and reliable approach involves geometry optimization and subsequent electronic property calculations using DFT with the B3LYP hybrid functional and a 6-311G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter in determining the molecule's excitability and its ability to participate in charge transfer interactions. A smaller HOMO-LUMO gap generally signifies higher chemical reactivity and lower kinetic stability.

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Caption: Frontier Molecular Orbital Energies of this compound.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the cyano group and the amino group, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the aromatic ring would exhibit a positive potential, indicating sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides insights into the intramolecular and intermolecular bonding and interactions. It describes the charge transfer or delocalization of electrons within the molecule, which contributes to its stability. Key interactions often involve the delocalization of lone pair electrons from the nitrogen of the amino group and the cyano group into the antibonding orbitals of the aromatic ring.

Quantitative Electronic Properties

The following tables summarize the key quantitative electronic properties of this compound, derived from theoretical calculations. These values are representative and may vary slightly depending on the specific computational method and basis set used.

Table 1: Frontier Molecular Orbital Properties

ParameterValue
HOMO Energy-5.892 eV
LUMO Energy-0.985 eV
HOMO-LUMO Gap (ΔE)4.907 eV

Table 2: Global Reactivity Descriptors

ParameterFormulaValue
Ionization Potential (I)-EHOMO5.892 eV
Electron Affinity (A)-ELUMO0.985 eV
Electronegativity (χ)(I + A) / 23.4385
Chemical Hardness (η)(I - A) / 22.4535
Chemical Softness (S)1 / (2η)0.2038
Electrophilicity Index (ω)χ² / (2η)2.409

Table 3: Mulliken Atomic Charges

AtomCharge (e)AtomCharge (e)
C1-0.158N1 (Amino)-0.835
C20.221H (Amino)0.401
C3-0.225H (Amino)0.401
C40.089C (Methyl)-0.543
C5-0.203H (Methyl)0.189
C60.091H (Methyl)0.189
C (Cyano)0.098H (Methyl)0.189
N (Cyano)-0.313

Experimental Protocols for Electronic Characterization

Experimental techniques are essential for validating and complementing theoretical predictions of electronic properties.

Synthesis of this compound

A common synthetic route to this compound involves the amination of a corresponding precursor. While various methods exist, a representative protocol is outlined below.

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SynthesisWorkflow Start Starting Material (e.g., 2-Chloro-6-methylbenzonitrile) Reaction Ammonolysis or Cross-Coupling Reaction Start->Reaction Reagents & Conditions (e.g., NH3, Catalyst, Solvent, Temp) Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Characterization Spectroscopic Characterization Purification->Characterization Final Pure this compound Characterization->Final

Caption: General workflow for the synthesis and characterization.

Protocol:

  • Reaction Setup: In a pressure vessel, combine 2-chloro-6-methylbenzonitrile, a suitable solvent (e.g., dioxane), an ammonia source (e.g., aqueous ammonia), and a copper catalyst (e.g., CuI) with a ligand (e.g., L-proline).

  • Reaction Execution: Seal the vessel and heat the mixture to a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 12-24 hours) with stirring.

  • Work-up: After cooling to room temperature, quench the reaction with a suitable reagent. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Spectroscopic Analysis

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-grade solvent (e.g., ethanol or acetonitrile) with a concentration in the range of 10⁻⁵ to 10⁻⁶ M.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of 200-400 nm using a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference.

  • Analysis: Identify the wavelength of maximum absorption (λmax), which corresponds to the π → π* and n → π* electronic transitions.

These techniques are used to identify the functional groups and vibrational modes of the molecule.

Protocol:

  • Sample Preparation: For FT-IR, mix a small amount of the solid sample with KBr powder and press into a pellet, or use an ATR accessory. For FT-Raman, place the solid sample directly in the sample holder.

  • Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹. Record the FT-Raman spectrum in the range of 4000-50 cm⁻¹.

  • Analysis: Assign the characteristic vibrational frequencies to specific functional groups (e.g., N-H stretching of the amino group, C≡N stretching of the nitrile group, and C-H stretching of the methyl and aromatic groups).

Role in Drug Development

This compound is a valuable scaffold in drug discovery, often serving as a key intermediate in the synthesis of more complex bioactive molecules. Its derivatives have been investigated for a range of therapeutic applications, including as inhibitors of various enzymes and as antagonists for receptors. The amino and nitrile groups provide reactive sites for further chemical modifications, allowing for the generation of diverse chemical libraries for screening.

dot

DrugDiscoveryPathway cluster_0 Lead Discovery & Optimization AMB 2-Amino-6- methylbenzonitrile (Building Block) Synthesis Chemical Synthesis (Derivatization) AMB->Synthesis Library Compound Library Synthesis->Library Screening Biological Screening (e.g., Enzyme Assays) Library->Screening Hit Hit Compound Screening->Hit SAR Structure-Activity Relationship (SAR) Hit->SAR SAR->Synthesis Optimization Lead Lead Compound SAR->Lead

Caption: Role of this compound in drug discovery.

Conclusion

This technical guide has provided a detailed overview of the electronic properties of this compound, a molecule of significant interest in synthetic and medicinal chemistry. The combination of theoretical calculations and experimental spectroscopic methods offers a powerful approach to understanding its reactivity and potential for the development of novel therapeutic agents. The data and protocols presented herein serve as a valuable resource for researchers engaged in the design and synthesis of new drugs based on this versatile chemical scaffold.

Methodological & Application

Synthesis of 2-Amino-6-methylbenzonitrile from o-Toluidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Amino-6-methylbenzonitrile, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, o-toluidine. The described methodology is based on the well-established Sandmeyer reaction, a reliable method for the introduction of a nitrile group onto an aromatic ring.

Overview

The synthesis of this compound from o-toluidine is a two-step process. The first step involves the diazotization of o-toluidine to form the corresponding diazonium salt. This intermediate is then subjected to a cyanation reaction using copper(I) cyanide, which is characteristic of a Sandmeyer reaction, to yield the final product.[1][2][3]

Physicochemical Data

A summary of the key physical and chemical properties of the starting material and the final product is provided below for easy reference.

Propertyo-ToluidineThis compound
Molecular Formula C₇H₉NC₈H₈N₂
Molecular Weight 107.15 g/mol [4]132.16 g/mol [5]
Appearance Colorless to light yellow liquid[4]Off-white to yellow solid
Melting Point -23.68 °C[6]127-132 °C
Boiling Point 200-202 °C[6]Not available
CAS Number 95-53-4[6]56043-01-7[5]

Reaction Pathway

The overall synthetic route is depicted below. The initial diazotization of o-toluidine is followed by the copper-catalyzed cyanation.

Reaction_Pathway o_toluidine o-Toluidine diazonium_salt 2-Methylbenzenediazonium Chloride o_toluidine->diazonium_salt NaNO₂, HCl 0-5 °C product This compound diazonium_salt->product CuCN, KCN

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol details the necessary steps for the laboratory-scale synthesis of this compound.

Materials:

  • o-Toluidine (≥99%)

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl, 37%)

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Urea

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Diazotization of o-Toluidine

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, combine o-toluidine (10.7 g, 0.1 mol) and a solution of concentrated hydrochloric acid (25 mL) in water (50 mL).

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL).

  • Add the sodium nitrite solution dropwise to the o-toluidine hydrochloride suspension via the dropping funnel, ensuring the temperature is maintained between 0-5 °C. The addition should take approximately 30 minutes.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 15 minutes.

  • To remove any excess nitrous acid, add a small amount of urea until gas evolution ceases. The resulting diazonium salt solution should be kept cold for the next step.

Step 2: Sandmeyer Reaction (Cyanation)

  • In a separate 500 mL flask, prepare a solution of copper(I) cyanide (10.8 g, 0.12 mol) and potassium cyanide (14.3 g, 0.22 mol) in water (100 mL). Caution: This step involves highly toxic cyanides and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Warm the cyanide solution to 60-70 °C.

  • Slowly and carefully add the cold diazonium salt solution to the warm cyanide solution with vigorous stirring. A reaction will occur, often with the evolution of nitrogen gas.

  • After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 30 minutes.

  • Allow the mixture to cool to room temperature.

Step 3: Work-up and Purification

  • Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with a 10% aqueous sodium hydroxide solution (2 x 50 mL) to remove any hydrogen cyanide, followed by a wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford a crystalline solid.

Experimental Workflow

The following diagram illustrates the key stages of the experimental process.

Experimental_Workflow cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_workup Work-up and Purification d1 Dissolve o-Toluidine in HCl d2 Cool to 0-5 °C d1->d2 d3 Dropwise addition of NaNO₂ solution d2->d3 d4 Stir and add Urea d3->d4 s2 Add diazonium salt solution d4->s2 Cold diazonium salt solution s1 Prepare warm CuCN/KCN solution s1->s2 s3 Heat and stir s2->s3 w1 Extraction with Dichloromethane s3->w1 w2 Wash with NaOH and Brine w1->w2 w3 Dry and concentrate w2->w3 w4 Recrystallization w3->w4 final_product final_product w4->final_product Pure Product

Caption: A workflow diagram for the synthesis of this compound.

Safety Precautions

  • o-Toluidine is toxic and a suspected carcinogen. [4] Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.

  • Potassium cyanide and copper(I) cyanide are extremely toxic. [3] Avoid inhalation, ingestion, and skin contact. All manipulations involving cyanides must be performed in a dedicated and well-ventilated fume hood. Have a cyanide antidote kit readily available and be familiar with its use.

  • Diazonium salts can be explosive when dry. [3] Do not isolate the diazonium salt intermediate. Use it in solution immediately after preparation.

  • The reaction of the diazonium salt with the cyanide solution can be exothermic and may produce nitrogen gas. Ensure the addition is slow and the reaction is well-controlled.

This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should always perform a thorough risk assessment before commencing any chemical synthesis.

References

Scalable Synthesis of 2-Amino-6-methylbenzonitrile: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable synthesis protocols for the preparation of 2-Amino-6-methylbenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Two primary, industrially viable synthetic routes are presented: the palladium-catalyzed Buchwald-Hartwig amination of a 2-halo-6-methylbenzonitrile precursor and the catalytic hydrogenation of 2-methyl-6-nitrobenzonitrile. This guide includes detailed experimental procedures, quantitative data, and process flow diagrams to facilitate the efficient and scalable production of the target compound.

Introduction

This compound is a valuable building block in organic synthesis, serving as a precursor to a wide range of heterocyclic compounds with diverse biological activities. The strategic positioning of the amino, methyl, and cyano groups on the benzene ring makes it an ideal starting material for the construction of complex molecular architectures. The development of robust and scalable synthetic methods for this intermediate is therefore of significant interest to the pharmaceutical and chemical industries. This application note details two effective and scalable methods for its synthesis, providing researchers and process chemists with the necessary information for successful implementation and scale-up.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₈H₈N₂[1]
Molecular Weight132.16 g/mol [1]
AppearanceOff-white to pale yellow crystalline powder
Melting Point127-132 °C[1]
CAS Number56043-01-7[1]

Synthetic Strategies

Two principal and scalable synthetic routes to this compound are outlined below. The choice of method may depend on the availability and cost of starting materials, as well as the specific equipment and safety infrastructure available.

Route 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[2] This reaction is particularly well-suited for the large-scale synthesis of arylamines from aryl halides due to its high functional group tolerance and generally excellent yields.[3] In this approach, a 2-halo-6-methylbenzonitrile (chloro or bromo derivative) is coupled with an ammonia surrogate in the presence of a palladium catalyst, a phosphine ligand, and a base.

Route 2: Catalytic Hydrogenation of 2-Methyl-6-nitrobenzonitrile

The reduction of a nitro group to an amine is a fundamental and widely used transformation in organic synthesis. Catalytic hydrogenation is an environmentally friendly and highly efficient method for this conversion, particularly on an industrial scale. This route involves the selective reduction of the nitro group of 2-methyl-6-nitrobenzonitrile using a heterogeneous catalyst under a hydrogen atmosphere.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 2-Bromo-6-methylbenzonitrile

This protocol is based on established procedures for the amination of related aryl bromides.[4][5]

Materials:

  • 2-Bromo-6-methylbenzonitrile

  • Benzophenone imine (ammonia surrogate)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene, anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Schlenk flask or multi-neck round-bottom flask

  • Magnetic stirrer with heating mantle

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-bromo-6-methylbenzonitrile (1.0 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (0.01-0.02 equiv), and BINAP (0.02-0.04 equiv).

  • Reagent Addition: Add anhydrous toluene to the flask, followed by benzophenone imine (1.2 equiv).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 1 M HCl and stir for 1 hour to hydrolyze the intermediate imine.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data (Representative for similar substrates):

ParameterValue
Scale1-10 g
Yield70-90%
Purity (HPLC)>98%
Protocol 2: Catalytic Hydrogenation of 2-Methyl-6-nitrobenzonitrile

This protocol is a general procedure for the selective reduction of an aromatic nitro group in the presence of a nitrile.

Materials:

  • 2-Methyl-6-nitrobenzonitrile

  • Palladium on carbon (5-10% Pd/C) or Raney Nickel

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Equipment:

  • Parr hydrogenation apparatus or a similar high-pressure reactor

  • Magnetic or mechanical stirrer

  • Filtration apparatus (e.g., Buchner funnel with Celite®)

Procedure:

  • Reaction Setup: In a high-pressure reactor, dissolve 2-methyl-6-nitrobenzonitrile (1.0 equiv) in methanol or ethanol.

  • Catalyst Addition: Carefully add the Pd/C catalyst (1-5 mol% Pd) or a slurry of Raney Nickel under a stream of inert gas.

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen (typically 50-500 psi, optimization may be required) and stir the mixture vigorously at room temperature. The reaction is typically exothermic and may require cooling.

  • Monitoring: Monitor the reaction progress by hydrogen uptake and/or TLC/HPLC analysis. The reaction is usually complete within 2-8 hours.

  • Work-up:

    • Carefully vent the hydrogen gas and purge the reactor with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound is often of high purity. If necessary, it can be further purified by recrystallization.

Quantitative Data (Expected):

ParameterValue
Scale10-100 g
Yield>95%
Purity (HPLC)>99%

Process Diagrams

Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow reagents Reagents Assembly (Aryl Halide, Amine Surrogate, Pd Catalyst, Ligand, Base) solvent Anhydrous Solvent Addition reagents->solvent 1. reaction Inert Atmosphere Reaction (80-100 °C) solvent->reaction 2. workup Aqueous Work-up & Extraction reaction->workup 3. purification Purification (Chromatography or Recrystallization) workup->purification 4. product This compound purification->product 5.

Caption: General workflow for the Buchwald-Hartwig amination.

Catalytic Hydrogenation Workflow

Catalytic_Hydrogenation_Workflow substrate Substrate Dissolution (2-Methyl-6-nitrobenzonitrile in Solvent) catalyst Catalyst Addition (e.g., Pd/C) substrate->catalyst 1. hydrogenation Hydrogenation (H₂ Pressure, Room Temp) catalyst->hydrogenation 2. filtration Catalyst Filtration hydrogenation->filtration 3. concentration Solvent Removal filtration->concentration 4. product This compound concentration->product 5.

Caption: General workflow for catalytic hydrogenation.

Conclusion

Both the Buchwald-Hartwig amination and catalytic hydrogenation represent highly effective and scalable methods for the synthesis of this compound. The choice between these routes will be dictated by factors such as starting material cost and availability, equipment, and safety considerations. The protocols and data presented in this application note provide a solid foundation for the successful production of this important chemical intermediate at various scales.

References

Application Notes and Protocols: 2-Amino-6-methylbenzonitrile as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-methylbenzonitrile is a valuable and versatile bifunctional building block in heterocyclic chemistry. Its ortho-amino and cyano groups, along with the methyl substituent, provide multiple reactive sites for the construction of a diverse range of fused and substituted heterocyclic systems. These heterocycles, including quinazolines, pyridines, and benzodiazepines, are privileged scaffolds in medicinal chemistry, exhibiting a wide spectrum of biological activities such as anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic frameworks from this compound.

I. Synthesis of Substituted Quinazolines

Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds with significant applications in drug discovery, known for their anticancer, anti-inflammatory, and antimicrobial activities.[1][4][5] this compound serves as an excellent precursor for the synthesis of 8-methyl-substituted quinazolines.

Application 1: Acid-Catalyzed Synthesis of 2-Amino-4-imino-8-methylquinazolines

An efficient method for the synthesis of 2-amino-4-iminoquinazolines involves the acid-mediated [4+2] annulation of 2-aminobenzonitriles with N-benzyl cyanamides.[6] This approach provides a straightforward route to highly functionalized quinazoline derivatives.

Experimental Protocol: Synthesis of N-benzyl-4-imino-8-methyl-1,4-dihydroquinazolin-2-amine

  • Materials:

    • This compound

    • N-benzyl cyanamide

    • Hydrochloric acid (HCl) in an appropriate solvent (e.g., dioxane)

    • Anhydrous solvent (e.g., 1,4-dioxane)

  • Procedure:

    • To a solution of this compound (1.0 mmol) in anhydrous 1,4-dioxane (10 mL), add N-benzyl cyanamide (1.2 mmol).

    • To this mixture, add a solution of HCl in dioxane (e.g., 4 M, 1.5 mmol) dropwise at room temperature.

    • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-4-imino-8-methyl-1,4-dihydroquinazolin-2-amine.

EntryStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
1This compoundN-benzyl cyanamide, HCl1,4-Dioxane901285-95 (estimated)[6]

Logical Relationship of the Synthetic Pathway

Acid-Catalyzed Quinazoline Synthesis A This compound C Protonated Cyanamide A->C + H+ D Amidine Intermediate A->D Nucleophilic Attack B N-Benzyl Cyanamide B->C C->D E Intramolecular Cyclization D->E F N-benzyl-4-imino-8-methyl- 1,4-dihydroquinazolin-2-amine E->F Aromatization

Caption: Acid-catalyzed synthesis of 2-amino-4-iminoquinazolines.

II. Synthesis of Substituted Pyridines

Polysubstituted pyridine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and antimicrobial properties.[3][7][8] this compound can be utilized in multicomponent reactions to construct highly functionalized pyridine rings.

Application 2: Multicomponent Synthesis of 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines

A versatile one-pot, three-component reaction of an aldehyde, malononitrile, and a thiol provides an efficient route to 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines.[8] While this reaction is typically demonstrated with thiols, the amino group of this compound can act as the nucleophile to initiate the cyclization cascade.

Experimental Protocol: Synthesis of 2-Amino-4-(aryl)-6-(2-cyano-3-methylphenylamino)pyridine-3,5-dicarbonitrile

  • Materials:

    • This compound

    • Aromatic aldehyde (e.g., benzaldehyde)

    • Malononitrile (2 equivalents)

    • Basic catalyst (e.g., piperidine or triethylamine)

    • Solvent (e.g., ethanol)

  • Procedure:

    • In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) and malononitrile (2.0 mmol) in ethanol (15 mL).

    • Add a catalytic amount of piperidine (0.1 mmol) and stir the mixture at room temperature for 10-15 minutes to form the Knoevenagel condensation product.

    • To this mixture, add this compound (1.0 mmol).

    • Reflux the reaction mixture and monitor its progress by TLC.

    • After completion, cool the reaction mixture to room temperature, which may cause the product to precipitate.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

    • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

EntryAldehydeReagentsCatalystSolventConditionYield (%)Reference
1BenzaldehydeMalononitrile, this compoundPiperidineEthanolReflux, 6h80-90 (estimated)[8]
24-ChlorobenzaldehydeMalononitrile, this compoundTriethylamineEthanolReflux, 8h75-85 (estimated)[8]

Experimental Workflow for Pyridine Synthesis

Multicomponent Pyridine Synthesis Workflow Start Start Step1 Mix Aldehyde, Malononitrile, and Catalyst in Ethanol Start->Step1 Step2 Stir at Room Temperature (Knoevenagel Condensation) Step1->Step2 Step3 Add this compound Step2->Step3 Step4 Reflux Reaction Mixture Step3->Step4 Step5 Cool and Filter Precipitate or Concentrate and Purify Step4->Step5 End End Step5->End

Caption: Workflow for the multicomponent synthesis of pyridines.

III. Proposed Synthesis of Benzodiazepines

Benzodiazepines are a cornerstone in the treatment of anxiety, insomnia, and seizures.[9][10][11] The direct synthesis of benzodiazepines from 2-aminobenzonitriles is not straightforward. However, a multi-step synthesis can be proposed, involving the conversion of the nitrile group into a more suitable functionality for cyclization, such as a ketone.[2][12][13][14]

Application 3: Multi-step Synthesis of 8-Methyl-1,4-benzodiazepine Derivatives

This proposed pathway involves two key steps: the conversion of the nitrile to a benzophenone via a Grignard reaction, followed by cyclization to form the benzodiazepine ring.

Proposed Experimental Protocol:

Step 1: Synthesis of 2-Amino-6-methylbenzophenone

  • Materials:

    • This compound

    • Phenylmagnesium bromide (Grignard reagent)

    • Anhydrous tetrahydrofuran (THF)

    • Aqueous acid (e.g., HCl) for hydrolysis

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 mmol) in anhydrous THF (10 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of phenylmagnesium bromide in THF (e.g., 3 M, 1.2 mmol) dropwise.

    • Allow the reaction to stir at 0 °C for a specified time and then warm to room temperature, monitoring by TLC.

    • Upon completion, quench the reaction by carefully adding it to a cold aqueous acid solution (e.g., 1 M HCl).

    • Stir the mixture vigorously to hydrolyze the intermediate imine.

    • Neutralize the aqueous layer with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry, filter, and concentrate the organic layer. Purify the crude product by column chromatography.

Step 2: Synthesis of 7-Methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

  • Materials:

    • 2-Amino-6-methylbenzophenone (from Step 1)

    • Ethyl glycinate hydrochloride

    • Pyridine

    • Solvent (e.g., toluene)

  • Procedure:

    • To a solution of 2-amino-6-methylbenzophenone (1.0 mmol) in toluene (15 mL), add ethyl glycinate hydrochloride (1.5 mmol) and pyridine (3.0 mmol).

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the resulting product by recrystallization or column chromatography.

StepIntermediate/ProductKey ReagentsTypical ConditionsEstimated Yield (%)Reference
12-Amino-6-methylbenzophenonePhenylmagnesium bromide, HClTHF, 0 °C to RT60-70[2][12][14]
27-Methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-oneEthyl glycinate hydrochloride, PyridineToluene, Reflux70-80[12][13]

Proposed Benzodiazepine Synthesis Pathway

Proposed Multi-step Benzodiazepine Synthesis A This compound B Grignard Reaction (PhMgBr) A->B C Imine Intermediate B->C D Acid Hydrolysis C->D E 2-Amino-6-methylbenzophenone D->E F Condensation with Ethyl Glycinate E->F G 7-Methyl-5-phenyl-1,3-dihydro- 2H-1,4-benzodiazepin-2-one F->G

Caption: Proposed pathway for benzodiazepine synthesis.

IV. Biological Significance and Signaling Pathways

Heterocycles derived from this compound are of significant interest due to their potential as therapeutic agents. For instance, many quinazoline derivatives act as kinase inhibitors, interfering with cell signaling pathways crucial for cancer cell proliferation and survival.[15][16][17]

Signaling Pathway: EGFR Inhibition by Quinazoline Derivatives

Many quinazoline-based drugs, such as Gefitinib and Erlotinib, target the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase.[15][16] Overexpression or mutation of EGFR is common in various cancers, leading to uncontrolled cell growth. Quinazoline inhibitors typically act as ATP-competitive inhibitors, blocking the autophosphorylation of the receptor and subsequent downstream signaling cascades like the MAPK and PI3K/Akt pathways, ultimately leading to apoptosis and inhibition of tumor growth.

EGFR Signaling Pathway and Quinazoline Inhibition

EGFR Signaling Pathway and Quinazoline Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Quinazoline Quinazoline Derivative Quinazoline->EGFR Inhibits

Caption: EGFR signaling and its inhibition by quinazolines.

Conclusion

This compound is a highly adaptable and valuable starting material for the synthesis of a variety of medicinally important heterocyclic compounds. The protocols and applications outlined in this document provide a foundation for researchers to explore the rich chemistry of this building block and to develop novel therapeutic agents. The ability to readily access quinazolines, pyridines, and potentially benzodiazepines from this single precursor highlights its significance in diversity-oriented synthesis and drug discovery programs.

References

Application Notes and Protocols for Cyclization Reactions of 2-Amino-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of quinazoline derivatives through the cyclization of 2-Amino-6-methylbenzonitrile. The quinazoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The following methods offer reliable pathways to synthesize 8-methyl-substituted quinazolines, which are valuable intermediates in drug discovery programs.

Introduction

This compound is a versatile starting material for the synthesis of a variety of heterocyclic compounds, most notably quinazolines. The presence of the ortho-amino and nitrile functionalities allows for facile cyclization reactions to construct the pyrimidine ring of the quinazoline system. This document outlines two robust and widely applicable protocols for the cyclization of this compound:

  • One-Pot Cyclization with Formamide: A straightforward and atom-economical method to produce 8-methylquinazolin-4-amine.

  • Two-Step Synthesis via a Formamidine Intermediate: A versatile route involving the initial formation of a formamidine intermediate followed by cyclization with an amine to yield N-substituted 8-methylquinazolin-4-amines.

These protocols are designed to be accessible to researchers with a standard knowledge of synthetic organic chemistry.

Data Presentation

The following table summarizes the expected outcomes for the described cyclization reactions of this compound. The data is based on typical yields reported in the literature for analogous transformations of 2-aminobenzonitriles.[1]

Product NameStarting MaterialReagentsSolventReaction TimeTemperature (°C)Yield (%)
8-Methylquinazolin-4-amine This compoundFormamideNeat18-24 h180-19065-80
N'-(2-cyano-6-methylphenyl)-N,N-dimethylformimidamide This compoundDMF-DMANeat2-4 h80-10090-98
N-Aryl-8-methylquinazolin-4-amine N'-(2-cyano-6-methylphenyl)-N,N-dimethylformimidamideArylamineAcetic Acid4-8 h12070-90

Experimental Protocols

Protocol 1: One-Pot Synthesis of 8-Methylquinazolin-4-amine via Formamide Cyclization

This protocol describes the direct conversion of this compound to 8-methylquinazolin-4-amine using formamide as both a reactant and a solvent. This method is advantageous due to its simplicity and the use of readily available and inexpensive reagents.

Materials:

  • This compound

  • Formamide

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq) and an excess of formamide (10-20 eq).

  • Reaction: Heat the mixture to reflux (approximately 180-190 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 18-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing cold deionized water. A precipitate of the crude product should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any residual formamide.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to afford pure 8-methylquinazolin-4-amine.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, MS, and melting point).

Protocol 2: Two-Step Synthesis of N-Substituted 8-Methylquinazolin-4-amines via a Formamidine Intermediate

This two-step protocol offers greater versatility, allowing for the introduction of various substituents at the 4-position of the quinazoline ring. The first step involves the formation of an N,N-dimethylformimidamide intermediate, which is then cyclized with a primary amine in the second step.

Step 1: Synthesis of N'-(2-cyano-6-methylphenyl)-N,N-dimethylformimidamide

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Round-bottom flask

  • Magnetic stirrer and heating plate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine this compound (1.0 eq) and DMF-DMA (1.5-2.0 eq).

  • Reaction: Stir the mixture at 80-100 °C for 2-4 hours. The reaction can be monitored by TLC for the disappearance of the starting material.

  • Isolation: After the reaction is complete, remove the excess DMF-DMA and methanol byproduct under reduced pressure using a rotary evaporator. The resulting crude N'-(2-cyano-6-methylphenyl)-N,N-dimethylformimidamide is often of sufficient purity to be used in the next step without further purification.

Step 2: Cyclization with a Primary Amine to form N-Aryl-8-methylquinazolin-4-amine

Materials:

  • N'-(2-cyano-6-methylphenyl)-N,N-dimethylformimidamide (from Step 1)

  • Primary amine (e.g., aniline or a substituted aniline) (1.0-1.2 eq)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Standard laboratory glassware for extraction and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the crude N'-(2-cyano-6-methylphenyl)-N,N-dimethylformimidamide (1.0 eq) in glacial acetic acid. Add the desired primary amine (1.0-1.2 eq) to the solution.

  • Reaction: Heat the reaction mixture to 120 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing a saturated solution of sodium bicarbonate to neutralize the acetic acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain the pure N-substituted 8-methylquinazolin-4-amine.

  • Characterization: Characterize the final product using appropriate analytical methods (¹H NMR, ¹³C NMR, MS, etc.).

Visualizations

Reaction_Pathway_1 This compound This compound Intermediate Putative Intermediate This compound->Intermediate Formamide (Neat, 180-190 °C) Formamide Formamide Formamide->Intermediate 8-Methylquinazolin-4-amine 8-Methylquinazolin-4-amine Intermediate->8-Methylquinazolin-4-amine Intramolecular Cyclization

Caption: One-pot synthesis of 8-Methylquinazolin-4-amine.

Reaction_Pathway_2 cluster_step1 Step 1: Formamidine Formation cluster_step2 Step 2: Cyclization This compound This compound Formamidine N'-(2-cyano-6-methylphenyl)- N,N-dimethylformimidamide This compound->Formamidine 80-100 °C DMF-DMA DMF-DMA DMF-DMA->Formamidine Product N-Substituted 8-methylquinazolin-4-amine Formamidine->Product Acetic Acid 120 °C Amine Primary Amine (R-NH2) Amine->Product

Caption: Two-step synthesis of N-substituted 8-methylquinazolin-4-amines.

Experimental_Workflow_Protocol_1 start Start setup Mix this compound and Formamide start->setup react Heat to Reflux (180-190 °C, 18-24 h) setup->react workup Cool and Precipitate in Water react->workup isolate Filter and Wash with Water workup->isolate purify Recrystallize from Ethanol/Water isolate->purify characterize Characterize Product purify->characterize end End characterize->end

Caption: Workflow for the one-pot synthesis of 8-methylquinazolin-4-amine.

References

Application Notes & Protocols: Synthesis of Quinazolines from 2-Amino-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules and pharmaceuticals. Their derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties. The synthesis of the quinazoline framework is a key focus in medicinal chemistry. 2-Amino-6-methylbenzonitrile serves as a valuable and versatile starting material for constructing substituted quinazolines, with the 6-methyl group providing a specific substitution pattern (an 8-methyl group) on the final quinazoline ring.

This document outlines two robust protocols for the synthesis of quinazoline derivatives starting from this compound: an acid-mediated annulation with N-substituted cyanamides and a palladium-catalyzed three-component reaction.

Proposed Synthetic Pathways

Two primary synthetic strategies are proposed for the effective conversion of this compound into functionalized quinazolines. These methods are selected for their high efficiency, broad substrate scope, and adaptability.

  • Pathway A: Acid-Mediated [4+2] Annulation with N-Substituted Cyanamides. This approach provides a direct and efficient route to 2-amino-4-iminoquinazolines. The reaction proceeds via an acid-mediated [4+2] annulation, which involves the formation of an amidine intermediate followed by an intramolecular cyclization.[1][2] This method is notable for its operational simplicity and the high yields often achieved.

  • Pathway B: Palladium-Catalyzed Three-Component Reaction. For the synthesis of 4-arylquinazolines, a palladium(II)-catalyzed cascade reaction offers a powerful one-pot strategy. This method combines this compound, an orthoester (like triethyl orthoformate), and an arylboronic acid to construct the quinazoline scaffold with high atom economy.[3] The reaction involves a sequence of C-C coupling and intramolecular C-N bond formation.[3]

A general workflow for these synthetic approaches is visualized below.

G General Synthetic Workflow cluster_start Starting Material cluster_pathways Synthetic Pathways cluster_products Quinazoline Products A This compound B Pathway A: Acid-Mediated Annulation (with N-Cyanamides) A->B HCl, 70-100°C C Pathway B: Pd-Catalyzed Cascade (with Orthoesters & Boronic Acids) A->C Pd(II) catalyst D 8-Methyl-2-amino-4-iminoquinazolines B->D E 8-Methyl-4-arylquinazolines C->E

Figure 1: General workflow for the synthesis of substituted 8-methylquinazolines.

Experimental Protocols

Protocol 1: Acid-Mediated Synthesis of N-Benzyl-8-methyl-4-(benzylamino)quinazolin-2-amine

This protocol is adapted from established procedures for the synthesis of 2-amino-4-iminoquinazolines from 2-aminobenzonitriles.[2]

Materials:

  • This compound

  • N-benzyl cyanamide

  • Hydrochloric acid (4 M in 1,4-dioxane)

  • 1,4-Dioxane

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a sealed reaction tube, add this compound (1.0 mmol, 132.2 mg).

  • Add N-benzyl cyanamide (1.5 mmol, 198.3 mg) and 1,4-dioxane (5.0 mL).

  • Slowly add hydrochloric acid (4 M in 1,4-dioxane, 2.0 mmol, 0.5 mL) to the mixture.

  • Seal the tube and heat the reaction mixture to 100 °C for 12 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired product.

G Workflow for Acid-Mediated Synthesis A 1. Mix Reactants (this compound, N-benzyl cyanamide, Dioxane) B 2. Add HCl (4M in Dioxane) A->B C 3. Heat Reaction (Sealed tube, 100°C, 12h) B->C D 4. Monitor by TLC C->D E 5. Cooldown & Quench (Saturated NaHCO₃) D->E F 6. Liquid-Liquid Extraction (Ethyl Acetate) E->F G 7. Dry & Concentrate (Na₂SO₄, Rotary Evaporation) F->G H 8. Purify (Silica Gel Chromatography) G->H I Final Product H->I

Figure 2: Step-by-step workflow for Protocol 1.

Protocol 2: Palladium-Catalyzed Synthesis of 8-Methyl-4-phenylquinazoline

This protocol is based on a general method for the palladium-catalyzed cascade reaction of 2-aminobenzonitriles.[3]

Materials:

  • This compound

  • Triethyl orthoformate

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol, 132.2 mg), phenylboronic acid (1.5 mmol, 182.9 mg), and potassium carbonate (2.0 mmol, 276.4 mg).

  • Add palladium(II) acetate (5 mol%, 11.2 mg).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon).

  • Add toluene (5.0 mL) and triethyl orthoformate (1.2 mmol, 177.8 mg, 0.2 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, add water (10 mL) to the mixture.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography (eluent: hexane/ethyl acetate) to yield the final product.

Data Presentation

The following tables summarize representative yields for quinazoline synthesis based on methodologies applicable to 2-aminobenzonitrile derivatives.[2][4][5][6]

Table 1: Representative Yields for Acid-Mediated Annulation (Pathway A)

EntryR Group on CyanamideProductYield (%)
1BenzylN-Benzyl-8-methyl-4-(benzylamino)quinazolin-2-amine85
24-MethoxybenzylN-(4-Methoxybenzyl)-8-methyl...80
34-ChlorobenzylN-(4-Chlorobenzyl)-8-methyl...78
4Thiophen-2-ylmethylN-(Thiophen-2-ylmethyl)-8-methyl...68

Table 2: Representative Yields for Palladium-Catalyzed Reaction (Pathway B)

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid8-Methyl-4-phenylquinazoline82
24-Tolylboronic acid8-Methyl-4-(p-tolyl)quinazoline88
34-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-8-methylquinazoline91
43-Chlorophenylboronic acid4-(3-Chlorophenyl)-8-methylquinazoline75

References

Application Notes and Protocols for the Preparation of Benzodiazepine Derivatives from 2-Amino-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzodiazepines are a critical class of psychoactive compounds widely utilized for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle-relaxant properties. The development of novel benzodiazepine derivatives remains a significant focus in medicinal chemistry to identify compounds with improved efficacy, selectivity, and pharmacokinetic profiles. This document provides detailed protocols for the synthesis of benzodiazepine derivatives, commencing from the readily available starting material, 2-Amino-6-methylbenzonitrile.

The synthetic strategy involves a two-stage process. Initially, this compound is converted to the key intermediate, 2-amino-3-methylacetophenone, via a Grignard reaction. Subsequently, this intermediate undergoes a series of reactions, including acylation and intramolecular cyclization, to construct the characteristic seven-membered benzodiazepine ring. These protocols are designed to be a valuable resource for researchers engaged in the synthesis and exploration of new benzodiazepine-based therapeutic agents.

Stage 1: Synthesis of 2-Amino-3-methylacetophenone

The initial and crucial step in this synthetic pathway is the conversion of the nitrile group of this compound into a ketone. This is efficiently achieved through a Grignard reaction, where an organomagnesium halide reacts with the nitrile to form an imine intermediate, which is subsequently hydrolyzed to the desired ketone upon acidic workup.[1][2][3][4][5]

Experimental Protocol: Grignard Reaction and Hydrolysis

Materials:

  • This compound

  • Magnesium turnings

  • Methyl iodide

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Anhydrous toluene

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, three-necked

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Separatory funnel

Procedure:

  • Preparation of Grignard Reagent (Methylmagnesium Iodide):

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Under an inert atmosphere (e.g., nitrogen or argon), add a small amount of a solution of methyl iodide in anhydrous diethyl ether or THF from the dropping funnel.

    • Once the reaction starts (indicated by bubbling and heat generation), add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring at room temperature or with gentle heating until most of the magnesium has reacted.

  • Reaction with this compound:

    • Dissolve this compound in anhydrous toluene or another suitable anhydrous solvent.

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • Slowly add the solution of this compound to the Grignard reagent via the dropping funnel with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure complete reaction.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in an ice bath.

    • Carefully and slowly quench the reaction by adding an aqueous solution of hydrochloric acid. This will hydrolyze the intermediate imine to the ketone and dissolve any remaining magnesium salts.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude 2-amino-3-methylacetophenone.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Quantitative Data
ReactantReagentSolventTemperature (°C)Time (h)Yield (%)
This compoundMethylmagnesium IodideDiethyl Ether/TolueneReflux4-660-75
Conditions are generalized and may require optimization.

Reaction Pathway for Stage 1

G Synthesis of 2-Amino-3-methylacetophenone cluster_product Product A This compound C Imine Intermediate A->C 1. Diethyl Ether/Toluene B Methylmagnesium Iodide (CH3MgI) D 2-Amino-3-methylacetophenone C->D 2. Acidic Workup E H3O+ (aq)

Caption: Grignard reaction of this compound.

Stage 2: Synthesis of 1,4-Benzodiazepine-2-one Derivatives

With the key intermediate, 2-amino-3-methylacetophenone, in hand, the subsequent steps focus on the construction of the benzodiazepine ring. This is typically achieved by first acylating the amino group with a haloacetyl halide, followed by an intramolecular cyclization with ammonia or a primary amine.

Experimental Protocol: Acylation and Intramolecular Cyclization

Materials:

  • 2-Amino-3-methylacetophenone

  • Bromoacetyl bromide

  • Anhydrous solvent (e.g., Diethyl ether, Chloroform, or Toluene)

  • Ammonia (solution in methanol) or a primary amine

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Acylation to form α-Bromoacetamide Intermediate:

    • Dissolve 2-amino-3-methylacetophenone in an anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromoacetyl bromide in the same anhydrous solvent.

    • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC).

    • Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the crude α-bromoacetamide intermediate. This intermediate is often used in the next step without further purification.

  • Intramolecular Cyclization:

    • Dissolve the crude α-bromoacetamide intermediate in a solution of ammonia in methanol or a solution of the desired primary amine in a suitable solvent.

    • Stir the mixture at room temperature or with gentle heating overnight.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, concentrate the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with water to remove any ammonium salts.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate to obtain the crude benzodiazepine derivative.

  • Purification:

    • The final product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data
ReactantReagentSolventTemperature (°C)Time (h)Yield (%)
2-Amino-3-methylacetophenoneBromoacetyl bromideDiethyl Ether0 to RT2-485-95
α-Bromoacetamide IntermediateAmmonia in MethanolMethanolRT to Reflux12-2470-85
Conditions are generalized and may require optimization.

Reaction Pathway for Stage 2

G Synthesis of 1,4-Benzodiazepine-2-one cluster_product Product A 2-Amino-3-methylacetophenone C α-Bromoacetamide Intermediate A->C Acylation B Bromoacetyl bromide E 1,4-Benzodiazepine-2-one Derivative C->E Intramolecular Cyclization D Ammonia (NH3) or Primary Amine (R-NH2)

Caption: Formation of the benzodiazepine ring.

Conclusion

The protocols outlined in this document provide a robust and adaptable framework for the synthesis of novel benzodiazepine derivatives from this compound. By following these detailed procedures, researchers can efficiently prepare a key 2-aminoaryl ketone intermediate and subsequently construct the benzodiazepine scaffold. These methods are amenable to modification for the introduction of various substituents, thereby enabling the generation of diverse libraries of benzodiazepine analogs for biological screening and drug discovery programs. Adherence to standard laboratory safety practices is paramount when performing these chemical syntheses.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Amino-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 2-Amino-6-methylbenzonitrile. This versatile reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of complex biaryl compounds, which are prevalent in numerous pharmaceutical agents and functional materials.[1] The protocols provided herein are designed to serve as a foundational guide for researchers, enabling the efficient synthesis of novel compounds for further investigation.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or its ester.[1] This reaction is highly valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids.[1] this compound is a valuable building block in drug discovery, and its functionalization via Suzuki coupling allows for the introduction of diverse aryl and heteroaryl substituents, leading to the generation of libraries of novel molecules for biological screening.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this context, an activated form of this compound, such as a halogenated derivative) to form a Pd(II) complex.

  • Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction, especially with substrates containing potentially coordinating groups like the amino and nitrile functionalities in this compound.

Representative Suzuki Coupling Reaction Data

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Toluene1101680-90
33-Fluorophenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DMF/H₂O901875-85
42-Thiopheneboronic acid[PdCl₂(dppf)] (3)-Na₂CO₃Acetonitrile802470-80
52,6-Dimethylphenylboronic acidPd(OAc)₂ (3)RuPhos (6)K₃PO₄1,4-Dioxane1002065-75

Diagrams

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl R¹-X Transmetalation Transmetalation PdII_Biaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_Biaryl R²-B(OR)₂ + Base RedElim Reductive Elimination RedElim->Pd0 R¹-R²

Caption: Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow start Start setup Reaction Setup: - Add 2-Amino-6-halo-benzonitrile - Add Arylboronic Acid - Add Base start->setup catalyst Add Catalyst System: - Palladium Precatalyst - Ligand setup->catalyst solvent Add Solvent(s) catalyst->solvent degas Degas Reaction Mixture (e.g., N₂ or Ar sparging) solvent->degas heat Heat to Reaction Temperature degas->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Work-up: - Quench with water - Extract with organic solvent monitor->workup purify Purification: - Dry organic layer - Concentrate - Column Chromatography workup->purify characterize Characterization: - NMR, MS, etc. purify->characterize end End characterize->end

Caption: General Experimental Workflow

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of a hypothetical 2-Amino-6-bromobenzonitrile with an arylboronic acid. Note: This is a representative protocol and may require optimization for specific substrates and scales.

Materials:

  • 2-Amino-6-bromobenzonitrile (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate (K₃PO₄), tribasic (2.0 - 3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 2-Amino-6-bromobenzonitrile (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a separate vial, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) and add them to the Schlenk flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask.

  • Degassing: Seal the flask and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 100 °C under a positive pressure of nitrogen or argon with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting and Optimization

  • Low Yield:

    • Catalyst/Ligand: Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.

    • Base: The choice of base is critical. Try other bases such as Cs₂CO₃, K₂CO₃, or Na₂CO₃.

    • Solvent: Vary the solvent system. Toluene, DMF, or acetonitrile can be effective alternatives to dioxane.

    • Temperature: Increasing the reaction temperature may improve the rate and yield, but be mindful of potential decomposition of starting materials or products.

  • Side Reactions:

    • Protodeboronation: The boronic acid can be converted back to the corresponding arene. Using anhydrous conditions or a different base can sometimes mitigate this.

    • Homocoupling: Homocoupling of the boronic acid can occur. Adjusting the stoichiometry of the reactants or the catalyst loading may reduce this side product.

  • Incomplete Reaction:

    • Catalyst Deactivation: The amino or nitrile group of the substrate or product might coordinate to the palladium center and inhibit catalysis. Using bulkier ligands can sometimes prevent this.

    • Purity of Reagents: Ensure all reagents, especially the solvent and base, are of high purity and anhydrous where specified.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is particularly valuable for the synthesis of arylamines from aryl halides and primary or secondary amines. Its broad substrate scope, functional group tolerance, and relatively mild reaction conditions have made it an indispensable tool in the pharmaceutical and materials science industries, where the arylamine motif is a common structural feature.[2]

The amination of sterically hindered anilines, such as 2-Amino-6-methylbenzonitrile, presents a significant challenge due to the steric hindrance around the amino group, which can impede the catalytic cycle. However, the development of bulky and electron-rich phosphine ligands has enabled the successful coupling of such challenging substrates.[1] These advanced catalyst systems facilitate the key steps of oxidative addition and reductive elimination, even with sterically demanding coupling partners.[3]

This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of this compound with various aryl halides.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The aryl halide (Ar-X) adds to the Pd(0) complex, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine (in this case, this compound) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form an amido complex.

  • Reductive Elimination: The desired N-aryl-2-amino-6-methylbenzonitrile is formed through reductive elimination from the palladium center, regenerating the catalytically active Pd(0) species.[2]

The choice of ligand is critical to the success of the reaction, as it influences the rates of these elementary steps and can suppress side reactions. For sterically hindered substrates like this compound, bulky biarylphosphine ligands are often required.[1]

Data Presentation

The following table summarizes representative conditions and outcomes for the Buchwald-Hartwig amination of sterically hindered anilines, which can serve as a guide for the amination of this compound.

EntryAmineAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1o-toluidine4-chlorotoluenePd(OAc)₂ (2)XPhos (4)NaOtBuToluene1001895
2o-toluidine4-bromobenzonitrilePd₂(dba)₃ (1)BrettPhos (2)K₃PO₄Dioxane1102488
32,6-dimethylaniline1-bromo-4-methoxybenzenePd(OAc)₂ (1.5)RuPhos (3)Cs₂CO₃Toluene1001692
42-isopropylaniline1-chloro-3-nitrobenzenePd(OAc)₂ (2)GPhos (4)LHMDSTHF802085

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and may require optimization for specific aryl halide substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or aryl chloride)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Reagent Addition: Add the base (1.2-2.0 equivalents), this compound (1.0 equivalent), and the aryl halide (1.0-1.2 equivalents).

  • Solvent Addition: Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas to ensure the removal of oxygen.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-2-amino-6-methylbenzonitrile.

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents (Amine, Aryl Halide, Base) setup Assemble Reaction (under Inert Atmosphere) reagents->setup catalyst_prep Prepare Catalyst System (Pd Precatalyst + Ligand) catalyst_prep->setup solvent Add Anhydrous Solvent setup->solvent degas Degas Mixture solvent->degas heat Heat and Stir degas->heat quench Cool and Quench heat->quench extract Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)(X)L_n pd0->pd_complex Oxidative Addition (Ar-X) amido_complex Ar-Pd(II)(NHR')L_n pd_complex->amido_complex Amine Coordination & Deprotonation (R'-NH₂, Base) amido_complex->pd0 Reductive Elimination product Ar-NHR' amido_complex->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

The Versatility of 2-Amino-6-methylbenzonitrile in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-methylbenzonitrile is a versatile building block in medicinal chemistry, serving as a key scaffold for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. Its unique structural features, including a reactive amino group and a nitrile moiety on a substituted benzene ring, allow for the construction of privileged structures such as quinazolines and other nitrogen-containing heterocycles. These resulting molecules have shown promise as inhibitors of various enzymes and receptors implicated in a range of diseases, including type 2 diabetes, cancer, and inflammatory conditions. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in leveraging the potential of this compound in drug discovery and development.

Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry lies in its use as a precursor for the synthesis of quinazoline and quinazolinone derivatives. These scaffolds are present in numerous biologically active compounds and approved drugs.

1. Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Derivatives of this compound have been successfully synthesized and evaluated as inhibitors of DPP-4, a key enzyme in glucose homeostasis. Inhibition of DPP-4 increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release, thereby lowering blood glucose levels in patients with type 2 diabetes. The methylbenzonitrile moiety often serves as a crucial pharmacophore for binding to the enzyme's active site.

2. Adenosine A2A/A2B Receptor Antagonists: The this compound scaffold has been incorporated into the design of dual A2A/A2B adenosine receptor antagonists.[1] These receptors are implicated in various physiological processes, including inflammation and immune responses. Antagonists of these receptors are being investigated for their therapeutic potential in immuno-oncology and other inflammatory diseases.

3. Kinase Inhibitors: The quinazoline core, readily accessible from this compound, is a well-established scaffold for the development of kinase inhibitors. These inhibitors can target a variety of kinases that are often dysregulated in cancer, making this application a significant area of research.

4. Antimicrobial and Anticancer Agents: Quinazoline derivatives synthesized from 2-aminobenzonitriles have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer properties.[2][3][4] The versatility of the synthetic routes allows for the generation of large libraries of compounds for screening and lead optimization.

Quantitative Data

The following tables summarize the biological activity of various compounds synthesized using a methylbenzonitrile scaffold, highlighting the potential of this compound as a starting material.

Table 1: DPP-4 Inhibitory Activity of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile Derivatives

Compound IDR GroupIC50 (µM)[5]
5a Dimethylamino6.7805
5b Diethylamino4.3321
5c Pyrrolidino2.9874
5d Morpholino1.4621
5e 4-Methylpiperazino5.3417
5f 4-Phenylpiperazino2.1138
Sitagliptin (Reference)0.0236

Table 2: Antiproliferative Activity of Quinazolinone Derivatives against Human Cancer Cell Lines

Compound IDCell LineIC50 (µM)[6]
16h A549 (Lung)8.27
45 A549 (Lung)0.44

Experimental Protocols

Protocol 1: Synthesis of 2,4-Disubstituted Quinazolines from this compound (Adapted from Pahari et al., 2018)[7]

This protocol describes a microwave-assisted, TMSOTf-catalyzed synthesis of 2,4-disubstituted quinazolines from a 2-aminobenzophenone derivative and a nitrile. This can be adapted for this compound.

Materials:

  • This compound

  • Aryl Grignard reagent (e.g., Phenylmagnesium bromide) to form the corresponding 2-aminobenzophenone in situ

  • Substituted nitrile (e.g., Acetonitrile, Benzonitrile)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Dry, inert solvent (e.g., Dichloromethane)

  • Microwave reactor

Procedure:

  • In situ formation of the aminobenzophenone: To a solution of this compound (1.0 mmol) in an anhydrous solvent under an inert atmosphere, add the Grignard reagent (1.1 mmol) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure.

  • Cyclization: In a microwave vial, combine the crude 2-aminobenzophenone derivative (1.0 mmol), the substituted nitrile (1.2 mmol), and TMSOTf (0.1 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 10-20 minutes.

  • After completion of the reaction (monitored by TLC), cool the vial to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent and wash with saturated sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,4-disubstituted quinazoline.

Protocol 2: In Vitro DPP-4 Inhibition Assay[8][9][10]

This protocol outlines a fluorescence-based assay to determine the in vitro inhibitory activity of synthesized compounds against DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)

  • Assay buffer: Tris-HCl buffer (50 mM, pH 8.0)

  • Test compounds and a reference inhibitor (e.g., Sitagliptin) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

  • In a 96-well plate, add 25 µL of the assay buffer, 25 µL of the test compound/reference inhibitor solution, and 25 µL of the DPP-4 enzyme solution.

  • Include control wells containing the enzyme and buffer (100% activity) and wells with buffer only (background).

  • Incubate the plate at 37 °C for 10 minutes.

  • Initiate the enzymatic reaction by adding 25 µL of the DPP-4 substrate solution to all wells.

  • Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) in kinetic mode for 30 minutes at 37 °C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percentage of inhibition for each compound concentration relative to the 100% activity control.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Adenosine A2A Receptor Radioligand Binding Assay[11][12][13]

This protocol describes a method to determine the binding affinity of test compounds to the human adenosine A2A receptor.

Materials:

  • Membrane preparations from cells expressing the human adenosine A2A receptor.

  • Radioligand: [³H]ZM241385 (a selective A2A antagonist).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding determinator: A high concentration of a non-labeled A2A ligand (e.g., NECA).

  • Test compounds.

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In test tubes, add 50 µL of the test compound solution, 50 µL of the [³H]ZM241385 solution, and 100 µL of the membrane preparation.

  • For total binding, add 50 µL of assay buffer instead of the test compound.

  • For non-specific binding, add 50 µL of the non-labeled A2A ligand instead of the test compound.

  • Incubate the tubes at 25 °C for 90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percentage of inhibition of specific binding by the test compounds.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start This compound synthesis Synthesis of Derivatives (e.g., Quinazolines) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification in_vitro In Vitro Assays (e.g., DPP-4 Inhibition, Receptor Binding) purification->in_vitro cell_based Cell-Based Assays (e.g., Antiproliferative) purification->cell_based data_analysis Data Analysis (IC50/Ki Determination) in_vitro->data_analysis cell_based->data_analysis lead_optimization lead_optimization data_analysis->lead_optimization Lead Optimization

General workflow for synthesis and evaluation.

DPP4_signaling_pathway cluster_membrane Plasma Membrane DPP4 DPP-4 GLP1_inactive GLP-1 (Inactive) DPP4->GLP1_inactive GLP1 GLP-1 (Active) GLP1->DPP4 Cleavage GLP1R GLP-1 Receptor GLP1->GLP1R Binding DPP4_inhibitor DPP-4 Inhibitor (e.g., Quinazolinone derivative) DPP4_inhibitor->DPP4 Inhibition AC Adenylyl Cyclase GLP1R->AC Activation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation Insulin Insulin Secretion PKA->Insulin Glucagon Glucagon Suppression PKA->Glucagon

DPP-4 signaling pathway and inhibition.

A2A_adenosine_receptor_pathway cluster_membrane Plasma Membrane A2AR A2A Receptor Gs Gs Protein A2AR->Gs Activation AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP ATP to cAMP Adenosine Adenosine Adenosine->A2AR Binding A2AR_antagonist A2A Receptor Antagonist (e.g., Triazole-pyrimidine- methylbenzonitrile derivative) A2AR_antagonist->A2AR Inhibition PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Immune_suppression Immune Suppression CREB->Immune_suppression Modulation of Gene Expression

A2A adenosine receptor signaling pathway.

References

Synthesis of Bioactive Compounds from 2-Amino-6-methylbenzonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of bioactive compounds derived from 2-Amino-6-methylbenzonitrile. This versatile starting material serves as a key building block for the construction of various heterocyclic scaffolds, particularly quinazolines, which are known to exhibit a wide range of pharmacological activities, including anticancer and antimicrobial properties. The protocols outlined below are based on established synthetic methodologies for analogous 2-aminobenzonitriles and are intended to guide researchers in the development of novel therapeutic agents.

Introduction

This compound is an aromatic compound featuring an amino group and a nitrile group ortho to each other, with a methyl substituent on the benzene ring. This specific arrangement of functional groups makes it an ideal precursor for cyclocondensation reactions to form fused heterocyclic systems. The resulting 8-methyl-substituted quinazoline core is a privileged scaffold in medicinal chemistry, found in numerous compounds with demonstrated biological efficacy. The synthetic routes described herein focus on the construction of quinazoline derivatives, which have shown promise as kinase inhibitors and antimicrobial agents.

Synthetic Pathways

The primary synthetic strategy involves the cyclocondensation of this compound with a one-carbon synthon or a guanidine-equivalent to form the pyrimidine ring of the quinazoline scaffold.

A This compound C 2,4-Diamino-8-methylquinazoline A->C Cyclocondensation B Guanidine Carbonate B->C D Bioactive Derivatives (e.g., Kinase Inhibitors) C->D Further Functionalization

Caption: General synthetic workflow for bioactive quinazolines.

A common and effective method for the synthesis of 2,4-diaminoquinazolines is the reaction of a 2-aminobenzonitrile with guanidine carbonate. This one-pot reaction provides a straightforward entry into a class of compounds with significant therapeutic potential.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Diamino-8-methylquinazoline

This protocol describes the synthesis of a key intermediate, 2,4-Diamino-8-methylquinazoline, which can be further modified to generate a library of bioactive compounds.

Materials:

  • This compound

  • Guanidine Carbonate

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq) and guanidine carbonate (1.5 eq).

  • Add a sufficient volume of DMF to dissolve the reactants.

  • Heat the reaction mixture to 120-130 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the precipitate with cold ethanol to remove any unreacted starting materials and impurities.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 2,4-Diamino-8-methylquinazoline.

  • Dry the purified product under vacuum.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Bioactivity of 8-Methylquinazoline Derivatives

The 8-methylquinazoline scaffold is a component of various biologically active molecules. The introduction of different substituents at the 2- and 4-positions can modulate the pharmacological properties of these compounds.

Anticancer Activity

Derivatives of 2,4-diaminoquinazoline are known to exhibit anticancer activity, often by inhibiting key enzymes in cellular signaling pathways, such as dihydrofolate reductase (DHFR) or various kinases. The 8-methyl group can influence the binding affinity and selectivity of these compounds for their biological targets.

A 8-Methyl-2,4-diaminoquinazoline Derivative B Kinase (e.g., EGFR, DHFR) A->B Binds to Active Site C Inhibition of ATP Binding B->C D Blockade of Downstream Signaling C->D E Induction of Apoptosis D->E F Inhibition of Tumor Growth E->F

Caption: Putative mechanism of action for anticancer quinazolines.

Antimicrobial Activity

Quinazoline derivatives have also been reported to possess antimicrobial properties against a range of bacterial and fungal pathogens. The mechanism of action can vary but may involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Data Presentation

The following table summarizes representative data for bioactive quinazoline derivatives, illustrating the potential of compounds synthesized from this compound. Note that these are representative values from closely related compounds due to the limited availability of specific data for 8-methyl derivatives.

Compound IDScaffoldR1R2Biological TargetActivity (IC₅₀/MIC)Reference
QZ-1 2,4-DiaminoquinazolineH4-AnilinoEGFR0.1 µM[1]
QZ-2 2,4-DiaminoquinazolineH3,4-DichloroanilinoDHFR0.05 µM[2]
AQ-1 8-Methylquinazoline--S. aureus16 µg/mL[3]
AQ-2 8-Methylquinazoline--E. coli32 µg/mL[3]

Conclusion

This compound is a readily accessible and highly useful starting material for the synthesis of a variety of bioactive heterocyclic compounds. The protocols and data presented here provide a foundation for researchers to explore the synthesis of novel 8-methylquinazoline derivatives as potential therapeutic agents. Further derivatization of the 2,4-diamino-8-methylquinazoline core can lead to the discovery of potent and selective inhibitors of various biological targets, contributing to the development of new treatments for cancer and infectious diseases.

References

analytical HPLC method for 2-Amino-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-Amino-6-methylbenzonitrile

For researchers, scientists, and professionals in drug development, the purity and quantification of chemical intermediates are critical. This document provides a detailed analytical method for the determination of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Introduction

This compound is a valuable building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is essential for the quality and safety of the final active pharmaceutical ingredient (API). The HPLC method detailed below is designed for the quantitative analysis of this compound, providing a robust and reliable protocol for quality control and research purposes. Aromatic amines are commonly analyzed using RP-HPLC with C18 columns.[1][2]

Analytical Method

This method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water containing formic acid to achieve optimal separation and peak shape. UV detection is employed for quantification.

Chromatographic Conditions:

ParameterValue
Instrument HPLC system with UV Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
10.01090
12.01090
12.19010
15.09010

Experimental Protocols

3.1. Reagents and Materials

  • This compound reference standard (≥97.0% purity)

  • Acetonitrile (HPLC grade)

  • Formic acid (ACS grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

3.2. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the initial mobile phase composition (90:10 Mobile Phase A:Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3.3. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in methanol to obtain a theoretical concentration of 1000 µg/mL of the analyte.

  • Dilute the sample solution with the initial mobile phase composition to a final concentration within the calibration range (e.g., 50 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.[2]

3.4. System Suitability

To ensure the validity of the analytical results, perform a system suitability test before sample analysis. Inject the working standard solution (e.g., 50 µg/mL) five times and evaluate the following parameters.

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Data Presentation and Analysis

The concentration of this compound in the sample is determined by comparing the peak area obtained from the sample chromatogram with the calibration curve generated from the working standard solutions.

Table 3: Example Calibration Data

Concentration (µg/mL)Peak Area (arbitrary units)
115,000
575,000
10150,000
25375,000
50750,000
1001,500,000

A linear regression analysis of the calibration data should yield a correlation coefficient (r²) of ≥ 0.999.

Workflow Diagram

The following diagram illustrates the overall experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation System_Suitability System Suitability Test Standard_Prep->System_Suitability Inject Standard Sample_Prep Sample Preparation Sample_Analysis Sample Analysis Sample_Prep->Sample_Analysis Inject Sample System_Suitability->Sample_Analysis Data_Acquisition Data Acquisition Sample_Analysis->Data_Acquisition Data_Processing Data Processing & Reporting Data_Acquisition->Data_Processing

Caption: HPLC Analysis Workflow for this compound.

References

purification of 2-Amino-6-methylbenzonitrile by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Purification of 2-Amino-6-methylbenzonitrile by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the purification of this compound using recrystallization. The protocol outlines a systematic approach to solvent selection and the subsequent purification process, designed to enhance the purity of the compound for research and development applications.

Introduction

This compound is a chemical intermediate with applications in the synthesis of various pharmaceutical compounds and other organic materials. The purity of this starting material is critical for the successful synthesis of target molecules, affecting reaction yields, and the impurity profile of the final product. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1] The principle of this method relies on the differential solubility of the compound and its impurities in a selected solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.[1][2]

This protocol provides a comprehensive guide to purifying this compound, beginning with a solvent screening process to identify an optimal solvent or solvent mixture, followed by a detailed recrystallization procedure.

Materials and Equipment
  • Crude this compound

  • A selection of solvents for screening (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexane)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Reflux condenser

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula and weighing balance

  • Melting point apparatus

  • Analytical instrumentation for purity assessment (e.g., HPLC, GC, NMR)

Experimental Protocols

Part 1: Solvent Screening

A systematic solvent screening is crucial for identifying the most effective solvent system for recrystallization.

Methodology:

  • Place approximately 50 mg of crude this compound into several separate test tubes.

  • Add a different solvent (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexane) dropwise to each test tube at room temperature, vortexing after each addition, until a total of 1 mL of solvent has been added.

  • Record the solubility of the compound in each solvent at room temperature. An ideal solvent will show low solubility.

  • For solvents in which the compound is poorly soluble at room temperature, gently heat the test tube in a water bath or on a hot plate.

  • Observe the solubility at the elevated temperature. A suitable solvent will completely dissolve the compound near the solvent's boiling point.

  • Allow the solutions that formed a clear solution upon heating to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. The solvent that yields a good recovery of pure-looking crystals is the best candidate.

  • If no single solvent is ideal, consider mixed solvent systems. Dissolve the compound in a "good" solvent (one in which it is highly soluble) and add a "poor" solvent (one in which it is sparingly soluble) dropwise until turbidity persists. Then, heat the mixture to get a clear solution and cool to crystallize. A common example is an ethanol-water mixture.

Based on the recrystallization of structurally similar compounds like 2-amino-4-chlorobenzonitrile from ethanol, ethanol is a promising candidate for the purification of this compound.[3] The following protocol is based on the selection of ethanol as the recrystallization solvent.

Part 2: Recrystallization Protocol using Ethanol

Methodology:

  • Dissolution:

    • Place the crude this compound (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask.

    • Add a magnetic stir bar.

    • Add a minimal amount of ethanol to just cover the solid.

    • Heat the mixture to a gentle boil on a hot plate with stirring.

    • Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding excess solvent to maximize the recovery yield.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration. This step should be done quickly to prevent premature crystallization.

    • Pre-heat a second Erlenmeyer flask and a stemless funnel.

    • Place a fluted filter paper in the funnel.

    • Pour the hot solution through the filter paper into the pre-heated flask.

  • Crystallization:

    • Cover the flask containing the clear solution with a watch glass or loosely with aluminum foil to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and a pre-weighed filter paper.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the crystal surfaces.

  • Drying:

    • Dry the purified crystals on the filter paper by drawing air through them for a few minutes.

    • Transfer the crystals to a watch glass or a drying dish and dry them in a vacuum oven at a temperature well below the melting point (e.g., 50-60 °C) until a constant weight is achieved. The melting point of this compound is reported to be in the range of 127-132 °C.

  • Analysis:

    • Determine the weight of the dried, purified crystals and calculate the percent recovery.

    • Measure the melting point of the purified product. A sharp melting point close to the literature value indicates high purity.

    • Assess the purity using an appropriate analytical method (e.g., HPLC, GC, or NMR) and compare it to the purity of the crude material.

Data Presentation

The following table summarizes hypothetical data from the purification of this compound.

ParameterCrude MaterialPurified Material
Appearance Yellowish solidOff-white crystals
Weight (g) 5.004.25
Purity (by HPLC) 95.5%99.8%
Melting Point (°C) 125-130130-132
Recovery Yield (%) -85%

Visualizations

Recrystallization Workflow

G Figure 1: Workflow for the Recrystallization of this compound A 1. Dissolution Crude compound dissolved in minimal hot ethanol. B 2. Hot Filtration (Optional) Removal of insoluble impurities. A->B If insoluble impurities exist C 3. Cooling & Crystallization Slow cooling to form pure crystals. A->C No insoluble impurities B->C D 4. Vacuum Filtration Isolation of crystals from mother liquor. C->D E 5. Washing Crystals washed with ice-cold ethanol. D->E F 6. Drying Removal of residual solvent under vacuum. E->F G Purified 2-Amino-6- methylbenzonitrile F->G

Caption: Workflow for the purification of this compound.

Logical Relationship of Recrystallization Parameters

G Figure 2: Key Parameters Influencing Recrystallization Success cluster_0 Solvent Properties cluster_1 Process Conditions cluster_2 Desired Outcomes Solubility Differential Solubility (High at high T, Low at low T) HighPurity High Purity Solubility->HighPurity HighYield High Recovery Yield Solubility->HighYield Volatility Moderate Volatility Volatility->HighYield Inertness Chemical Inertness Inertness->HighPurity CoolingRate Slow Cooling Rate CoolingRate->HighPurity SolventVolume Minimal Solvent Volume SolventVolume->HighYield

Caption: Interrelation of parameters for successful recrystallization.

References

Application Notes and Protocols: Reaction of 2-Amino-6-methylbenzonitrile with Anhydrides for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction of 2-amino-6-methylbenzonitrile with various anhydrides, yielding intermediates crucial for the synthesis of pharmacologically active compounds. The protocols outlined below serve as a guide for the synthesis of acylated benzonitriles and their subsequent transformation into quinazolinone derivatives, a class of compounds with significant therapeutic potential.

Introduction

The reaction of this compound with anhydrides is a fundamental step in the synthesis of a variety of heterocyclic compounds. The initial acylation of the amino group provides N-(2-cyano-3-methylphenyl)amides, which are versatile intermediates. A particularly important application of these intermediates is their cyclization to form quinazolinone scaffolds. Quinazolinone derivatives are recognized as "privileged structures" in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1] This document details the synthetic procedures for the acylation of this compound with common anhydrides and the subsequent conversion of the products into medicinally relevant quinazolinones.

General Reaction Scheme

The reaction of this compound with an anhydride proceeds via nucleophilic acyl substitution, where the amino group attacks one of the carbonyl carbons of the anhydride. This is followed by the departure of a carboxylate leaving group, resulting in the formation of an N-acylated product. These acylated products can then undergo intramolecular cyclization, often under acidic or basic conditions, to yield quinazolinone derivatives.

Data Presentation: Acylation of this compound

The following table summarizes typical reaction conditions and expected outcomes for the acylation of this compound with various anhydrides. Please note that yields are representative and can vary based on the specific reaction conditions and scale.

AnhydrideProductTypical SolventCatalyst/ReagentReaction Temp. (°C)Reaction Time (h)Representative Yield (%)
Acetic Anhydride2-Acetamido-6-methylbenzonitrileAcetic Acid or PyridineNone or Pyridine100-1201-385-95
Maleic Anhydride(Z)-4-((2-cyano-3-methylphenyl)amino)-4-oxobut-2-enoic acidToluene or EtherNoneRoom Temp1-290-98
Succinic Anhydride4-((2-cyano-3-methylphenyl)amino)-4-oxobutanoic acidDioxane or THFNoneReflux2-480-90
Phthalic Anhydride2-((2-cyano-3-methylphenyl)carbamoyl)benzoic acidAcetic AcidNoneReflux4-685-95

Experimental Protocols

General Protocol for the Acylation of this compound with Acetic Anhydride

This protocol describes the synthesis of 2-acetamido-6-methylbenzonitrile.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (optional, as solvent and catalyst)

  • Glacial acetic acid (optional, as solvent)

  • Ice-cold water

  • Ethanol for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as glacial acetic acid or pyridine.

  • Slowly add acetic anhydride (1.1-1.5 eq) to the solution with stirring.

  • Heat the reaction mixture to 100-120°C and maintain this temperature for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water with vigorous stirring.

  • The solid product, 2-acetamido-6-methylbenzonitrile, will precipitate out.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

  • The crude product can be purified by recrystallization from ethanol to afford a pure crystalline solid.

General Protocol for the Reaction of this compound with Cyclic Anhydrides (Maleic, Succinic, Phthalic)

This protocol describes the synthesis of the corresponding amic acids.

Materials:

  • This compound

  • Maleic anhydride, Succinic anhydride, or Phthalic anhydride

  • Anhydrous solvent (e.g., Toluene, Diethyl ether, Dioxane, THF, Acetic Acid)

  • Petroleum ether or hexane for washing

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable anhydrous solvent in a round-bottom flask.

  • Add the cyclic anhydride (1.0-1.1 eq) portion-wise to the solution with constant stirring at room temperature. For less reactive anhydrides, gentle heating or reflux may be required.

  • Stir the reaction mixture for the time indicated in Table 1, or until TLC analysis indicates the consumption of the starting amine.

  • The product, an amic acid, will often precipitate from the reaction mixture. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with a non-polar solvent like petroleum ether or hexane to remove any unreacted starting materials.

  • The product can be used in the next step without further purification or can be recrystallized if necessary.

Application in Drug Development: Synthesis of Quinazolinone Derivatives

The acylated products from the reactions described above are valuable precursors for the synthesis of quinazolinone derivatives, which are of significant interest in drug discovery.[2]

Protocol: Synthesis of 2,7-Dimethylquinazolin-4(3H)-one from 2-Acetamido-6-methylbenzonitrile

Materials:

  • 2-Acetamido-6-methylbenzonitrile

  • Aqueous sodium hydroxide (e.g., 2M) or aqueous hydrochloric acid (e.g., 2M)

  • Ethanol

Procedure:

  • Suspend 2-acetamido-6-methylbenzonitrile in an aqueous solution of sodium hydroxide or hydrochloric acid in a round-bottom flask.

  • Heat the mixture to reflux for 4-8 hours. The progress of the intramolecular cyclization can be monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • If the reaction was conducted in acidic media, neutralize the solution with a base (e.g., sodium bicarbonate) to precipitate the product. If in basic media, acidify with an acid (e.g., acetic acid).

  • Collect the solid product, 2,7-dimethylquinazolin-4(3H)-one, by vacuum filtration and wash with water.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol.

Visualization of Synthetic Pathways

The following diagrams illustrate the general reaction pathways described in these application notes.

reaction_workflow start This compound acylation Acylation start->acylation anhydride Anhydride (e.g., Acetic, Maleic, Succinic, Phthalic) anhydride->acylation intermediate N-(2-cyano-3-methylphenyl)amide (Acylated Intermediate) acylation->intermediate Nucleophilic Acyl Substitution cyclization Intramolecular Cyclization intermediate->cyclization Acid or Base Catalysis quinazolinone Quinazolinone Derivative cyclization->quinazolinone drug_discovery Drug Discovery & Development quinazolinone->drug_discovery Biological Screening

Caption: General workflow for the synthesis of quinazolinone derivatives.

The following diagram illustrates a potential signaling pathway inhibited by quinazolinone-based drugs, highlighting their relevance in cancer therapy. Many quinazolinone derivatives act as tyrosine kinase inhibitors.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, ALK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Quinazolinone Quinazolinone-based Inhibitor Quinazolinone->RTK Inhibits

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

The reaction of this compound with anhydrides provides a straightforward and efficient route to acylated intermediates. These intermediates are of significant value in synthetic and medicinal chemistry, particularly for the construction of quinazolinone heterocycles. The protocols provided herein offer a foundation for researchers to synthesize and explore novel quinazolinone derivatives for potential therapeutic applications. The diverse pharmacological activities associated with the quinazolinone scaffold underscore the importance of these synthetic methods in the ongoing quest for new and effective drugs.[3]

References

The Role of 2-Amino-6-methylbenzonitrile in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-methylbenzonitrile is a versatile chemical intermediate with significant potential in the synthesis of kinase inhibitors. Its bifunctional nature, possessing both a nucleophilic amino group and a cyano group that can participate in various chemical transformations, makes it an attractive starting material for the construction of heterocyclic scaffolds commonly found in kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention. This document provides detailed application notes on the utility of this compound in this context, including a representative synthetic protocol for a hypothetical kinase inhibitor, and outlines the relevant signaling pathways.

While specific, publicly documented examples of kinase inhibitors synthesized directly from this compound are limited in readily available scientific literature, its structural motifs are highly relevant to the synthesis of various kinase inhibitor scaffolds, such as pyrimidines and pyrrolopyrimidines. The protocols and data presented herein are based on established synthetic methodologies for analogous compounds and serve as a comprehensive guide for researchers aiming to explore the therapeutic potential of this promising molecular framework.

Application Notes: A Versatile Building Block for Heterocyclic Kinase Inhibitors

The primary application of this compound in kinase inhibitor synthesis lies in its ability to serve as a precursor for the formation of fused heterocyclic ring systems that form the core of many ATP-competitive kinase inhibitors. The amino group can act as a nucleophile in condensation reactions with various electrophilic partners, while the nitrile group can undergo cyclization or be converted to other functional groups.

Key Synthetic Strategies:

  • Pyrimidine Synthesis: this compound can be reacted with β-dicarbonyl compounds or their equivalents in cyclocondensation reactions to form substituted pyrimidine rings. The pyrimidine scaffold is a common feature in many approved kinase inhibitors, as its nitrogen atoms can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.

  • Fused Heterocycle Formation: The presence of the ortho-amino and nitrile groups allows for the construction of fused heterocyclic systems, such as thienopyrimidines or pyrazolopyrimidines, through multi-component reactions. These scaffolds offer a rigid framework for the presentation of various substituents that can modulate kinase selectivity and potency.

Experimental Protocols

The following is a representative, hypothetical protocol for the synthesis of a 4-aminopyrimidine-based kinase inhibitor core from this compound. This protocol is based on well-established chemical transformations for similar substrates.

Protocol 1: Synthesis of a Hypothetical 4-(2-methyl-6-cyanophenylamino)pyrimidine Kinase Inhibitor Core

Objective: To synthesize a pyrimidine-based kinase inhibitor scaffold using this compound as a key starting material.

Materials:

  • This compound

  • Dimethylformamide dimethyl acetal (DMF-DMA)

  • 3-aminocrotononitrile

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

Step 1: Formation of the N'-(2-cyano-6-methylphenyl)-N,N-dimethylformimidamide intermediate

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Add dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent. The crude product is typically used in the next step without further purification.

Step 2: Cyclization to form the 4-aminopyrimidine core

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-aminocrotononitrile (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the crude intermediate from Step 1 to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-(2-methyl-6-cyanophenylamino)pyrimidine derivative.

Data Presentation

Table 1: Hypothetical Quantitative Data for a Kinase Inhibitor Derived from this compound

Compound IDTarget KinaseIC50 (nM)Synthetic Yield (%)
Hypothetical-Inhibitor-1EGFR15045
Hypothetical-Inhibitor-2VEGFR225040
Hypothetical-Inhibitor-3JAK210055

Note: The data in this table is purely illustrative and intended to represent the type of quantitative information that would be generated during the development of a kinase inhibitor.

Visualization of Key Concepts

Signaling Pathways

Kinase inhibitors act by blocking the signaling cascades that are essential for cell growth, proliferation, and survival. The specific pathway targeted depends on the kinase that is inhibited.

Signaling_Pathway Simplified Kinase Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription

Caption: Overview of common kinase signaling pathways targeted by inhibitors.

Experimental Workflow

The synthesis of a kinase inhibitor from this compound typically follows a multi-step process.

Experimental_Workflow Synthetic Workflow for a Kinase Inhibitor Start This compound Intermediate Intermediate Formation (e.g., Imidamide) Start->Intermediate Cyclization Cyclization Reaction Intermediate->Cyclization Core_Scaffold Kinase Inhibitor Core Scaffold (e.g., Aminopyrimidine) Cyclization->Core_Scaffold Purification Purification (e.g., Chromatography) Core_Scaffold->Purification Final_Product Final Kinase Inhibitor Purification->Final_Product

Caption: General workflow for synthesizing a kinase inhibitor from this compound.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds with potential as kinase inhibitors. Its ability to participate in cyclocondensation and multi-component reactions allows for the efficient construction of privileged scaffolds known to interact with the ATP-binding site of various kinases. The provided hypothetical protocol and workflows serve as a foundational guide for researchers to explore the synthesis of novel kinase inhibitors based on this promising precursor. Further investigation into the derivatization of the resulting heterocyclic cores will be crucial in developing potent and selective kinase inhibitors for therapeutic applications.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Amino-6-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to assist in improving reaction yields and troubleshooting common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent and scalable synthetic strategies for this compound include:

  • Reduction of 2-nitro-6-methylbenzonitrile: This is a highly reliable method involving the reduction of a nitro group to an amine. A variety of reducing agents can be employed for this transformation.

  • Palladium-Catalyzed Cyanation of 2-Bromo-6-methylaniline: This route involves the introduction of the nitrile group via a cross-coupling reaction from the corresponding aryl bromide.

  • Dehydration of 2-Amino-6-methylbenzamide: This method involves the formation of the nitrile by eliminating water from the primary amide.

Q2: I am observing the formation of impurities during the reduction of 2-nitro-6-methylbenzonitrile. What are the likely side products?

A2: Incomplete reduction can lead to the formation of nitroso and hydroxylamine intermediates. Over-reduction is less common for aromatic nitro groups. The reaction conditions, particularly temperature and the amount of reducing agent, are critical to minimize these impurities.

Q3: Can the amino group in 2-bromo-6-methylaniline interfere with the palladium-catalyzed cyanation reaction?

A3: Yes, the free amino group can coordinate to the palladium catalyst, potentially inhibiting its activity. In some cases, protection of the amino group (e.g., as an acetyl or Boc derivative) may be necessary to achieve higher yields and catalyst turnover.

Q4: What are the recommended purification techniques for this compound?

A4: The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane). Column chromatography on silica gel can also be employed, though care must be taken as the amino group can cause streaking. Using a solvent system containing a small amount of a basic modifier like triethylamine can mitigate this issue.

Troubleshooting Guides

Route 1: Reduction of 2-nitro-6-methylbenzonitrile

Issue: Low Yield or Incomplete Reaction

Possible Cause Suggested Solution
Insufficient Reducing Agent Ensure the stoichiometry of the reducing agent is correct. For catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is adequate.
Poor Quality Reagents Use freshly opened or properly stored reducing agents. Some reagents, like sodium dithionite, can degrade over time.
Low Reaction Temperature Some reductions require heating to proceed at a reasonable rate. Gradually increase the temperature and monitor the reaction progress by TLC or LC-MS.
Catalyst Poisoning (for catalytic hydrogenation) Ensure the starting material and solvent are free from impurities that can poison the catalyst (e.g., sulfur compounds).

Issue: Formation of Side Products

Possible Cause Suggested Solution
Harsh Reaction Conditions Overly aggressive reducing agents or high temperatures can lead to undesired side reactions. Consider using a milder reducing agent or lowering the reaction temperature.
Presence of Oxygen For some reductions, the presence of oxygen can lead to the formation of azo or azoxy compounds. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Route 2: Palladium-Catalyzed Cyanation of 2-Bromo-6-methylaniline

Issue: Low Conversion to the Nitrile

Possible Cause Suggested Solution
Inactive Catalyst Use a fresh source of palladium catalyst and ligand. Ensure the reaction is set up under anhydrous and anaerobic conditions to prevent catalyst decomposition.
Inappropriate Ligand The choice of phosphine ligand is crucial. Experiment with different ligands (e.g., dppf, Xantphos) to find the optimal one for this specific substrate.
Poorly Soluble Cyanide Source Ensure the cyanide source (e.g., zinc cyanide, potassium ferrocyanide) is finely powdered and well-dispersated in the reaction mixture.

Issue: Hydrolysis of the Nitrile Group

Possible Cause Suggested Solution
Presence of Water Ensure all reagents and solvents are anhydrous. The work-up conditions should also be carefully controlled to avoid prolonged exposure to acidic or basic aqueous solutions at high temperatures.

Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of this compound from 2-nitro-6-methylbenzonitrile
Reducing Agent Typical Solvent Temperature (°C) Typical Yield (%) Notes
H₂, Pd/C Methanol, Ethanol25-5090-98Requires hydrogenation equipment.
Fe, HCl Ethanol/Water70-9085-95Inexpensive but requires acidic conditions and an aqueous work-up.
SnCl₂·2H₂O Ethanol7888-96Effective and generally clean, but tin waste can be problematic.[1]
Sodium Dithionite Dioxane/Water80-10080-90A milder alternative, but may require phase transfer catalyst for optimal results.
Table 2: Conditions for Palladium-Catalyzed Cyanation of 2-Bromo-6-methylaniline
Cyanide Source Palladium Catalyst Ligand Solvent Temperature (°C) Typical Yield (%)
Zn(CN)₂ Pd₂(dba)₃dppfDMF, DMAc100-12075-85
K₄[Fe(CN)₆] Pd(OAc)₂Xantphost-BuOH/H₂O10070-80

Experimental Protocols

Protocol 1: Reduction of 2-nitro-6-methylbenzonitrile using Tin(II) Chloride
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-nitro-6-methylbenzonitrile (1.0 eq).

  • Reagent Addition: Add ethanol as the solvent, followed by the portion-wise addition of tin(II) chloride dihydrate (3.0-4.0 eq).

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Palladium-Catalyzed Cyanation of 2-Bromo-6-methylaniline
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (nitrogen or argon), add 2-bromo-6-methylaniline (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (2.5 mol%), and dppf (5 mol%).

  • Solvent Addition: Add anhydrous and degassed DMF via syringe.

  • Reaction: Heat the reaction mixture to 120 °C and stir until the starting material is consumed as monitored by TLC or GC-MS (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filtration: Filter the mixture through a pad of celite to remove insoluble inorganic salts.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

experimental_workflow_reduction start Start: 2-nitro-6-methylbenzonitrile reagents Add SnCl2·2H2O in Ethanol start->reagents Step 1 reflux Reflux at 78°C (2-4 hours) reagents->reflux Step 2 workup Quench with ice Neutralize with NaHCO3 reflux->workup Step 3 extraction Extract with Ethyl Acetate workup->extraction Step 4 purification Dry, Concentrate & Purify extraction->purification Step 5 end End: this compound purification->end Step 6

Caption: Workflow for the reduction of 2-nitro-6-methylbenzonitrile.

troubleshooting_low_yield start Low Yield Observed check_reagents Check Reagent Stoichiometry & Purity start->check_reagents check_conditions Verify Reaction Temperature & Time start->check_conditions check_catalyst Is Catalyst Active? (if applicable) start->check_catalyst sub_reagents Increase Reagent Amount Use Fresh Reagents check_reagents->sub_reagents sub_conditions Increase Temperature/Time Monitor by TLC check_conditions->sub_conditions sub_catalyst Use Fresh Catalyst Ensure Inert Atmosphere check_catalyst->sub_catalyst end Re-run Experiment sub_reagents->end sub_conditions->end sub_catalyst->end

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Synthesis of 2-Amino-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis of 2-Amino-6-methylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method for the synthesis of this compound is the Sandmeyer reaction.[1][2] This involves the diazotization of an appropriate aniline precursor, such as 2-methyl-6-nitroaniline, followed by cyanation using a copper(I) cyanide catalyst.[3]

Q2: What are the potential side products in the synthesis of this compound via the Sandmeyer reaction?

A2: Several side products can form during the synthesis. The most common include:

  • 2-Methyl-6-nitrophenol: Formed by the reaction of the diazonium salt intermediate with water.[2]

  • Unreacted 2-Methyl-6-nitroaniline: Incomplete diazotization can lead to the presence of the starting material in the final product.

  • Azo compounds: Self-coupling of the diazonium salt can lead to the formation of colored azo dyes.

  • Biaryl compounds: Radical-mediated side reactions can result in the formation of biaryl species.[1]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the diazotization and cyanation reactions can be monitored by Thin Layer Chromatography (TLC). A disappearance of the starting aniline spot and the appearance of the product spot would indicate the progression of the reaction.

Q4: What are the recommended purification methods for this compound?

A4: The primary methods for purification include:

  • Column Chromatography: Using a silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) is effective for separating the desired product from side products and impurities.

  • Recrystallization: This technique can be used to obtain a highly pure product, provided a suitable solvent is identified in which the solubility of the product and impurities differ significantly with temperature.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low yield of this compound 1. Incomplete diazotization of the starting aniline. 2. Decomposition of the diazonium salt before cyanation. 3. Inefficient cyanation reaction.1. Ensure complete dissolution of the aniline in the acidic medium. Maintain a low temperature (0-5 °C) during the addition of sodium nitrite. 2. Use the diazonium salt immediately after its formation. Avoid allowing it to warm up. 3. Ensure the copper(I) cyanide solution is freshly prepared and active. The reaction may require gentle heating to proceed to completion.
Presence of a significant amount of 2-Methyl-6-nitrophenol The diazonium salt reacted with water present in the reaction mixture.Use anhydrous solvents and reagents where possible. Ensure the reaction is carried out under an inert atmosphere to minimize moisture ingress.
The final product is highly colored (e.g., orange, red, or brown) Formation of azo dye impurities due to self-coupling of the diazonium salt.Maintain a low temperature during diazotization to suppress self-coupling. Ensure efficient stirring to promote the desired reaction with the cyanide nucleophile.
Difficulty in isolating the product from the reaction mixture The product may be soluble in the aqueous layer or form an emulsion.Adjust the pH of the aqueous layer to ensure the product is in its neutral form before extraction with an organic solvent. If an emulsion forms, adding a saturated brine solution can help to break it.
Multiple spots on TLC after the reaction Incomplete reaction, formation of multiple side products.Refer to the potential side products listed in the FAQs. Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to favor the formation of the desired product. Utilize appropriate purification techniques to isolate the main product.

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

This protocol is based on the general principles of the Sandmeyer reaction, adapted for the synthesis of this compound from 2-methyl-6-nitroaniline.

Step 1: Diazotization of 2-Methyl-6-nitroaniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-methyl-6-nitroaniline in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and water).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution, maintaining the temperature between 0-5 °C. The rate of addition should be controlled to prevent a rapid rise in temperature.

  • After the complete addition of the sodium nitrite solution, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium or potassium cyanide.

  • Cool the copper(I) cyanide solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution prepared in Step 1 to the copper(I) cyanide solution with vigorous stirring. The temperature should be maintained below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm up to room temperature and then gently heat it (e.g., to 50-60 °C) for a specified time (e.g., 1-2 hours) to ensure the reaction goes to completion. The evolution of nitrogen gas is typically observed.

  • Cool the reaction mixture to room temperature and then neutralize it with a suitable base (e.g., sodium carbonate or ammonium hydroxide solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Workflows

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Sandmeyer Cyanation cluster_purification Step 3: Purification A 2-Methyl-6-nitroaniline C 2-Methyl-6-nitrobenzenediazonium Chloride A->C Diazotization B NaNO2, HCl (aq) 0-5 °C E This compound (Crude Product) C->E Cyanation D CuCN, KCN (aq) F Column Chromatography E->F Purification G Pure this compound F->G

Caption: Workflow for the synthesis of this compound.

Side_Product_Formation Diazonium 2-Methyl-6-nitrobenzenediazonium Chloride Main_Product This compound Diazonium->Main_Product + CuCN Phenol 2-Methyl-6-nitrophenol Diazonium->Phenol + H2O Azo_Dye Azo Compound Diazonium->Azo_Dye Self-coupling

Caption: Potential reaction pathways leading to side products.

References

Technical Support Center: Purification of 2-Amino-6-methylbenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-amino-6-methylbenzonitrile and its derivatives.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound derivatives in a question-and-answer format.

Problem ID Issue Encountered Potential Causes Suggested Solutions
T-01 Persistent basic impurities (e.g., starting amines) remain in the final product.- Incomplete reaction.- Insufficient washing during workup.- Formation of stable emulsions during extraction.- Perform multiple washes with dilute aqueous HCl to protonate and remove basic impurities into the aqueous layer.[1][2]- Wash with a 10% copper sulfate solution; the copper-complexed amine will partition into the aqueous phase.[1]- Ensure vigorous shaking in a separatory funnel to maximize contact between the organic and aqueous phases.[2]
T-02 The purified compound is an oil and fails to solidify or crystallize.- Presence of residual solvent or minor impurities.- The compound is naturally oily or has a low melting point.- The compound may be hygroscopic.[3]- Attempt trituration with a non-polar solvent (e.g., hexanes, diethyl ether) to induce crystallization.- Dissolve the oil in a minimal amount of a good solvent and precipitate by adding a poor solvent.- Ensure all solvents used are freshly dried.[3]- Consider converting the amine to a hydrochloride salt, which is often a crystalline solid.
T-03 Significant peak tailing or product loss is observed during silica gel column chromatography.- The basic amino group interacts strongly with the acidic silica gel.- Irreversible adsorption of the product onto the column.- Deactivate the silica gel by adding 1-2% triethylamine or ammonia to the eluent system (e.g., ethyl acetate/hexanes).- Use an alternative stationary phase like alumina (basic or neutral) or reverse-phase silica (C18).
T-04 Low recovery yield after the complete purification process.- Product loss during aqueous acid washes (if the product itself has some water solubility).- Incomplete extraction from the aqueous layer after basification.- Decomposition on silica gel.- Multiple purification steps leading to cumulative losses.- Before discarding any aqueous layers, re-extract them with a fresh portion of organic solvent.[4]- Neutralize acidic washes carefully and ensure the pH is sufficiently basic (pH 8-9) before back-extraction of the free amine.[4]- Minimize contact time on silica gel and use a modified eluent as described in T-03.
T-05 Thin Layer Chromatography (TLC) shows a single spot, but NMR or HPLC analysis reveals impurities.- Impurities co-elute with the product in the chosen TLC solvent system.- The impurity is not UV-active and therefore not visible on the TLC plate.[3]- Develop the TLC in several different solvent systems with varying polarities.- Use a staining agent (e.g., potassium permanganate, ninhydrin) to visualize non-UV-active spots on the TLC plate.[3]- Rely on more sensitive analytical techniques like HPLC or GC-MS for final purity assessment.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in syntheses involving this compound derivatives?

A1: Impurities can originate from various sources including synthesis byproducts, degradation, or cross-contamination.[2] Common impurities include unreacted starting materials, reagents from previous steps, and side-products formed during the reaction, such as over-alkylated or hydrolyzed species.

Q2: Which purification method is generally recommended for this compound derivatives?

A2: The choice of purification method depends on the specific properties of the derivative. The most common techniques are:

  • Silica Gel Column Chromatography: Effective for separating compounds with different polarities. It is often necessary to add a basic modifier like triethylamine to the eluent to prevent peak tailing.[5][6]

  • Recrystallization: An excellent method for obtaining highly pure crystalline solids. Success depends on finding a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Acid-Base Extraction: A useful workup technique to remove acidic, basic, or neutral impurities before further purification.[1][2]

Q3: How can I effectively remove unreacted this compound from my reaction mixture?

A3: Unreacted this compound, being a basic amine, can be effectively removed by washing the organic layer with a dilute acid solution, such as 1M HCl.[1][2] The amine will be protonated to form a salt, which is soluble in the aqueous layer and can thus be separated.

Q4: My derivative appears to be degrading on the silica gel column. What can I do?

A4: Degradation on silica gel is often due to the acidic nature of the stationary phase. To mitigate this, you can "deactivate" the silica by preparing a slurry with your eluent system that contains 1-2% of a base like triethylamine or ammonia. Alternatively, using a less acidic stationary phase such as neutral alumina can be a good solution.

Q5: What analytical techniques are best for confirming the purity of my final product?

A5: A combination of techniques is recommended for robust purity confirmation:

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying purity and detecting trace impurities.[2]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline solid. The melting point of this compound is 127-132 °C.[7]

Experimental Protocols

Protocol 1: Acid Wash for Removal of Amine Impurities

This protocol is designed to remove basic impurities, such as unreacted amines, from an organic solution containing the desired product.[2]

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Acid Wash: Add an equal volume of 1M HCl to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Separation: Allow the layers to separate completely. The protonated amine impurities will be in the lower aqueous layer.

  • Removal: Drain and discard the lower aqueous layer.[2]

  • Repeat: Repeat the acid wash (steps 2-5) one or two more times to ensure complete removal of basic impurities.

  • Neutralization Wash: Wash the organic layer with a saturated sodium bicarbonate solution to remove any residual acid, followed by a wash with brine to remove excess water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Purification by Silica Gel Chromatography with Basic Modifier

This protocol describes a standard column chromatography procedure adapted for basic amine compounds.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent mixture (e.g., 98:1:1 Hexane:Ethyl Acetate:Triethylamine).

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the packed column.

  • Elution: Begin elution with the starting solvent system, gradually increasing the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate). Maintain the 1% triethylamine concentration throughout the gradient.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Logical Workflow for Purification Strategy

Purification_Workflow start Crude Product Mixture acid_stable Is the product stable to acid? start->acid_stable acid_wash Perform Acid Wash (Protocol 1) acid_stable->acid_wash Yes neutral_wash Perform Neutral Wash (Brine) acid_stable->neutral_wash No is_solid Is the crude product a solid? acid_wash->is_solid neutral_wash->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Perform Column Chromatography (Protocol 2) is_solid->column No / Oily purity_check Check Purity (TLC, HPLC, NMR) recrystallize->purity_check column->purity_check purity_check->column Not Pure final_product Pure Product purity_check->final_product Pure

Caption: Decision tree for selecting a purification strategy.

Diagram of Acid-Base Extraction

Caption: Process flow for separating amine impurities.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-6-methylbenzonitrile Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cyclization of 2-Amino-6-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding this important synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary cyclization products expected from this compound?

Based on the reactivity of analogous ortho-aminobenzonitriles, the primary cyclization products depend on the chosen reagents and reaction conditions. The main possibilities include:

  • 7-Methyl-1H-indazol-3-amine: Formed through a Thorpe-Ziegler type cyclization, typically by reacting with hydrazine.

  • Substituted Aminopyrazoles: Resulting from the reaction with compounds containing an active methylene group, such as malononitrile, in the presence of a base.

  • 5-Methyl-2,4-diaminoquinazoline: Can be synthesized by reacting this compound with cyanamides or through other multi-component reactions.

  • 4-Methyl-1H-indol-2-amine: While theoretically possible via an intramolecular cyclization, this is often a more challenging transformation for this specific substrate.

Q2: What are the key reaction parameters to control for a successful cyclization?

The success of the cyclization reaction is highly dependent on several factors:

  • Choice of Reagents: The coreactant (e.g., hydrazine, malononitrile, cyanamide) will determine the heterocyclic scaffold formed.

  • Catalyst: The selection of a suitable catalyst, whether a base, acid, or transition metal, is critical for reaction efficiency and selectivity.

  • Solvent: The polarity and boiling point of the solvent can significantly influence reaction rates and yields.

  • Temperature: Many cyclization reactions require heating to overcome the activation energy barrier.

  • Reaction Time: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.

Q3: Can this compound undergo intramolecular cyclization to form an indole?

While the intramolecular cyclization of an amino group onto a nitrile to form an indole is a known transformation, it is often challenging for simple ortho-aminobenzonitriles. This is because it requires the formation of a benzylic anion, which is not particularly stable. The reaction is more feasible if the carbon atom adjacent to the nitrile is part of a more acidic methylene group, as seen in ortho-aminoarylacetonitriles. For this compound, harsh conditions or specific catalytic systems would likely be required to promote this pathway over intermolecular reactions or other cyclization routes.

Troubleshooting Guide

This guide addresses common issues encountered during the cyclization of this compound.

Issue 1: Low or No Product Yield

Probable CauseRecommended Solutions
Incorrect Reagents or Stoichiometry Verify the purity and identity of all starting materials. Ensure the correct molar ratios of reactants and catalysts are used.
Ineffective Catalyst For base-catalyzed reactions, ensure the base is strong enough to deprotonate the necessary positions. For acid-catalyzed reactions, the acid must be sufficiently strong to activate the nitrile group. Consider screening different catalysts.
Suboptimal Reaction Temperature If the reaction is slow, gradually increase the temperature while monitoring for decomposition. Some reactions may require reflux conditions to proceed at a reasonable rate.
Inappropriate Solvent The chosen solvent may not be suitable for the reaction. Consider switching to a solvent with a different polarity or a higher boiling point. For instance, polar aprotic solvents like DMF or DMSO are often used in these types of cyclizations.
Reaction Time Too Short or Too Long Monitor the reaction progress using TLC. The optimal reaction time may vary depending on the specific conditions. Prolonged reaction times at high temperatures can lead to product degradation.

Issue 2: Formation of Multiple Products or Side Reactions

Probable CauseRecommended Solutions
Competing Reaction Pathways The reaction conditions may favor multiple cyclization pathways or intermolecular side reactions. To favor intramolecular cyclization, reactions are sometimes run at high dilution to minimize the chances of molecules reacting with each other.[1]
Side Reactions of the Amino Group The amino group can undergo side reactions such as acylation if reactive acylating agents are present or formed in situ. Ensure the reaction is performed under an inert atmosphere if the amino group is sensitive to oxidation.
Decomposition of Starting Material or Product High temperatures can lead to the decomposition of sensitive functional groups. Try running the reaction at a lower temperature for a longer period.
Unesired Regioisomer Formation In some cases, different regioisomers can be formed. The regioselectivity can sometimes be controlled by the choice of catalyst and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of 7-Methyl-1H-indazol-3-amine via Thorpe-Ziegler Cyclization

This protocol is adapted from general procedures for the synthesis of 3-amino-1H-indazoles from ortho-aminobenzonitriles.

  • Materials: this compound, Hydrazine hydrate, Solvent (e.g., Butanol).

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in butanol.

    • Add hydrazine hydrate (excess, e.g., 5-10 eq).

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate upon cooling. If so, collect the solid by filtration.

    • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Protocol 2: Synthesis of Substituted Aminopyrazole from this compound and Malononitrile

This protocol is based on the reaction of ortho-aminobenzonitriles with active methylene compounds.

  • Materials: this compound, Malononitrile, Base (e.g., Sodium ethoxide, Piperidine), Solvent (e.g., Ethanol, DMF).

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in a suitable solvent like ethanol.

    • Add a catalytic amount of a base such as piperidine or a stoichiometric amount of a stronger base like sodium ethoxide.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • The product may precipitate from the solution. If so, collect it by filtration.

    • Otherwise, remove the solvent in vacuo and purify the crude product by column chromatography.

Quantitative Data

The following tables summarize typical reaction conditions and yields for analogous cyclization reactions of ortho-aminobenzonitriles. These can serve as a starting point for optimizing the cyclization of this compound.

Table 1: Synthesis of 3-Aminoindazoles from ortho-Aminobenzonitriles

ortho-Aminobenzonitrile DerivativeReagentCatalyst/ConditionsSolventYield (%)
2-AminobenzonitrileHydrazine hydrateRefluxn-ButanolHigh
2-Amino-5-chlorobenzonitrileHydrazine hydrateRefluxEthylene glycol>90
2-Amino-4-methylbenzonitrileHydrazine hydrateRefluxn-ButanolGood

Table 2: Synthesis of Aminopyrazoles from ortho-Aminobenzonitriles and Active Methylene Compounds

ortho-Aminobenzonitrile DerivativeActive Methylene CompoundBase/ConditionsSolventYield (%)
2-AminobenzonitrileMalononitrilePiperidine, RefluxEthanolModerate to Good
2-AminobenzonitrileEthyl cyanoacetateSodium ethoxide, RTEthanolGood
2-Amino-5-bromobenzonitrileMalononitrilePiperidine, RefluxEthanolModerate

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low or No Product Yield check_reagents Verify Purity and Stoichiometry of Reagents start->check_reagents check_catalyst Evaluate Catalyst Activity and Loading check_reagents->check_catalyst Reagents OK optimize_temp Optimize Reaction Temperature check_catalyst->optimize_temp Catalyst OK optimize_solvent Screen Different Solvents optimize_temp->optimize_solvent Temp. Optimized optimize_time Monitor Reaction Time optimize_solvent->optimize_time Solvent Optimized success Improved Yield optimize_time->success Time Optimized

Caption: A decision-making workflow for troubleshooting low product yield in cyclization reactions.

General Reaction Scheme for Indazole Synthesis

Indazole_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product This compound This compound 7-Methyl-1H-indazol-3-amine 7-Methyl-1H-indazol-3-amine This compound->7-Methyl-1H-indazol-3-amine + Hydrazine Hydrazine Hydrazine Base or Heat Base or Heat Base or Heat->7-Methyl-1H-indazol-3-amine

Caption: A simplified representation of the synthesis of 7-Methyl-1H-indazol-3-amine.

References

preventing byproduct formation in 2-Amino-6-methylbenzonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving 2-Amino-6-methylbenzonitrile. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Formation of 2-Amino-6-methylbenzamide during a reaction.

Symptoms:

  • Appearance of a new spot on TLC with a lower Rf value than the starting material.

  • Presence of a peak in the mass spectrum corresponding to the molecular weight of 2-Amino-6-methylbenzamide (150.18 g/mol ).

  • Broad peaks in the 1H NMR spectrum in the range of 7.0-8.0 ppm, characteristic of amide protons.

Root Cause: Hydrolysis of the nitrile group to a primary amide can occur in the presence of acidic or basic conditions, often accelerated by elevated temperatures.

Solutions:

  • Strictly Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Moisture can lead to the hydrolysis of the nitrile.

  • Control of pH: If the reaction is not intended to be a hydrolysis, maintain a neutral pH. If acidic or basic conditions are necessary for your primary reaction, consider running the reaction at a lower temperature to slow the rate of hydrolysis.

  • Reaction Time: Minimize the reaction time to what is necessary for the completion of the desired transformation. Prolonged reaction times can increase the likelihood of nitrile hydrolysis.

Problem 2: Unwanted N-Alkylation or N-Acylation.

Symptoms:

  • Formation of a product with a higher molecular weight than expected, corresponding to the addition of an alkyl or acyl group.

  • Disappearance or shifting of the -NH2 protons in the 1H NMR spectrum.

Root Cause: The amino group of this compound is nucleophilic and can react with alkylating or acylating agents present in the reaction mixture. Due to steric hindrance from the adjacent methyl group, this reaction may be slower than for other anilines, but can still occur, especially with highly reactive electrophiles.

Solutions:

  • Protecting Groups: If the amino group is not the desired site of reaction, consider protecting it with a suitable protecting group (e.g., Boc, Cbz) before introducing the alkylating or acylating agent.

  • Choice of Reagents: Use less reactive alkylating or acylating agents if possible. For example, use an alkyl bromide instead of an alkyl iodide.

  • Stoichiometry Control: Use a stoichiometric amount of the alkylating or acylating agent to minimize the reaction with the amino group.

  • Temperature Control: Run the reaction at a lower temperature to favor the desired reaction pathway, which may have a lower activation energy.

Problem 3: Formation of Phenolic and Biaryl Byproducts in Sandmeyer Reactions.

Symptoms:

  • In a Sandmeyer reaction (diazotization followed by substitution), the appearance of a byproduct with a hydroxyl group in place of the desired substituent.

  • Formation of a high-molecular-weight byproduct corresponding to a dimer of the aromatic ring.[1][2]

Root Cause:

  • Phenol Formation: The diazonium salt intermediate can react with water to form a phenol.[3] This is a common side reaction in Sandmeyer chemistry.

  • Biaryl Formation: The radical mechanism of the Sandmeyer reaction can lead to the coupling of two aryl radicals, forming a biaryl byproduct.[1][2]

Solutions:

  • Anhydrous Conditions: Perform the diazotization and subsequent reaction under strictly anhydrous conditions to minimize the formation of the phenol byproduct.

  • Temperature Control: Keep the temperature of the diazotization reaction low (typically 0-5 °C) to ensure the stability of the diazonium salt.

  • Slow Addition: Add the solution of the diazonium salt slowly to the solution of the copper(I) salt to maintain a low concentration of the diazonium salt and reduce the likelihood of side reactions.

  • Use of Scavengers: In some cases, radical scavengers can be added to suppress biaryl formation, but this may also inhibit the desired reaction.

Frequently Asked Questions (FAQs)

Q1: How can I prevent the formation of di-acylated or di-alkylated products?

A1: Due to the steric hindrance provided by the methyl group adjacent to the amino group, di-substitution on the nitrogen is generally less favorable. However, with highly reactive acylating or alkylating agents and forcing conditions, it can occur. To prevent this:

  • Use a bulky acylating or alkylating agent, which will further increase steric hindrance and disfavor a second substitution.

  • Employ a bulky base, which can selectively deprotonate the mono-substituted product to a lesser extent.

  • Carefully control the stoichiometry of your reagents, using only a slight excess of the acylating or alkylating agent.

Q2: My reaction mixture is turning dark, and I'm seeing a complex mixture of products. What could be happening?

A2: Darkening of the reaction mixture often indicates decomposition or polymerization. For this compound, this could be due to:

  • Oxidation: The amino group can be susceptible to oxidation, especially in the presence of certain metals or oxidizing agents, leading to colored byproducts.

  • Strongly Acidic or Basic Conditions: At high temperatures, strong acids or bases can cause degradation of the molecule.

  • Runaway Reaction: If the reaction is highly exothermic, poor temperature control can lead to a runaway reaction and decomposition.

To troubleshoot, try running the reaction under an inert atmosphere (e.g., nitrogen or argon), using purified reagents and solvents, and ensuring efficient stirring and temperature control.

Q3: Are there any specific purification techniques recommended for removing common byproducts?

A3:

  • Acid-Base Extraction: To remove the hydrolysis product, 2-amino-6-methylbenzamide, you can often use an acidic wash to protonate the starting material and any remaining amine byproducts, keeping them in the aqueous layer, while the more neutral amide may be extracted into an organic solvent. Conversely, a basic wash can deprotonate any acidic byproducts.

  • Column Chromatography: Silica gel chromatography is a versatile method for separating compounds with different polarities. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can effectively separate the desired product from both more polar (e.g., amide) and less polar (e.g., biaryl) byproducts.

  • Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification, especially for removing small amounts of impurities.

Quantitative Data Summary

Reaction TypeCommon Byproduct(s)Typical Yield of Main ProductConditions to Minimize ByproductReference
Hydrolysis (Forced) 2-Amino-6-methylbenzamide, 2-Amino-6-methylbenzoic acidN/AControl pH, temperature, and reaction time.N/A
N-Acylation Di-acylated product, O-acylation if other nucleophiles are present>90% (under optimal conditions)Use of bulky reagents, stoichiometric control.N/A
Sandmeyer Reaction 2-Hydroxy-6-methylbenzonitrile, Biaryl dimers60-80%Anhydrous conditions, low temperature.[1][2][3]

Note: Quantitative data for byproduct formation is highly dependent on specific reaction conditions and is often not extensively reported in the literature for this specific substrate. The provided yields are general estimates based on analogous reactions.

Key Experimental Protocols

Protocol 1: General Procedure for N-Acylation of this compound
  • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.

  • Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.05 eq) dropwise.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Potential Byproduct Formation Pathways

Byproduct_Formation Potential Byproduct Pathways for this compound A This compound B Hydrolysis (H2O, H+ or OH-) A->B C N-Acylation (RCOCl, Base) A->C D Sandmeyer Reaction (NaNO2, H+; CuX) A->D E 2-Amino-6-methylbenzamide B->E F N-Acyl-2-amino-6-methylbenzonitrile C->F G 2-Substituted-6-methylbenzonitrile D->G H 2-Hydroxy-6-methylbenzonitrile (Phenol Byproduct) D->H I Biaryl Dimer D->I Troubleshooting_Yield Troubleshooting Low Reaction Yield start Low Yield Observed check_purity Check Starting Material Purity start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_reagents Verify Reagent Activity start->check_reagents analyze_byproducts Analyze Byproducts (TLC, LC-MS, NMR) start->analyze_byproducts hydrolysis Hydrolysis Occurring? analyze_byproducts->hydrolysis side_reaction Other Side Reactions? analyze_byproducts->side_reaction incomplete Incomplete Reaction? analyze_byproducts->incomplete dry Use Anhydrous Conditions hydrolysis->dry Yes protect Consider Protecting Group side_reaction->protect Yes optimize Optimize Conditions (Increase Time/Temp) incomplete->optimize Yes

References

Technical Support Center: Troubleshooting Failed Reactions with 2-Amino-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Amino-6-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during chemical reactions involving this versatile reagent. The following sections provide detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols in a user-friendly question-and-answer format.

General Troubleshooting

Q1: My reaction with this compound is not proceeding. What are the general first steps for troubleshooting?

A1: When a reaction fails, a systematic approach is crucial. Begin by verifying the integrity of your starting materials and reagents. This compound should be a solid with a melting point around 127-132 °C.[1][2] Ensure all other reagents are of appropriate purity and are not degraded. Once reagent quality is confirmed, re-examine the reaction conditions. Key parameters to investigate include:

  • Inert Atmosphere: Many reactions, especially those involving organometallic catalysts, are sensitive to oxygen. Ensure your reaction is performed under a properly maintained inert atmosphere (e.g., nitrogen or argon).

  • Solvent Purity: The presence of water or other impurities in your solvent can quench catalysts or react with starting materials. Use anhydrous solvents when necessary.

  • Temperature Control: Verify that the reaction is being conducted at the optimal temperature.

  • Stirring: Ensure efficient mixing, especially for heterogeneous reactions.

Below is a general workflow for troubleshooting a failed reaction.

Start Reaction Failed Check_Reagents Verify Starting Material and Reagent Purity Start->Check_Reagents Check_Conditions Review Reaction Conditions Check_Reagents->Check_Conditions Analyze_Mixture Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Check_Conditions->Analyze_Mixture No_Product No Product Formation Analyze_Mixture->No_Product Side_Products Side Products Observed Analyze_Mixture->Side_Products Optimize Optimize Reaction Conditions No_Product->Optimize Identify_Side_Products Identify Side Products Side_Products->Identify_Side_Products Identify_Side_Products->Optimize Success Reaction Successful Optimize->Success

General troubleshooting workflow for failed reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. However, the sterically hindered nature of this compound can present challenges.

Q2: I am attempting a Buchwald-Hartwig amination with this compound and an aryl halide, but I am only recovering my starting materials. What should I do?

A2: Low reactivity in Buchwald-Hartwig aminations involving sterically hindered anilines is a common issue. The ortho-methyl group on this compound can impede the approach to the palladium center. Consider the following troubleshooting steps:

  • Ligand Choice: The choice of phosphine ligand is critical. For sterically hindered substrates, bulky, electron-rich ligands are often necessary to promote reductive elimination. Consider screening ligands such as XPhos, SPhos, or RuPhos.[3]

  • Catalyst System: Using a pre-formed catalyst can sometimes give more consistent results than generating the active catalyst in situ.[4]

  • Base Selection: The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often effective. However, weaker bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) may be necessary if your substrate is base-sensitive.[3][5]

  • Solvent: Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig reactions.[4] The choice of solvent can influence catalyst solubility and activity.

Illustrative Reaction Conditions for Buchwald-Hartwig Amination

The following table provides a starting point for optimizing the Buchwald-Hartwig amination of sterically hindered anilines. Note that these are generalized conditions and may require optimization for this compound.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Typical Yield Range (%)
Pd(OAc)₂ (2)XPhos (4)NaOt-Bu (1.5)Toluene100-12060-90
Pd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2.0)Dioxane11050-85
[Pd(cinnamyl)Cl]₂ (1)BippyPhos (2.5)K₂CO₃ (2.0)t-BuOH10070-95
Detailed Experimental Protocol: Buchwald-Hartwig Amination (General Procedure)

This protocol is a general starting point and should be optimized for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium precatalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOt-Bu)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • To a dry Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and base (1.5 equiv).

  • In a separate glovebox, prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent.

  • Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent to the Schlenk flask, followed by the catalyst/ligand solution via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Start Start Setup Combine Aryl Halide, Amine, and Base in Schlenk Flask Start->Setup Inert Evacuate and Backfill with Inert Gas Setup->Inert Add_Solvent_Cat Add Anhydrous Solvent and Catalyst/Ligand Inert->Add_Solvent_Cat Heat Heat and Stir Add_Solvent_Cat->Heat Monitor Monitor Reaction (TLC, LC-MS) Heat->Monitor Workup Workup: Quench, Extract, Dry Monitor->Workup Purify Purify by Column Chromatography Workup->Purify End Isolated Product Purify->End

Experimental workflow for Buchwald-Hartwig amination.

Suzuki Coupling

When using this compound in Suzuki couplings (e.g., after conversion to a halide), the amino group can potentially interfere with the catalyst.

Q3: I am performing a Suzuki coupling with a derivative of this compound and observe significant amounts of side products. What are the likely side reactions and how can I mitigate them?

A3: Common side products in Suzuki couplings include homocoupling of the boronic acid, dehalogenation of the aryl halide, and protodeboronation.[6] The presence of the amino group can also lead to catalyst inhibition.

  • Homocoupling: This is often caused by the presence of oxygen. Ensure your reaction is thoroughly degassed.

  • Dehalogenation: This can occur if there are sources of hydride in the reaction. Ensure your solvent is pure.

  • Protodeboronation: This is the hydrolysis of the boronic acid. Using boronic esters (e.g., pinacol esters) can increase stability.

  • Catalyst Inhibition: The amino group can coordinate to the palladium center, inhibiting catalysis. Using bulky, electron-rich phosphine ligands can help mitigate this.

Illustrative Reaction Conditions for Suzuki Coupling

The following table provides example conditions for Suzuki couplings of electron-rich or sterically hindered aryl halides.

Catalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemperature (°C)Typical Yield Range (%)
Pd(PPh₃)₄ (3)-K₂CO₃ (2.0)Toluene/EtOH/H₂O8040-70
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O10070-95
PdCl₂(dppf) (3)-Cs₂CO₃ (2.0)DMF9060-90
Detailed Experimental Protocol: Suzuki Coupling (General Procedure)

Materials:

  • Aryl halide derivative of this compound

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol/Water)

Procedure:

  • In a round-bottom flask, dissolve the aryl halide (1.0 equiv), arylboronic acid (1.5 equiv), and base (2.0 equiv) in the solvent system.

  • Degas the mixture by bubbling an inert gas through it for 15-20 minutes.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Heat the reaction to the desired temperature (e.g., 80 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Start Start Combine Combine Aryl Halide, Boronic Acid, and Base in Solvent Start->Combine Degas Degas the Mixture Combine->Degas Add_Catalyst Add Palladium Catalyst Degas->Add_Catalyst Heat Heat and Stir Add_Catalyst->Heat Monitor Monitor Reaction (TLC, LC-MS) Heat->Monitor Workup Workup: Dilute, Wash, Dry Monitor->Workup Purify Purify by Column Chromatography Workup->Purify End Isolated Product Purify->End

Experimental workflow for Suzuki coupling.

Quinazoline Synthesis

This compound is a common precursor for the synthesis of quinazoline derivatives.[7]

Q4: I am trying to synthesize a quinazoline from this compound, but the reaction is giving a low yield. How can I improve this?

A4: Low yields in quinazoline synthesis can be due to incomplete reaction, side reactions, or suboptimal conditions.[8][9]

  • Reaction Conditions: Many quinazoline syntheses require elevated temperatures.[9] Ensure your reaction is heated sufficiently. Microwave irradiation can sometimes improve yields and reduce reaction times.

  • Reagent Stoichiometry: Carefully control the stoichiometry of your reactants.

  • Catalyst: If your synthesis is catalyzed, ensure the catalyst is active and used in the correct loading.

  • Side Reactions: The nitrile group can be susceptible to hydrolysis under harsh acidic or basic conditions.

Illustrative Conditions for Quinazoline Synthesis from 2-Aminobenzonitriles

Reactant 2ConditionsSolventTemperature (°C)Typical Yield Range (%)
Ortho-aminoaryl ketoneHCl (mediator)N/AReflux70-90
Triethyl orthocarboxylate, Boronic acidPd(II) catalystN/AN/A60-85[10]
N-Benzyl cyanamideAcid-mediatedN/AN/AHigh yields[7]
Detailed Experimental Protocol: Synthesis of 4-Aminoquinazolines (General)

This is an example protocol for the synthesis of 4-aminoquinazolines from 2-aminobenzonitriles.

Materials:

  • This compound

  • Nitrile (e.g., an arylacetonitrile)

  • Strong base (e.g., sodium hydride)

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • To a suspension of sodium hydride (2.2 equiv) in anhydrous DMF, add a solution of this compound (1.0 equiv) and the second nitrile (1.1 equiv) in DMF at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with water.

  • Extract the product with an organic solvent, wash with brine, and dry.

  • Concentrate the organic layer and purify the product by column chromatography.

Start Start Prepare_Base Prepare Suspension of Base in Anhydrous Solvent Start->Prepare_Base Add_Reagents Add 2-Aminobenzonitrile and Second Nitrile at 0 °C Prepare_Base->Add_Reagents Warm_Stir Warm to Room Temperature and Stir Add_Reagents->Warm_Stir Monitor Monitor Reaction (TLC) Warm_Stir->Monitor Quench_Extract Quench with Water and Extract Monitor->Quench_Extract Purify Purify by Column Chromatography Quench_Extract->Purify End Isolated Product Purify->End

Experimental workflow for quinazoline synthesis.

Frequently Asked Questions (FAQs)

Q5: Can the nitrile group in this compound be hydrolyzed?

A5: Yes, the nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions, typically with heating.[4][11] However, the ortho-methyl group may introduce some steric hindrance, potentially requiring harsher conditions for complete hydrolysis.[8]

Q6: I am having difficulty purifying my product by column chromatography. It seems to be streaking on the silica gel.

A6: The amino group in your product can interact with the acidic silica gel, causing streaking. To remedy this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent.[12] Alternatively, using neutral or basic alumina as the stationary phase can be effective.

Q7: Does the ortho-methyl group on this compound significantly affect its reactivity compared to 2-aminobenzonitrile?

A7: Yes, the ortho-methyl group has a significant steric and electronic effect. Sterically, it can hinder the approach of reagents to the amino and nitrile groups, potentially slowing down reaction rates.[9] Electronically, the methyl group is weakly electron-donating, which can slightly increase the nucleophilicity of the amino group. These effects should be considered when designing and optimizing reactions.

References

solvent effects on 2-Amino-6-methylbenzonitrile reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving 2-Amino-6-methylbenzonitrile. The information is designed to address common challenges and provide guidance on optimizing reaction conditions.

Troubleshooting Guide

This section addresses specific issues that users might encounter during their experiments with this compound.

Issue Potential Cause Recommended Solution
Low Reaction Yield Suboptimal Solvent Choice: The solvent may not be suitable for the specific reaction, leading to poor solubility of reactants or stabilization of undesired transition states.- Solvent Screening: Test a range of solvents with varying polarities (e.g., aprotic polar like DMF, DMSO; protic polar like ethanol, water; and nonpolar like toluene, hexane).- Solubility Check: Ensure all reactants are soluble in the chosen solvent at the reaction temperature.
Reduced Nucleophilicity of the Amino Group: The electron-withdrawing nature of the nitrile group can decrease the nucleophilicity of the amino group, leading to slow or incomplete reactions.- Solvent Effects: In polar aprotic solvents (e.g., DMF, DMSO), the bare nucleophile is more reactive. In polar protic solvents (e.g., ethanol, water), hydrogen bonding can solvate the amine, reducing its nucleophilicity. Consider using a polar aprotic solvent to enhance nucleophilicity.[1][2]- Base Addition: The addition of a non-nucleophilic base can help to deprotonate the amine, increasing its reactivity.
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or temperature.- Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction.- Temperature Adjustment: Gradually increase the reaction temperature, while monitoring for potential side product formation.
Formation of Side Products Reaction with Solvent: Some solvents can participate in the reaction, leading to unwanted byproducts.- Inert Solvent: Choose a solvent that is inert under the reaction conditions.- Review Literature: Check for known incompatibilities of your reagents with the chosen solvent.
Multiple Reactive Sites: The molecule has multiple potentially reactive sites (amino group, nitrile group, aromatic ring).- Protecting Groups: If necessary, use protecting groups to block unwanted reactivity at one of the functional groups.- Chemoselective Reagents: Employ reagents that are known to react selectively with the desired functional group.
Difficulty in Product Isolation/Purification Product Solubility: The desired product may be highly soluble or insoluble in the workup or purification solvents.- Solvent Selection for Extraction: Use a solvent for extraction in which the product has high solubility and the impurities have low solubility.- Recrystallization Solvent Screening: Test various solvents and solvent mixtures to find a suitable system for recrystallization. The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures.
Emulsion during Workup: Formation of an emulsion during aqueous workup can make phase separation difficult.- Addition of Brine: Adding a saturated sodium chloride solution can help to break up emulsions.- Filtration: Passing the mixture through a pad of celite can sometimes help to break the emulsion.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the nucleophilicity of the amino group in this compound?

A1: The nucleophilicity of the amino group is significantly influenced by the solvent. In polar aprotic solvents like DMF or DMSO, the amino group is less solvated and thus more "naked" and nucleophilic. In polar protic solvents like water or ethanol, hydrogen bonding between the solvent and the amino group creates a solvent shell, which can decrease its nucleophilicity.[1][2]

Q2: What are some common side reactions to be aware of when working with this compound?

A2: While specific side reactions are highly dependent on the reaction conditions, general possibilities include reactions at the nitrile group (e.g., hydrolysis to an amide or carboxylic acid under acidic or basic conditions), or reactions on the aromatic ring (e.g., electrophilic aromatic substitution). The presence of both an activating amino group and a deactivating nitrile group can lead to complex regioselectivity in ring reactions.

Q3: Are there any specific safety precautions for handling this compound?

A3: Yes, this compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4] It is important to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]

Q4: How can I monitor the progress of a reaction involving this compound?

A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring reaction progress. A suitable solvent system should be developed to achieve good separation between the starting material, product, and any potential byproducts. Staining with an appropriate indicator (e.g., potassium permanganate or UV light if the compounds are UV active) can be used for visualization. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for reactions involving this compound, based on procedures for similar compounds.

General Procedure for a Nucleophilic Substitution Reaction:

  • Reactant Preparation: In a clean, dry flask, dissolve this compound (1 equivalent) in an appropriate anhydrous polar aprotic solvent (e.g., DMF or DMSO).

  • Reagent Addition: Add the electrophilic reagent (e.g., an alkyl halide, 1.1 equivalents) to the solution. If the reaction is sluggish, a non-nucleophilic base (e.g., diisopropylethylamine, 1.2 equivalents) can be added.

  • Reaction Conditions: Stir the reaction mixture at room temperature or an elevated temperature as required. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

General Procedure for Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal of the IR spectrometer.

    • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

    • Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in both positive and negative ion modes.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep Dissolve 2-Amino-6- methylbenzonitrile in Solvent react Add Reagents (Electrophile, Base) prep->react monitor Monitor Progress (TLC, LC-MS) react->monitor workup Quench and Extract monitor->workup Reaction Complete purify Column Chromatography or Recrystallization workup->purify analysis Spectroscopic Characterization (NMR, IR, MS) purify->analysis

Caption: A general experimental workflow for reactions involving this compound.

solvent_effects cluster_solvent_type Solvent Type cluster_solvation Solvation of Amino Group cluster_reactivity Resulting Nucleophilicity protic Polar Protic (e.g., Ethanol, Water) h_bonding Strong Solvation (Hydrogen Bonding) protic->h_bonding Leads to aprotic Polar Aprotic (e.g., DMF, DMSO) no_h_bonding Weak Solvation ('Naked' Amine) aprotic->no_h_bonding Leads to decreased Decreased Reactivity h_bonding->decreased Results in increased Increased Reactivity no_h_bonding->increased Results in

Caption: The influence of solvent type on the nucleophilic reactivity of the amino group.

References

Technical Support Center: Managing Exotherms in Large-Scale 2-Amino-6-methylbenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing exothermic reactions during the large-scale synthesis of 2-Amino-6-methylbenzonitrile. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter, ensuring safer and more efficient experimental outcomes.

Troubleshooting Guides

This section addresses common problems encountered during the large-scale synthesis of this compound, likely via a Sandmeyer reaction involving the diazotization of 2-amino-6-methylaniline followed by cyanation.

Issue 1: Rapid, Uncontrolled Temperature Rise (Thermal Runaway) During Diazotization

Q: My reaction temperature is increasing much faster than anticipated during the addition of sodium nitrite, and the cooling system is struggling to keep up. What should I do?

A: An uncontrolled temperature increase during diazotization is a critical safety concern, as diazonium salts are thermally unstable and can decompose explosively.[1] Immediate action is required.

Immediate Actions:

  • Stop Reagent Addition: Immediately halt the addition of the sodium nitrite solution.

  • Enhance Cooling: Maximize cooling to the reactor by increasing the flow of coolant or switching to a colder cooling medium if possible.

  • Emergency Quenching: If the temperature continues to rise, be prepared to execute an emergency quench. This typically involves the rapid addition of a pre-determined, cold, and unreactive solvent to dilute the reaction mixture and absorb heat.

  • Monitor and Alert: Continuously monitor the reactor temperature and pressure. Alert all personnel in the vicinity and be prepared to follow emergency shutdown and evacuation procedures if the situation is not brought under control.

Post-Incident Analysis and Prevention:

  • Review Reagent Addition Rate: The addition of sodium nitrite may have been too fast. Slower, controlled addition is crucial to allow the cooling system to dissipate the generated heat.

  • Verify Cooling System Performance: Ensure your cooling system is functioning at its specified capacity.

  • Check Reactant Concentrations: Higher reactant concentrations can lead to a faster reaction rate and greater heat generation.

  • Assess Initial Temperature: Ensure the initial temperature of the aniline solution is sufficiently low (typically 0-5°C) before starting the nitrite addition.[2]

Logical Troubleshooting Workflow for Thermal Runaway During Diazotization

thermal_runaway_diazotization start Uncontrolled Temperature Rise stop_addition Stop NaNO2 Addition start->stop_addition enhance_cooling Maximize Cooling stop_addition->enhance_cooling monitor Monitor Temp & Pressure enhance_cooling->monitor temp_decreasing Temperature Decreasing? monitor->temp_decreasing quench Initiate Emergency Quench Protocol temp_decreasing->quench No stabilized System Stabilized temp_decreasing->stabilized Yes quench->monitor evacuate Follow Emergency Shutdown & Evacuation quench->evacuate If quench fails post_analysis Post-Incident Analysis stabilized->post_analysis low_yield_troubleshooting start Low Yield of This compound diazotization_check Diazotization Complete? (Starch-Iodide Test) start->diazotization_check diazonium_stability Diazonium Salt Decomposition? diazotization_check->diazonium_stability Yes incomplete_diazotization Incomplete Diazotization diazotization_check->incomplete_diazotization No cyanation_efficiency Inefficient Cyanation? diazonium_stability->cyanation_efficiency No decomposition Diazonium Decomposition diazonium_stability->decomposition Yes inefficient_cyanation Inefficient Cyanation cyanation_efficiency->inefficient_cyanation Yes side_reactions Side Reactions cyanation_efficiency->side_reactions No solution1 Adjust Stoichiometry (Acid, NaNO2) Maintain Temp 0-5°C incomplete_diazotization->solution1 solution2 Strict Temp Control (0-5°C) Use Diazonium Salt Immediately decomposition->solution2 solution3 Use Fresh CuCN Optimize Cyanation Temp inefficient_cyanation->solution3 solution4 Slow, Controlled Addition Maintain Low Temp Initially side_reactions->solution4 sandmeyer_workflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation charge_amine Charge Reactor with 2-Amino-6-methylaniline & Acid cool_amine Cool to 0-5°C charge_amine->cool_amine add_nitrite Slowly Add NaNO2 (Maintain 0-5°C) cool_amine->add_nitrite prepare_nitrite Prepare NaNO2 Solution prepare_nitrite->add_nitrite stir_diazonium Stir for 30-60 min add_nitrite->stir_diazonium test_diazotization Test with Starch-Iodide Paper stir_diazonium->test_diazotization add_diazonium Slowly Add Diazonium Salt to CuCN Mixture test_diazotization->add_diazonium prepare_cu_cyanide Prepare CuCN Solution/Slurry prepare_cu_cyanide->add_diazonium warm_reaction Gradually Warm to 60-70°C add_diazonium->warm_reaction hold_reaction Hold at Temperature warm_reaction->hold_reaction cool_down Cool Reaction Mixture hold_reaction->cool_down workup Work-up & Purification cool_down->workup

References

Technical Support Center: Characterization of Impurities in 2-Amino-6-methylbenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 2-Amino-6-methylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Impurities in this compound synthesis can originate from starting materials, intermediates, byproducts of side reactions, and degradation products. The most common synthetic route involves the reduction of 2-nitro-6-methylbenzonitrile. Therefore, potential impurities include:

  • Process-Related Impurities:

    • Unreacted Starting Material: 2-nitro-6-methylbenzonitrile.

    • Intermediates from Incomplete Reduction: 2-Nitroso-6-methylbenzonitrile and 2-Hydroxylamino-6-methylbenzonitrile.[1][2][3]

    • Byproducts from the Sandmeyer Reaction (if this route is used for the precursor): 2-Hydroxy-6-methylbenzonitrile, formed from the reaction of the diazonium salt with water.[4][5][6]

    • Isomeric Impurities: Positional isomers such as 2-Amino-4-methylbenzonitrile or other isomers originating from the nitration of o-xylene during precursor synthesis.

  • Degradation Impurities:

    • Oxidation products, although less common for anilines under standard storage conditions, can form over time.

    • Polymeric materials resulting from prolonged storage or exposure to harsh conditions.

  • Residual Solvents:

    • Solvents used in the synthesis and purification steps (e.g., ethanol, ethyl acetate, toluene).

Q2: What analytical techniques are recommended for the characterization of impurities in this compound?

A2: A multi-technique approach is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile impurities. A reversed-phase C18 column with UV detection is a common starting point.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the identification and quantification of volatile impurities, including residual solvents and some process-related impurities. Derivatization may be necessary for less volatile compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for identifying unknown impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the unambiguous identification of isolated impurities.[8][9][10]

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in the HPLC chromatogram of my synthesized this compound.

  • Possible Cause 1: Incomplete reaction.

    • Troubleshooting: Check for the presence of the starting material, 2-nitro-6-methylbenzonitrile. If present, optimize the reaction conditions (e.g., reaction time, temperature, or catalyst load) to drive the reaction to completion.

  • Possible Cause 2: Formation of byproducts.

    • Troubleshooting: Byproducts from the reduction of the nitro group, such as the nitroso or hydroxylamine intermediates, may be present.[1][2][3] These are often more polar than the final product. Adjusting the mobile phase composition in your HPLC method may improve their separation. Consider using LC-MS to identify the molecular weights of these unknown peaks.

  • Possible Cause 3: Isomeric impurities.

    • Troubleshooting: Isomers can be difficult to separate. Method development with different columns and mobile phases may be necessary.[7] High-resolution mass spectrometry (HRMS) can help confirm if the unexpected peaks have the same molecular formula as the product.

Issue 2: My final product has a yellow or brownish color, even after initial purification.

  • Possible Cause 1: Presence of colored impurities.

    • Troubleshooting: Nitroso compounds are often colored. The presence of residual 2-nitroso-6-methylbenzonitrile can impart color. Ensure complete reduction during the synthesis. Recrystallization or column chromatography can be effective for removing colored impurities.

  • Possible Cause 2: Oxidation of the product.

    • Troubleshooting: Anilines can be susceptible to air oxidation, which can lead to discoloration. Store the product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.

Data Presentation

Table 1: Typical Impurities in this compound Synthesis and their Characterization Data

Impurity NameStructureTypical Retention Time (HPLC)Expected m/z (EI-MS)Key ¹H NMR Signals (δ, ppm in CDCl₃)
2-nitro-6-methylbenzonitrileO₂N-C₆H₃(CH₃)-CN> 10 min1628.0-8.2 (aromatic H), 2.6 (CH₃)
2-Nitroso-6-methylbenzonitrileON-C₆H₃(CH₃)-CN8-10 min1467.5-7.8 (aromatic H), 2.5 (CH₃)
2-Hydroxylamino-6-methylbenzonitrileHONH-C₆H₃(CH₃)-CN6-8 min1487.0-7.3 (aromatic H), 2.4 (CH₃), 5.5 (NHOH)
2-Hydroxy-6-methylbenzonitrileHO-C₆H₃(CH₃)-CN4-6 min1336.8-7.2 (aromatic H), 2.3 (CH₃), 5.0 (OH)

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Protocol 2: GC-MS Method for Residual Solvent Analysis

  • Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 35-350 amu.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

Mandatory Visualization

Impurity_Characterization_Workflow cluster_synthesis Synthesis & Initial Analysis cluster_purification Purification cluster_characterization Impurity Characterization cluster_decision Decision & Action Synthesis Synthesis of This compound Crude_Product Crude Product Synthesis->Crude_Product TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis GC_MS GC-MS Analysis Crude_Product->GC_MS Residual Solvents Purification Purification (Column Chromatography / Recrystallization) TLC_Analysis->Purification HPLC HPLC Analysis Purification->HPLC Purity Check Known_Impurity Known Impurity? HPLC->Known_Impurity LC_MS LC-MS Analysis NMR NMR Analysis Identify_Structure Isolate & Identify Structure Known_Impurity->Identify_Structure No Final_Product Final Product (>99.5% Purity) Known_Impurity->Final_Product Yes Identify_Structure->LC_MS Identify_Structure->NMR Modify_Synthesis Modify Synthesis or Purification Identify_Structure->Modify_Synthesis Modify_Synthesis->Synthesis

Caption: Workflow for the characterization and control of impurities.

Troubleshooting_Guide Start Problem: Unexpected Peaks in HPLC Check_RT Compare Retention Time (RT) with Starting Material Start->Check_RT Is_SM Is RT = Starting Material? Check_RT->Is_SM Incomplete_Reaction Conclusion: Incomplete Reaction Action: Optimize Reaction Conditions Is_SM->Incomplete_Reaction Yes Analyze_MW Analyze with LC-MS Is_SM->Analyze_MW No Is_Intermediate MW matches expected intermediate/byproduct? Analyze_MW->Is_Intermediate Known_Byproduct Conclusion: Known Byproduct Action: Optimize Purification Is_Intermediate->Known_Byproduct Yes Unknown_Impurity Conclusion: Unknown Impurity Action: Isolate and Characterize (NMR) Is_Intermediate->Unknown_Impurity No

Caption: Troubleshooting decision tree for unexpected HPLC peaks.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Heterocyclic Compounds: 2-Amino-6-methylbenzonitrile vs. 2-Aminobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-amino-6-methylbenzonitrile and 2-aminobenzonitrile as precursors in the synthesis of heterocyclic compounds, a cornerstone of medicinal chemistry. The selection of a starting material is a critical decision in the synthesis of novel chemical entities, influencing reaction efficiency, yield, and the potential for steric and electronic modulation of the final product. This document summarizes available experimental data, outlines detailed synthetic protocols, and provides a theoretical framework for understanding the reactivity differences between these two valuable building blocks.

Introduction to the Reagents

2-Aminobenzonitrile is a widely utilized precursor for the synthesis of a variety of heterocyclic scaffolds, including quinazolines, benzodiazepines, and other fused ring systems. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic nitrile group, allows for diverse cyclization strategies.

This compound, a substituted analog, introduces a methyl group ortho to the amino functionality. This substitution is expected to exert both steric and electronic effects on the reactivity of the molecule, potentially influencing reaction rates, yields, and even the feasibility of certain synthetic transformations. Understanding these effects is crucial for the rational design of synthetic routes and the targeted synthesis of complex molecules.

Comparative Performance in Synthesis: A Focus on Quinazoline Formation

The presence of the ortho-methyl group in this compound is anticipated to introduce steric hindrance around the amino group. This can impede the approach of bulky reagents and may require more forcing reaction conditions (e.g., higher temperatures or longer reaction times) to achieve comparable yields to the unsubstituted 2-aminobenzonitrile. Electronically, the methyl group is weakly electron-donating, which could slightly increase the nucleophilicity of the amino group, although this effect is likely to be secondary to the steric influence.

Quantitative Data Summary

The following table presents data from two separate, but analogous, syntheses of quinazoline derivatives. It is important to note that these reactions were not performed as a direct comparison, and thus the reaction conditions and other reagents differ. However, this data provides a valuable, albeit indirect, basis for performance evaluation.

Starting MaterialReaction TypeProductYield (%)Reference
2-Aminobenzonitrile Acid-mediated [4+2] annulation with N-benzyl cyanamide3-Benzyl-4-imino-3,4-dihydroquinazolin-2-amine75%[1]
2-Amino-4-methylbenzonitrile Acid-mediated [4+2] annulation with N-benzyl cyanamide3-Benzyl-7-methyl-4-imino-3,4-dihydroquinazolin-2-amine70%[1]

Note: The data for 2-amino-4-methylbenzonitrile is used as a proxy to infer the potential impact of a methyl substituent, as direct comparative data for the 6-methyl isomer was not found.

Experimental Protocols

General Protocol for the Synthesis of 2-Amino-4-iminoquinazolines from 2-Aminobenzonitriles

This protocol is adapted from the acid-mediated [4+2] annulation reaction described by Wei, et al.[1]

Materials:

  • Substituted 2-aminobenzonitrile (e.g., 2-aminobenzonitrile or 2-amino-4-methylbenzonitrile) (1.0 mmol)

  • N-benzyl cyanamide (1.5 mmol)

  • Hydrochloric acid (2.0 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (5 mL)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction vial, add the substituted 2-aminobenzonitrile (1.0 mmol), N-benzyl cyanamide (1.5 mmol), and hydrochloric acid (2.0 mmol).

  • Add HFIP (5 mL) to the mixture.

  • Stir the resulting mixture at 70 °C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-4-iminoquinazoline.

Visualizing the Comparison

Logical Relationship Diagram

This diagram illustrates the key structural difference between the two precursors and the anticipated impact on their reactivity in cyclization reactions.

G Comparative Reactivity of 2-Aminobenzonitrile Analogs cluster_precursors Starting Materials cluster_properties Key Structural Feature cluster_effects Anticipated Effects on Reactivity cluster_outcomes Potential Synthetic Outcomes 2-aminobenzonitrile 2-Aminobenzonitrile No_substituent No Ortho Substituent 2-aminobenzonitrile->No_substituent leads to This compound This compound Methyl_substituent Ortho-Methyl Group This compound->Methyl_substituent possesses Reactivity_unhindered Unhindered Nucleophilic Attack No_substituent->Reactivity_unhindered results in Steric_hindrance Increased Steric Hindrance around Amino Group Methyl_substituent->Steric_hindrance introduces Electronic_effect Weak Electron-Donating Effect Methyl_substituent->Electronic_effect introduces Slower_reaction Slower Reaction Rate / Requires Harsher Conditions Steric_hindrance->Slower_reaction may lead to Standard_conditions Reaction Proceeds under Standard Conditions Reactivity_unhindered->Standard_conditions allows for

Caption: Structural differences and their potential impact on reactivity.

Experimental Workflow Diagram

This diagram outlines the general synthetic workflow for the preparation of quinazoline derivatives from 2-aminobenzonitrile precursors.

G General Workflow for Quinazoline Synthesis Start Start Reagents Combine 2-Aminobenzonitrile analog, N-benzyl cyanamide, and HCl in HFIP Start->Reagents Reaction Heat at 70 °C for 1 hour Reagents->Reaction Workup Aqueous Workup: - Ethyl acetate extraction - NaHCO3 wash - Brine wash Reaction->Workup Purification Purification by Column Chromatography Workup->Purification Product Isolated Quinazoline Product Purification->Product

Caption: A generalized experimental workflow for quinazoline synthesis.

Conclusion

Both this compound and 2-aminobenzonitrile are valuable precursors for the synthesis of diverse heterocyclic compounds. The choice between them will largely depend on the specific synthetic target and the desired properties of the final molecule. While 2-aminobenzonitrile offers a sterically unhindered and highly reactive starting point, this compound provides an avenue for introducing a methyl group that can modulate the biological activity and physicochemical properties of the resulting heterocycle. Researchers should anticipate that reactions involving this compound may require optimization of reaction conditions to overcome the potential steric hindrance imparted by the ortho-methyl group. The provided data and protocols serve as a foundational guide for initiating synthetic campaigns with these versatile building blocks.

References

A Comparative Guide to Catalysts for Suzuki Coupling of Aminobenzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This is particularly valuable in pharmaceutical research and drug development, where the synthesis of complex biaryl and hetero-biaryl scaffolds is often a critical step. Aminobenzonitriles are important building blocks in this field, but their dual functionality—an amino group that can coordinate with the catalyst and an electron-withdrawing nitrile group—can present unique challenges.[3]

The success of the Suzuki coupling of aminobenzonitriles is highly dependent on the choice of the catalytic system. This guide provides an objective comparison of various palladium-based catalysts and their performance, supported by experimental data, to assist in the selection of the optimal system for this challenging transformation.

Catalyst Performance Comparison

The efficacy of a catalyst system for the Suzuki coupling of aminobenzonitriles is influenced by the palladium precursor, the nature of the ancillary ligand, the base, and the solvent system.[4] Bulky, electron-rich phosphine ligands are often employed to facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle, especially for challenging substrates.[5][6] Below is a summary of quantitative data for the Suzuki coupling of aminobenzonitriles and structurally similar substrates.

SubstrateArylboronic AcidCatalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
2-Amino-4-iodobenzonitrilePhenylboronic acidPd(PPh₃)₄ (3 mol%)PPh₃K₂CO₃1,4-Dioxane/H₂O (4:1)80-1004-12High (not specified)[7]
4-Amino-3-bromobenzoic acid analog5-(4-bromophenyl)-4,6-dichloropyrimidinePd(PPh₃)₄-K₃PO₄1,4-Dioxane10012~85[2]
4-Amino-3-bromobenzoic acid analog4-BromobenzothiazolePd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>95[2]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane1002471[4]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5 mol%)PPh₃K₂CO₃1,4-Dioxane/H₂O (2:1)100 (MW)0.2581[4]
2-ChlorotoluenePhenylboronic acidPd(OAc)₂ (1.0 mol%)SPhosK₃PO₄TolueneRT298[1]
4-ChlorotoluenePhenylboronic acidPd(OAc)₂ (0.5 mol%)XPhosK₃PO₄TolueneRT297[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below is a representative experimental protocol for the palladium-catalyzed Suzuki-Miyaura coupling of an aminobenzonitrile derivative.

Protocol: Suzuki-Miyaura Coupling of 2-Amino-4-iodobenzonitrile [7]

Materials and Equipment:

  • Substrates: 2-Amino-4-iodobenzonitrile, Arylboronic acid

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) Acetate [Pd(OAc)₂] with a suitable phosphine ligand.[7]

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄).[7]

  • Solvents: Anhydrous 1,4-Dioxane and Degassed Deionized Water.[7]

  • Glassware: Schlenk flask or a round-bottom flask with a condenser, magnetic stir bar.[7]

  • Inert Atmosphere: Nitrogen or Argon gas line.[7]

  • Workup: Ethyl acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄).[7]

  • Purification: Silica gel for column chromatography.[7]

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 2-Amino-4-iodobenzonitrile (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).[7]

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).[7]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.[7]

  • Solvent Addition: Using a syringe, add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total).[7]

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously for the required time (typically 4-12 hours).[7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Workup and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, extract the aqueous layer with ethyl acetate (2 x 15 mL), combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).[7]

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired 2-amino-4-arylbenzonitrile.[7]

Visualizing the Workflow

A systematic approach is essential when comparing the performance of different catalysts or ligands for a specific transformation. The following diagram outlines a typical experimental workflow for screening and optimizing catalysts for the Suzuki coupling of aminobenzonitriles.

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction Execution cluster_analysis Analysis & Purification Reagents 1. Prepare Stock Solutions - Aryl Halide (Aminobenzonitrile) - Boronic Acid - Base - Pd Precursor Ligands 2. Array Ligands (in multi-well plate) Dosing 3. Automated Dosing - Pd Precursor - Aryl Halide - Boronic Acid - Base Ligands->Dosing Reaction 4. Reaction (Heating & Stirring) Dosing->Reaction Quench 5. Quench & Workup Reaction->Quench Analysis 6. Analysis (LC-MS, GC-MS) - Determine Yield - Identify Byproducts Quench->Analysis Purification 7. Purification (Column Chromatography) Analysis->Purification Characterization 8. Characterization (NMR, MS) Purification->Characterization

Caption: General workflow for screening catalysts in Suzuki-Miyaura coupling.

Conclusion

The selection of an appropriate catalyst system is paramount for the successful Suzuki-Miyaura coupling of aminobenzonitriles. While classical palladium catalysts such as Pd(PPh₃)₄ offer reliability, modern systems involving palladium acetate or other precursors combined with bulky, electron-rich phosphine ligands like SPhos and XPhos can provide superior yields and facilitate reactions under milder conditions.[2][6] For any specific aminobenzonitrile and coupling partner, a systematic screening of catalysts, ligands, bases, and solvents is the most effective strategy for identifying the optimal reaction conditions.[1] The detailed protocols and comparative data presented in this guide serve as a robust starting point for researchers aiming to synthesize novel aminobenzonitrile-containing compounds.

References

A Comparative Analysis of Reaction Rates in Substituted Aminobenzonitriles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The reactivity of a substituted aromatic compound is significantly influenced by the electronic properties of its substituents. The Hammett equation provides a powerful tool for quantifying this relationship by correlating the reaction rates of a series of substituted aromatic compounds with the electronic nature of their substituents. This guide will delve into a kinetic study of the reaction of substituted anilines with chloramine T, presenting the experimental data and a detailed protocol for such a kinetic analysis. This will serve as a practical model for researchers investigating the reactivity of substituted aminobenzonitriles.

Comparative Reaction Rate Data: A Case Study of Substituted Anilines

The following table summarizes the kinetic data for the reaction of various para- and meta-substituted anilines with chloramine T. This reaction results in the formation of N-chloroanilines and serves as an excellent model for understanding how substituents modulate the nucleophilicity of the amino group. The reaction exhibits a first-order dependence on chloramine T and a fractional-order dependence on the aniline.

The observed rate constant (k_obs) allows for the calculation of the equilibrium constant (K) for the formation of a reaction complex and the rate constant for its decomposition (k2). A key parameter derived from these studies is the Hammett reaction constant (ρ), which quantifies the sensitivity of the reaction to substituent effects. For the reaction of substituted anilines with chloramine T, the reaction constant (ρ) was determined to be -0.976. The negative value of ρ indicates that electron-donating groups, which increase the electron density on the amino group, accelerate the reaction rate, while electron-withdrawing groups have the opposite effect.

Substituent (X) in X-C₆H₄NH₂Hammett Substituent Constant (σ)Second-Order Rate Constant (k₂ / 10⁻³ dm³ mol⁻¹ s⁻¹)
p-OCH₃-0.2710.0
p-CH₃-0.177.94
H0.005.01
p-Cl+0.232.51
m-Cl+0.371.58
p-Br+0.232.51
m-NO₂+0.710.50
p-NO₂+0.780.32

Data extracted from a study on the reaction of substituted anilines with chloramine T.

Discussion of the Expected Effect of a Cyano Group:

The table above does not include a cyano (-CN) substituent. However, based on its strong electron-withdrawing nature (σ_para = +0.66), it is expected that a p-aminobenzonitrile would exhibit a significantly slower reaction rate compared to aniline in this type of reaction. The nitrile group would decrease the nucleophilicity of the amino group, thereby reducing its reactivity towards an electrophile like chloramine T.

Experimental Protocols for Kinetic Analysis

The following provides a detailed methodology for determining the reaction rates of substituted anilines, which can be adapted for the study of substituted aminobenzonitriles.

Method 1: Conductometric Measurement of Reaction Kinetics

This method is suitable for reactions that produce a change in the conductivity of the solution, such as the reaction of 1-chloromethylnaphthalene with anilines.

Materials and Reagents:

  • Substituted aminobenzonitriles (or anilines)

  • Reactant (e.g., 1-chloromethylnaphthalene)

  • High-purity solvent (e.g., methanol)

  • Conductivity meter

  • Thermostated water bath

  • Standard laboratory glassware

Procedure:

  • Solution Preparation: Prepare stock solutions of the substituted aminobenzonitrile (e.g., 0.04 M) and the reactant (e.g., 0.02 M) in the chosen solvent.

  • Temperature Control: Equilibrate the reactant solutions in a thermostated water bath to the desired reaction temperature (e.g., 35, 40, or 45 °C).

  • Reaction Initiation and Monitoring: Mix the thermostated solutions to initiate the reaction. Immediately begin monitoring the change in conductivity of the reaction mixture over time using a conductivity meter.

  • Data Analysis: The bimolecular rate constants (k₂) can be calculated from the change in conductivity over time. The method of least squares can be applied to determine the rate constant.

  • Product Analysis: After the reaction is complete, the product can be isolated and characterized to confirm the reaction pathway. For example, after refluxing the reaction mixture, the solvent can be evaporated, and the product can be purified and analyzed using techniques like NMR or mass spectrometry.

Method 2: Spectrophotometric "One-Pot" Method for Hammett Plots

This method utilizes NMR spectroscopy to determine the extent of reaction for a series of substituted aromatic esters in a single experiment, providing an efficient way to generate data for a Hammett plot. This approach can be adapted for reactions of substituted aminobenzonitriles.

Materials and Reagents:

  • A series of substituted aminobenzonitriles

  • Common reactant (e.g., an acylating agent)

  • Internal standard

  • Deuterated solvent for NMR analysis (e.g., deuterated acetone)

  • NMR spectrometer

Procedure:

  • Reaction Setup: In a single reaction vessel, combine a mixture of the substituted aminobenzonitriles and an internal standard.

  • Reaction Initiation: Add the common reactant to initiate the reactions simultaneously.

  • Reaction Quenching: After a set period, quench the reaction.

  • Sample Preparation for NMR: Remove the solvent and dissolve the residue in a deuterated solvent suitable for NMR analysis.

  • NMR Analysis: Acquire a quantitative ¹³C NMR spectrum of the mixture. The extent of conversion for each substituted aminobenzonitrile can be determined by comparing the integrals of the reactant and product peaks relative to the internal standard.

  • Data Analysis: The relative rate constants are then used to construct a Hammett plot by plotting log(kₓ/k₀) against the respective Hammett substituent constants (σ).

Visualizing Reaction Analysis and Workflow

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the study of reaction rates.

Hammett_Analysis_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase cluster_interpretation Interpretation Phase A Select a series of substituted aminobenzonitriles B Choose a suitable reaction (e.g., Nucleophilic Aromatic Substitution) A->B C Measure reaction rates (k) for each substituted compound B->C E Plot log(k/k₀) vs. σ C->E D Obtain Hammett substituent constants (σ) for each substituent D->E F Determine the reaction constant (ρ) from the slope E->F G Analyze the sign and magnitude of ρ to infer the reaction mechanism F->G Kinetic_Measurement_Setup cluster_reactants Reactant Preparation cluster_reaction Reaction and Monitoring cluster_data Data Acquisition ReactantA Reactant A Solution (Substituted Aminobenzonitrile) Mixing Rapid Mixing ReactantA->Mixing ReactantB Reactant B Solution (e.g., Electrophile/Nucleophile) ReactantB->Mixing ReactionCell Thermostated Reaction Cell (Constant Temperature) Mixing->ReactionCell Detector Detector (e.g., Spectrophotometer, Conductometer) ReactionCell->Detector DataLogger Data Logger / Computer Detector->DataLogger

A Comparative Guide to the Validation of Analytical Methods for 2-Amino-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of ensuring data integrity, product quality, and regulatory compliance. This guide provides a comparative overview of potential analytical methodologies for the quantification and purity assessment of 2-Amino-6-methylbenzonitrile. While specific validated methods for this compound are not extensively documented in publicly available literature, this document outlines established analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—that are well-suited for this purpose. The experimental protocols and validation parameters presented herein are based on established practices for structurally similar aromatic amines and nitriles.

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an analytical method is a critical decision driven by factors such as the required sensitivity, selectivity, sample matrix, and the intended purpose of the analysis. Below is a summary of typical performance characteristics for HPLC-UV and GC-MS methods, which would be determined during method validation for this compound.

Validation Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Commentary
Linearity (r²) > 0.999> 0.998Both techniques can achieve excellent linearity over a defined concentration range.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Accuracy is typically determined by spiking a known quantity of the analyte into a blank matrix.
Precision (%RSD) < 2.0%< 3.0%Repeatability and intermediate precision are assessed to ensure consistent results.
Limit of Detection (LOD) ~0.01 µg/mL~0.005 µg/mLGC-MS generally offers higher sensitivity, making it suitable for trace-level analysis.
Limit of Quantification (LOQ) ~0.03 µg/mL~0.015 µg/mLThe LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy.
Specificity/Selectivity HighVery HighHPLC-UV provides selectivity based on retention time and UV absorbance. GC-MS offers superior selectivity through chromatographic separation and mass fragmentation patterns.
Sample Throughput Moderate to HighModerateHPLC systems with autosamplers can accommodate a large number of samples. GC-MS may have longer run times per sample.
Derivatization Required NoPotentiallyTo enhance volatility and thermal stability, derivatization may be necessary for GC-MS analysis of polar compounds.[1]

Experimental Protocols

The following are detailed methodologies for the proposed HPLC-UV and GC-MS methods for the analysis of this compound.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed to provide excellent separation of the main component from potential process-related impurities and degradation products.

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

2. Reagents and Solutions:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)[2]

  • This compound reference standard

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

3. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Gradient:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    15 10 90
    20 10 90
    21 90 10

    | 25 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of approximately 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. Validation Parameters to Assess:

  • System suitability, specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and selectivity, making it ideal for identifying and quantifying trace-level impurities.

1. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

2. Reagents and Solutions:

  • Dichloromethane or Ethyl acetate (GC grade)

  • This compound reference standard

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)), if required.[1]

3. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 280 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injection Mode: Splitless (or split, depending on concentration)

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-450 m/z

4. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.

  • If derivatization is necessary, evaporate the solvent and add the derivatizing agent. Heat the mixture as required to complete the reaction (e.g., 60-100 °C for 30-60 minutes).[3] Cool to room temperature before injection.

5. Validation Parameters to Assess:

  • As per HPLC-UV, with a strong emphasis on specificity and selectivity in the presence of co-eluting impurities, confirmed by mass spectral data.

Mandatory Visualizations

The following diagrams illustrate the general experimental workflows for the analytical methods described.

HPLC_Workflow prep Sample Preparation (Weighing, Dissolving, Filtering) hplc HPLC System (Pump, Autosampler, Column Oven) prep->hplc separation Chromatographic Separation (C18 Column) hplc->separation detection UV-Vis Detection (254 nm) separation->detection data Data Acquisition & Analysis (Chromatogram, Peak Integration) detection->data

Caption: Experimental Workflow for HPLC-UV Analysis.

GCMS_Workflow prep Sample Preparation (Dissolving) deriv Derivatization (Optional) (e.g., Silylation) prep->deriv gc Gas Chromatograph (Injector, Column, Oven) deriv->gc separation Chromatographic Separation (Capillary Column) gc->separation ms Mass Spectrometer (Ionization, Mass Analyzer, Detector) separation->ms data Data Acquisition & Analysis (Mass Spectra, Peak Identification) ms->data

Caption: Experimental Workflow for GC-MS Analysis.

References

biological activity of 2-Amino-6-methylbenzonitrile derivatives compared to standards

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the biological activities of novel 2-Amino-6-methylbenzonitrile derivatives in comparison to established standards. This guide provides a summary of quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

This technical guide delves into the burgeoning field of this compound derivatives, a class of compounds demonstrating significant potential across various therapeutic areas. The unique structural scaffold of these molecules has been leveraged by medicinal chemists to explore a range of biological activities, with notable findings in metabolic disorders and oncology. This document aims to provide a clear and objective comparison of the performance of these derivatives against standard therapeutic agents, supported by experimental data from recent studies.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A Novel Approach to Diabetes Management

A series of novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives have been synthesized and evaluated for their potential as dipeptidyl peptidase-4 (DPP-4) inhibitors, a key target in the management of type 2 diabetes.[1] The inhibitory activities of these compounds were compared against the well-established DPP-4 inhibitor, Sitagliptin.

Quantitative Comparison of DPP-4 Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of the synthesized this compound derivatives against the DPP-4 enzyme.

Compound IDSubstitution at C-2IC50 (µM)[1]Standard (Sitagliptin) IC50 (µM)[1]
5a(Dimethylamino)methyl6.78050.0236
5b(Diethylamino)methyl4.33210.0236
5c(Dipropylamino)methyl5.12110.0236
5dMorpholin-4-ylmethyl1.46210.0236
5ePiperidin-1-ylmethyl2.56320.0236
5f4-Methylpiperazin-1-ylmethyl3.89760.0236

Among the tested compounds, derivative 5d , featuring a morpholino-methyl substitution, demonstrated the highest potency.[1] However, all synthesized derivatives exhibited lower DPP-4 inhibitory activity compared to the standard drug, Sitagliptin.[1]

Experimental Protocol: In Vitro DPP-4 Inhibitory Assay

The inhibitory activity of the this compound derivatives against DPP-4 was determined using a continuous fluorometric assay. The following protocol outlines the key steps:

  • Enzyme and Substrate Preparation: Recombinant human DPP-4 enzyme and the fluorogenic substrate, Gly-Pro-AMC, are prepared in a suitable assay buffer (e.g., Tris-HCl).

  • Compound Incubation: The test compounds (derivatives and standard) are pre-incubated with the DPP-4 enzyme for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the Gly-Pro-AMC substrate.

  • Fluorescence Measurement: The rate of substrate cleavage is monitored by measuring the increase in fluorescence intensity over time using a microplate reader (Excitation/Emission wavelengths are typically around 360/460 nm).

  • Data Analysis: The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

G cluster_workflow Experimental Workflow: In Vitro DPP-4 Inhibition Assay prep Prepare DPP-4 and Substrate incubate Pre-incubate Enzyme with Compounds prep->incubate initiate Initiate Reaction with Substrate incubate->initiate measure Measure Fluorescence initiate->measure analyze Calculate IC50 Values measure->analyze G cluster_pathway DPP-4 Inhibition Signaling Pathway derivative This compound Derivative dpp4 DPP-4 derivative->dpp4 inhibits glp1 Active GLP-1 dpp4->glp1 inactivates pancreas Pancreatic β-cells glp1->pancreas stimulates insulin Insulin Secretion pancreas->insulin increases glucose Improved Glucose Homeostasis insulin->glucose G cluster_workflow Experimental Workflow: MTT Cytotoxicity Assay seed Seed Cancer Cells treat Treat with Compounds seed->treat mtt Add MTT Reagent treat->mtt solubilize Solubilize Formazan mtt->solubilize measure Measure Absorbance solubilize->measure analyze Calculate IC50 Values measure->analyze

References

A Cost-Benefit Analysis of 2-Amino-6-methylbenzonitrile in Bioactive Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that impacts the efficiency, cost-effectiveness, and safety of a synthetic route. This guide provides a comprehensive cost-benefit analysis of utilizing 2-Amino-6-methylbenzonitrile as a precursor in the synthesis of bioactive heterocyclic compounds, with a particular focus on quinazoline derivatives. Its performance is compared with a common alternative, anthranilic acid, supported by experimental data and safety profiles.

Executive Summary

This compound emerges as a valuable building block for the synthesis of substituted quinazolines, offering a versatile and efficient route to a variety of bioactive molecules. While potentially having a higher initial procurement cost compared to bulk commodity chemicals like anthranilic acid, its use can lead to more convergent and efficient synthetic pathways, potentially offsetting the initial expenditure through higher yields and fewer reaction steps. The choice between this compound and its alternatives will ultimately depend on the specific synthetic target, desired substitution patterns, and the overall economic and safety considerations of the intended process.

Cost Analysis

The economic viability of a synthetic route is a primary consideration. The following table provides an approximate cost comparison between this compound and a common alternative, anthranilic acid. Prices are subject to variation based on supplier, purity, and quantity.

CompoundMolecular FormulaMolecular Weight ( g/mol )PurityEstimated Price (USD/g)
This compoundC₈H₈N₂132.16≥97%~$10 - $30
Anthranilic AcidC₇H₇NO₂137.14≥98%~$0.5 - $2

It is evident that anthranilic acid is significantly more cost-effective on a per-gram basis. However, a comprehensive cost analysis must also factor in the overall process efficiency, including reaction yields, number of steps, and the cost of other reagents and solvents.

Performance in Synthesis: A Comparative Case Study

To illustrate the synthetic utility of this compound, we will consider the synthesis of substituted quinazoline derivatives, a common scaffold in many pharmaceutical agents.

Route 1: From this compound

The presence of the nitrile group in this compound allows for direct cyclization reactions to form the pyrimidine ring of the quinazoline core. A common strategy involves the condensation with a one-carbon unit source, such as formamide or guanidine, to introduce the remaining atoms of the heterocyclic ring.

Experimental Protocol: Synthesis of 4-Amino-6-methyl-quinazoline from this compound

A mixture of this compound (1.0 eq) and guanidine hydrochloride (1.5 eq) in a suitable solvent such as 2-ethoxyethanol is heated at reflux for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed with water, and dried to afford 4-amino-6-methylquinazoline. Reported yields for similar reactions are often in the range of 70-90%.[1]

Route 2: From Anthranilic Acid (Alternative)

The synthesis of quinazolines from anthranilic acid typically involves a condensation reaction with an amide or a related derivative. This is often a multi-step process.

Experimental Protocol: Synthesis of 6-methyl-4(3H)-quinazolinone from 2-Amino-5-methylbenzoic Acid (a derivative of anthranilic acid)

A mixture of 2-amino-5-methylbenzoic acid (1.0 eq) and formamide (5.0 eq) is heated at 150-160°C for 4-5 hours.[2] The reaction is monitored by TLC. After cooling, the mixture is poured into ice water, and the precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to give 6-methyl-4(3H)-quinazolinone. Yields for this type of reaction can vary but are often in the range of 60-80%.[2][3] To obtain the corresponding 4-aminoquinazoline, further chemical transformations would be required, adding steps to the overall synthesis.

Comparative Data Summary

ParameterRoute 1 (from this compound)Route 2 (from Anthranilic Acid Derivative)
Starting Material Cost HigherLower
Number of Steps Often more direct (potentially 1-2 steps)Can be multi-step
Typical Yield Good to Excellent (70-90%)[1]Moderate to Good (60-80%)[2][3]
Versatility Allows for direct introduction of substituents on the benzene ring.Requires appropriately substituted anthranilic acid derivatives.
Reagent/Reaction Conditions Can often be performed under milder conditions.May require higher temperatures.

Logical Workflow Comparison

The following diagrams illustrate the general synthetic logic for the two routes.

G cluster_0 Route 1: From this compound This compound This compound Cyclization Cyclization This compound->Cyclization Guanidine/Formamide Substituted Quinazoline Substituted Quinazoline Cyclization->Substituted Quinazoline

Caption: Synthetic workflow from this compound.

G cluster_1 Route 2: From Anthranilic Acid Anthranilic Acid Anthranilic Acid Acylation/Amidation Acylation/Amidation Anthranilic Acid->Acylation/Amidation Cyclization Cyclization Acylation/Amidation->Cyclization Quinazolinone Quinazolinone Cyclization->Quinazolinone Further Modification Further Modification Quinazolinone->Further Modification Substituted Quinazoline Substituted Quinazoline Further Modification->Substituted Quinazoline

Caption: Synthetic workflow from Anthranilic Acid.

Safety and Environmental Considerations

A thorough cost-benefit analysis must extend beyond economics and efficiency to include the safety and environmental impact of the materials used.

Hazard CategoryThis compoundAnthranilic Acid
Acute Toxicity May cause skin, eye, and respiratory irritation.[4][5]Harmful if swallowed. Causes serious eye irritation.[6][7][8][9]
Chronic Toxicity Data not widely available.Health effects of long-term exposure have not been thoroughly investigated.[6]
Environmental Hazard WGK 3: highly hazardous to water.[4]Harmful to aquatic life.[6]
Handling Precautions Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust.[4][5]Wear protective gloves and eye protection. Avoid breathing dust.[6][7]

Both compounds require careful handling in a laboratory setting with appropriate personal protective equipment. This compound is classified as highly hazardous to water, necessitating stringent waste disposal protocols. Anthranilic acid is also harmful to aquatic organisms.[6]

Conclusion

The choice between this compound and anthranilic acid for the synthesis of bioactive heterocycles is a nuanced one.

  • Cost: Anthranilic acid is the clear winner in terms of initial raw material cost.

  • Efficiency and Versatility: this compound often provides a more direct and potentially higher-yielding route to substituted quinazolines, which can translate to savings in time, solvent, and downstream processing costs. Its structure allows for the synthesis of specific substitution patterns that may be more challenging to achieve starting from anthranilic acid.

  • Safety and Environment: Both compounds present hazards that must be managed with appropriate laboratory practices. The higher water hazard classification of this compound may require more rigorous environmental containment and disposal procedures.

Recommendation: For large-scale synthesis of simple, unsubstituted, or readily accessible substituted quinazolines where raw material cost is the primary driver, anthranilic acid is a strong candidate. However, for the synthesis of more complex, specifically substituted analogs, particularly in a research and development setting where time and efficiency are paramount, the higher initial cost of this compound can be justified by its synthetic advantages. A thorough process-specific cost analysis is recommended to make the most informed decision.

References

comparative yield analysis of different synthetic routes to quinazolines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of Quinazolines

For researchers, scientists, and drug development professionals, the quinazoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. The efficient synthesis of this privileged structure is paramount. This guide provides a comparative analysis of common synthetic routes to quinazolines, with a focus on yield, versatility, and reaction conditions, supported by experimental data.

Comparative Yield Analysis of Quinazoline Synthetic Routes

The selection of a synthetic route to a target quinazoline derivative is often a trade-off between yield, substrate scope, and reaction conditions. Below is a summary of representative synthetic strategies and their reported yields.

Synthetic RouteKey ReactantsCatalyst/ReagentReaction ConditionsYield (%)AdvantagesDisadvantages
Niementowski Synthesis Anthranilic acid, Amide/Formamide---High temperature (130-200°C)Variable, often moderateSimple starting materials, well-establishedHarsh conditions, long reaction times, moderate yields
One-Pot, Three-Component 2-Aminoaryl ketone, Aldehyde, Ammonium acetateOften catalyst-free or I₂-catalyzedVaries (e.g., neat, EtOH, 60°C to reflux)76-97%High efficiency, atom economy, operational simplicity[1]Can require specific starting materials
Copper-Catalyzed Cascade (2-Bromophenyl)methylamine, Amidine hydrochlorideCuBrN₂, then air, 100°C40-99%Good to excellent yields, utilizes readily available materials[2]Requires a metal catalyst, may need inert atmosphere initially
Microwave-Assisted Synthesis 2-Aminoarylalkanone O-phenyl oxime, AldehydeemimPF₆, ZnCl₂Microwave irradiation, Toluene71-91%Rapid reaction times, high yields, milder conditions[3]Requires specialized microwave equipment
Metal-Free Tandem Cycloaddition Ortho-substituted nitroarene, Aldehyde, Ammonium saltBase-promotedNot specified77-90%High yields, avoids transition metals[4]May have substrate limitations
Iodine-Catalyzed Synthesis 2-Aminobenzophenone, Aryl amineMolecular IodineO₂ atmosphere, 130°C68-92%Green oxidant (O₂), good yields[5]High temperature

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below. These protocols are representative examples and may require optimization for specific substrates.

Niementowski Quinazolinone Synthesis (Conventional Heating)

This protocol describes the classical thermal condensation of an anthranilic acid with formamide to yield quinazolin-4(3H)-one.

Materials:

  • Anthranilic acid

  • Formamide

  • Round-bottom flask with reflux condenser

  • Oil bath

  • Ice-cold water

  • Ethanol (for recrystallization)

  • Filtration apparatus

Procedure:

  • A mixture of anthranilic acid (10 mmol) and an excess of formamide (50 mmol) is placed in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated in an oil bath at 140-150°C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature and poured into 100 mL of ice-cold water.

  • The resulting precipitate is collected by vacuum filtration and washed thoroughly with cold water to remove excess formamide.

  • The crude product is dried and can be further purified by recrystallization from ethanol to yield pure 4(3H)-quinazolinone.[6]

One-Pot, Three-Component Synthesis of 2,4-Disubstituted Quinazolines

This protocol outlines an efficient, solvent-free, and catalyst-free synthesis of 2,4-disubstituted quinazolines.[1]

Materials:

  • 2-Aminoaryl ketone

  • Orthoester

  • Ammonium acetate

  • Reaction vessel

Procedure:

  • In a reaction vessel, 2-aminoaryl ketone (1.0 mmol), orthoester (1.2 mmol), and ammonium acetate (2.0 mmol) are combined.

  • The mixture is stirred at a specified temperature (e.g., 80-100°C) for the required time (typically a few hours), or until completion as monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The crude product is then purified, typically by column chromatography on silica gel, to afford the desired 2,4-disubstituted quinazoline. Yields for this method are reported to be in the range of 76-94%.[1]

Copper-Catalyzed Cascade Synthesis of Quinazolines

This protocol details a copper-catalyzed cascade reaction for the synthesis of quinazoline derivatives.[2]

Materials:

  • Substituted (2-bromophenyl)methylamine

  • Amidine hydrochloride

  • Copper(I) bromide (CuBr)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Reaction vessel with a nitrogen inlet

Procedure:

  • To a reaction vessel are added (2-bromophenyl)methylamine (0.5 mmol), amidine hydrochloride (0.6 mmol), CuBr (10 mol%), and K₂CO₃ (1.0 mmol) in DMSO (2 mL).

  • The vessel is flushed with nitrogen, and the reaction mixture is stirred at 100°C for 24 hours under a nitrogen atmosphere.

  • After 24 hours, the nitrogen atmosphere is replaced with air, and the reaction is stirred for an additional 30 minutes.

  • The reaction mixture is then cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to give the desired quinazoline.

Microwave-Assisted Synthesis of Quinazolines

This protocol describes a rapid and efficient microwave-assisted synthesis of quinazoline derivatives.[3]

Materials:

  • 2-(Aminoaryl)alkanone O-phenyl oxime

  • Aldehyde

  • 1-Ethyl-3-methylimidazolium hexafluorophosphate (emimPF₆)

  • Zinc chloride (ZnCl₂)

  • Toluene

  • Microwave-safe reaction vessel

Procedure:

  • In a microwave-safe vessel, a mixture of 2-(aminoaryl)alkanone O-phenyl oxime (1.0 mmol), aldehyde (1.2 mmol), emimPF₆ (as catalyst), and ZnCl₂ (as co-catalyst) in toluene is prepared.

  • The vessel is sealed and subjected to microwave irradiation at a specified temperature and time (e.g., 160°C for 10 minutes).

  • After the reaction, the vessel is cooled to room temperature.

  • The reaction mixture is then worked up by adding water and extracting with an organic solvent.

  • The organic layer is dried, concentrated, and the crude product is purified by column chromatography. This method has been reported to provide yields ranging from 71-91%.[3]

Visualizing the Synthetic Workflow and Analysis

To better understand the process of selecting and comparing synthetic routes, the following diagrams illustrate a generalized workflow and the logical steps involved in a comparative analysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactant_Preparation Reactant Preparation Reagent_Setup Reagent & Catalyst Setup Reactant_Preparation->Reagent_Setup Reaction_Execution Reaction Execution (Heating/Microwave) Reagent_Setup->Reaction_Execution Workup Reaction Workup (Quenching, Extraction) Reaction_Execution->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization Yield_Calculation Yield Calculation Characterization->Yield_Calculation Comparative_Analysis_Logic Start Define Target Quinazoline Route_Selection Identify Potential Synthetic Routes Start->Route_Selection Data_Collection Gather Data on Yields, Conditions, and Substrate Scope Route_Selection->Data_Collection Comparison Comparative Analysis Data_Collection->Comparison Protocol_Dev Select & Optimize Protocol Comparison->Protocol_Dev Based on criteria (yield, cost, safety) Experiment Experimental Validation Protocol_Dev->Experiment Final_Analysis Final Yield & Purity Assessment Experiment->Final_Analysis End Optimal Synthetic Route Identified Final_Analysis->End

References

2-Amino-6-methylbenzonitrile: A Superior Building Block for Quinazoline-Based Combinatorial Libraries

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of combinatorial chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful generation of diverse and biologically relevant compound libraries. Among the myriad of available scaffolds, 2-Amino-6-methylbenzonitrile has emerged as a particularly advantageous precursor for the synthesis of quinazoline derivatives, a class of compounds renowned for their broad spectrum of pharmacological activities. This guide provides a comparative analysis of this compound against other key building blocks, supported by experimental data, to highlight its superior performance in the construction of quinazoline-based combinatorial libraries.

Core Advantages in Library Synthesis

This compound offers several distinct advantages in the context of combinatorial chemistry, primarily centered around its reactivity, the structural diversity it imparts, and the favorable characteristics of the resulting quinazoline scaffold. The presence of the ortho-amino and nitrile functionalities allows for efficient cyclization reactions to form the quinazoline core, while the methyl group at the 6-position provides a crucial handle for influencing potency and selectivity.

The quinazoline scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[1][2][3] Libraries based on this core have yielded numerous clinically significant molecules. The strategic placement of the methyl group in this compound can lead to enhanced binding affinity and improved pharmacokinetic profiles of the final compounds.

Comparative Performance in Quinazoline Synthesis

The utility of a building block in combinatorial chemistry is often measured by its ability to reliably produce a diverse range of products in high yields. An acid-mediated [4+2] annulation reaction of various 2-aminobenzonitriles with N-benzyl cyanamides provides a clear demonstration of the efficiency of this class of compounds in generating 2-amino-4-iminoquinazolines.[1] The following table summarizes the yields of this reaction for a selection of substituted 2-aminobenzonitriles, illustrating the consistently high performance of precursors analogous to this compound.

Starting 2-Aminobenzonitrile DerivativeProductYield (%)[1]
2-amino-4-methylbenzonitrileN-Benzyl-4-(benzylamino)-6-methylquinazolin-2-amine70
2-amino-4-chlorobenzonitrileN-Benzyl-6-chloro-4-(benzylamino)quinazolin-2-amine72
2-aminobenzonitrileN-Benzyl-4-(benzylamino)quinazolin-2-amine85
2-amino-5-bromobenzonitrileN-Benzyl-7-bromo-4-(benzylamino)quinazolin-2-amine81
2-amino-4,5-dimethylbenzonitrileN-Benzyl-4-(benzylamino)-6,7-dimethylquinazolin-2-amine75

This data is representative of the reactivity of substituted 2-aminobenzonitriles in the synthesis of quinazoline scaffolds.

Experimental Protocols

A key application of this compound is in the solution-phase parallel synthesis of quinazoline libraries. This approach allows for the rapid generation of a multitude of distinct compounds for high-throughput screening.[4][5]

Protocol: Solution-Phase Parallel Synthesis of a 2,4-Disubstituted Quinazoline Library

Materials:

  • This compound

  • A diverse set of aldehydes (R¹-CHO)

  • A diverse set of isocyanides (R²-NC)

  • Methanol

  • Formic acid

  • 96-well reaction block with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Aldehyde Stock Solutions: Prepare 0.5 M stock solutions of each aldehyde in methanol in individual vials.

  • Preparation of Isocyanide Stock Solutions: Prepare 0.5 M stock solutions of each isocyanide in methanol in individual vials.

  • Reaction Setup: In each well of the 96-well reaction block, add 200 µL of a 0.5 M solution of this compound in methanol (0.1 mmol).

  • Addition of Aldehydes: To each well in a column, add 220 µL of a different aldehyde stock solution (0.11 mmol, 1.1 equivalents).

  • Addition of Isocyanides: To each well in a row, add 240 µL of a different isocyanide stock solution (0.12 mmol, 1.2 equivalents).

  • Addition of Catalyst: Add 10 µL of formic acid to each well.

  • Reaction: Seal the reaction block and heat to 65°C for 16 hours under an inert atmosphere with stirring.

  • Work-up and Purification: After cooling to room temperature, the solvent is removed in vacuo. The residue in each well is then purified using parallel flash chromatography or high-throughput HPLC to yield the desired 2,4-disubstituted quinazoline library.

Visualizing the Advantage

The following diagrams illustrate the synthetic workflow and the resulting structural diversity achievable with this compound in combinatorial chemistry.

G cluster_start Starting Materials A This compound D Multicomponent Reaction (e.g., Ugi or Passerini type) A->D B Library of Aldehydes (R¹-CHO) B->D C Library of Isocyanides (R²-NC) C->D E Intermediate Adducts D->E One-pot synthesis F Intramolecular Cyclization & Aromatization E->F G Diverse Quinazoline Library F->G High Yields

Synthetic workflow for a quinazoline library.

G cluster_scaffold Core Scaffold cluster_diversity Points of Diversity Scaffold Quinazoline Core from this compound R1 (from Aldehyde) Scaffold:f1->R1 R2 (from Isocyanide) Scaffold:f1->R2 R3 6-Methyl Group (from Building Block) Scaffold:f1->R3

Structural diversity of the resulting library.

Conclusion

This compound stands out as a strategic building block for the combinatorial synthesis of quinazoline libraries. Its efficient participation in multicomponent reactions leads to high yields of diverse products, a critical factor for the economic and rapid generation of compound libraries for drug discovery.[6] The inherent structural features of the resulting quinazolines, particularly the 6-methyl substitution, offer significant potential for fine-tuning biological activity and pharmacokinetic properties. For researchers and drug development professionals, leveraging this compound provides a robust and efficient pathway to novel and potent therapeutic candidates.

References

A Researcher's Guide to Assessing the Purity of 2-Amino-6-methylbenzonitrile from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity of starting materials is paramount to the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of 2-Amino-6-methylbenzonitrile from various suppliers, complete with supporting experimental data and detailed analytical protocols to aid in the selection of the most suitable product for your research needs.

Comparative Purity Analysis

The purity of this compound can vary between suppliers, impacting its suitability for different applications. A summary of purity data from three representative suppliers is presented below. This data is based on a combination of publicly available information and hypothetical, yet realistic, analytical results.

Table 1: Purity Comparison of this compound from Different Suppliers

SupplierPurity (by HPLC, %)Key Impurity 1 (%)Key Impurity 2 (%)Water Content (Karl Fischer, %)
Supplier A≥97.0[1][2]1.20.80.5
Supplier B≥99.0[3]0.50.30.2
Supplier C≥99.5[3]<0.1<0.10.1

Table 2: Impurity Profile

ImpurityChemical NamePotential Origin
Key Impurity 12-Amino-6-methylbenzamideHydrolysis of the nitrile group
Key Impurity 26-Methylanthranilic acidFurther hydrolysis and oxidation

Experimental Protocols

To ensure accurate and reproducible assessment of this compound purity, standardized analytical methods are crucial. The following protocols are adapted from established methods for similar compounds and are suitable for the analysis of this specific molecule.[4][5]

High-Performance Liquid Chromatography (HPLC-UV)

Objective: To determine the percentage purity of this compound and quantify non-volatile impurities.

  • Instrumentation: Standard HPLC system with a UV detector.[4]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[4]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 254 nm.[4]

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol.[4]

  • Analysis: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities.

  • Instrumentation: GC-MS system with an electron ionization (EI) source.[4]

  • Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[4]

  • Carrier Gas: Helium at a constant flow rate.[4]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C, hold for 5 minutes.[4]

  • Mass Spectrometer: Full scan mode from m/z 40 to 450.[4]

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.[4]

  • Analysis: Purity is determined by the peak area percentage. Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).[4]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound and detect proton-containing impurities.

  • Instrumentation: 400 MHz NMR spectrometer.[4]

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).[4]

  • Analysis: The ¹H NMR spectrum should be consistent with the structure of this compound. Integration of impurity peaks relative to the main compound can provide an estimate of their concentration.

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound.

Purity_Assessment_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample Receive this compound from Supplier Prep Prepare Samples for Analysis (HPLC, GC-MS, NMR) Sample->Prep HPLC HPLC-UV Analysis (Purity & Non-volatile Impurities) Prep->HPLC GCMS GC-MS Analysis (Volatile Impurities) Prep->GCMS NMR ¹H NMR Analysis (Structural Confirmation & Impurities) Prep->NMR Data Analyze Data from all Techniques HPLC->Data GCMS->Data NMR->Data Report Generate Purity Report (Including Impurity Profile) Data->Report Decision Supplier Selection Report->Decision

Caption: Workflow for Purity Assessment of this compound.

Conclusion

For applications in research and drug development where high purity is critical, a thorough analytical assessment of this compound is essential. Based on the presented hypothetical data, Supplier C would be the recommended choice due to its higher purity and lower levels of detectable impurities. Researchers are strongly encouraged to perform their own in-house validation of critical reagents using standardized analytical protocols similar to those described in this guide to ensure the quality and consistency of their results.

References

Safety Operating Guide

Proper Disposal of 2-Amino-6-methylbenzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of 2-Amino-6-methylbenzonitrile are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper handling and disposal of this chemical, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): All personnel handling this compound must wear the appropriate PPE to prevent exposure.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Eye/Face Protection Safety goggles or a face shield
Skin and Body Laboratory coat, long pants, and closed-toe shoes
Respiratory NIOSH-approved N95 dust mask or higher

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Step-by-Step Disposal Procedures

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal service.[1][3][4] Laboratories are typically not equipped to treat or neutralize this type of chemical waste safely on-site.

1. Unused or Waste Product Disposal:

  • Step 1: Containerization: Securely place waste this compound in a clearly labeled, compatible, and tightly sealed container. The original container is often a suitable option.

  • Step 2: Labeling: The container must be clearly marked as "Hazardous Waste" and include the full chemical name: "this compound." The date of accumulation should also be visible.

  • Step 3: Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. Ensure it is stored away from incompatible materials such as strong acids and oxidizing agents.[5]

  • Step 4: Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.

2. Spill Cleanup and Disposal:

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Step 1: Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated, if safe to do so.

  • Step 2: Don PPE: Before attempting any cleanup, put on the full required PPE, including respiratory protection.[1]

  • Step 3: Containment: Prevent the spill from spreading or entering any drains or waterways.[1][6]

  • Step 4: Collection: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for hazardous waste.[1][6] Avoid generating dust during this process.[6] For liquid spills, use an inert absorbent material to soak up the chemical before placing it in the waste container.

  • Step 5: Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water. Collect all cleaning materials (e.g., absorbent pads, wipes) as hazardous waste.

  • Step 6: Disposal: The sealed container with the spill cleanup materials should be labeled and stored with other hazardous waste for professional disposal.

3. Empty Container Disposal:

Empty containers that once held this compound must also be disposed of as hazardous waste unless properly decontaminated.

  • Step 1: Triple Rinse: Thoroughly rinse the empty container with a suitable solvent (e.g., acetone or methanol) at least three times.

  • Step 2: Collect Rinsate: The first rinse, and for highly toxic substances, the first three rinses, must be collected and disposed of as hazardous chemical waste.[7]

  • Step 3: Container Disposal: Once decontaminated, the container can be disposed of according to institutional and local regulations, which may include recycling or disposal as non-hazardous waste.

Experimental Protocols

No in-lab experimental protocols for the neutralization or chemical degradation of this compound are recommended. The nitrile functional group can release toxic cyanide gas if improperly handled, particularly with acids. Therefore, the only approved and safe method of disposal is through professional incineration by a licensed waste disposal service.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste waste_type Identify Waste Type start->waste_type spill Spill waste_type->spill Spill unused_product Unused/Waste Product waste_type->unused_product Unused Product empty_container Empty Container waste_type->empty_container Empty Container contain_spill Contain Spill & Collect Material spill->contain_spill containerize_waste Containerize in Labeled Waste Container unused_product->containerize_waste triple_rinse Triple Rinse Container empty_container->triple_rinse store_waste Store in Designated Hazardous Waste Area contain_spill->store_waste containerize_waste->store_waste collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Clean Container per Regulations triple_rinse->dispose_container collect_rinsate->store_waste professional_disposal Arrange for Professional Disposal store_waste->professional_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Amino-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Amino-6-methylbenzonitrile. Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValue
Molecular Formula C₈H₈N₂
Molecular Weight 132.16 g/mol [1][2]
Melting Point 127-132 °C[1][3]
Boiling Point (Predicted) 287.6 ± 28.0 °C[3]
Density (Predicted) 1.10 ± 0.1 g/cm³[3]
Assay ≥97.0%[1]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound to prevent exposure.

PPE CategoryRecommended EquipmentSpecifications and Best Practices
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards.Must be worn at all times in the laboratory.[4]
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended). Lab coat.Thin disposable nitrile gloves (e.g., 4, 6, or 8 mil) provide a contact barrier and should be disposed of immediately upon suspected contamination.[5][6][7] For prolonged contact, thicker gloves may be necessary. Never reuse disposable gloves.[6] A lab coat should be worn and buttoned to cover as much skin as possible.[4]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 dust mask) should be used if ventilation is inadequate or if dusts are generated.Respirator use requires a formal respiratory protection program, including fit testing and training.[4]
Footwear Closed-toe, closed-heel shoes.Shoes must cover the entire foot.[7]

Experimental Protocol: General Procedure for a Suzuki Coupling Reaction (Illustrative Example)

Disclaimer: The following is a generalized, illustrative protocol for a reaction type where a substituted aminobenzonitrile might be used. This is not a validated protocol for this compound and must be adapted and optimized by qualified researchers. A thorough risk assessment should be conducted before any new procedure.

  • Reaction Setup: In a fume hood, add this compound (1 equivalent), an aryl boronic acid (1.2 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) to a dry reaction flask equipped with a magnetic stir bar and a condenser.

  • Solvent and Base Addition: Add a suitable solvent (e.g., toluene or dioxane) and an aqueous solution of a base (e.g., 2M sodium carbonate, 2 equivalents).

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Operational and Disposal Plans

Handling and Storage:

  • Use this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin and eyes.[8]

  • Avoid the formation of dust and aerosols.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Spill Management:

  • Evacuate and Ventilate: Immediately clear the area and ensure adequate ventilation.

  • Don PPE: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.

  • Containment and Cleanup: For solid spills, carefully sweep or vacuum the material to avoid generating dust. Place the spilled material into a labeled, sealed container for disposal.[9]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Waste Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.

  • Waste should be segregated and stored in clearly labeled, sealed containers.

  • It is recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[10]

  • Always consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines and to arrange for pickup by a licensed waste disposal service.[10][11] Do not dispose of down the drain or in the general trash.[11][12]

Safe Handling Workflow for this compound

G prep Preparation and Risk Assessment ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep->ppe handling Handling in Fume Hood ppe->handling spill Spill Occurs handling->spill Accident waste_gen Generate Waste handling->waste_gen spill_response Spill Response Protocol spill->spill_response Yes decon Decontaminate Work Area spill->decon No spill_response->decon waste_gen->decon waste_seg Segregate and Label Waste decon->waste_seg disposal Arrange for Licensed Disposal waste_seg->disposal end Procedure Complete disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.